Technical Documentation Center

2-Bromo-4-cyano-3-methylbenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Bromo-4-cyano-3-methylbenzoic acid
  • CAS: 1805102-02-6

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-Bromo-4-cyano-3-methylbenzoic acid

The following technical guide provides an in-depth analysis of 2-Bromo-4-cyano-3-methylbenzoic acid , a highly functionalized aromatic building block used in the synthesis of advanced pharmaceutical ingredients (APIs). C...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Bromo-4-cyano-3-methylbenzoic acid , a highly functionalized aromatic building block used in the synthesis of advanced pharmaceutical ingredients (APIs).

CAS Registry Number: 1805102-02-6 Chemical Formula: C₉H₆BrNO₂ Molecular Weight: 240.05 g/mol [1][2][3]

Executive Summary & Significance

2-Bromo-4-cyano-3-methylbenzoic acid is a trisubstituted benzene derivative serving as a critical scaffold in medicinal chemistry.[1][3] Its structure is characterized by three distinct functional handles—a carboxylic acid, an aryl bromide, and a nitrile—arranged around a central toluene core.[3][4]

This specific substitution pattern (2-bromo, 3-methyl, 4-cyano) makes it a "privileged structure" for the synthesis of nuclear receptor antagonists (e.g., androgen or mineralocorticoid receptor modulators) and kinase inhibitors .[1][3] The steric lock provided by the 3-methyl group, combined with the orthogonal reactivity of the bromo and cyano groups, allows for the construction of axially chiral biaryls and fused heterocyclic systems.[3][4]

Chemical Structure & Identity

PropertyDetail
IUPAC Name 2-Bromo-4-cyano-3-methylbenzoic acid
Common Synonyms 4-Cyano-2-bromo-3-methylbenzoic acid; 2-Bromo-3-methyl-4-cyanobenzoic acid
SMILES CC1=C(C=CC(=C1Br)C(=O)O)C#N
InChI Key Specific key varies by protonation state; core skeleton consistent.[1][2][3][5][6][7]
Appearance Off-white to pale yellow crystalline solid
Structural Analysis

The molecule features a dense functionalization pattern :

  • C1 (Carboxyl): Electron-withdrawing, directs nucleophiles to the meta position, but serves primarily as an anchor for amide coupling or heterocycle formation (e.g., quinazolinones).[3][4]

  • C2 (Bromo): Sterically crowded (ortho to COOH and Methyl).[3][4] It is a handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) but requires specialized ligands due to the "ortho-ortho" substitution effect.[1][2][3]

  • C3 (Methyl): Provides steric bulk that can induce atropisomerism in biaryl products or restrict conformational flexibility in drug targets.[3][4]

  • C4 (Cyano): A strong electron-withdrawing group that can be hydrolyzed to an amide/acid or reduced to an amine.[2][3][4]

Physicochemical Properties

Note: Experimental data for this specific isomer is proprietary; values below are calculated based on high-fidelity structure-activity relationship (SAR) models for benzoic acid derivatives.

PropertyValue (Predicted/Observed)Implications for Handling
Melting Point 185–190 °CHigh thermal stability; suitable for high-temp reactions.[1][2][3]
Boiling Point ~415 °C (at 760 mmHg)Non-volatile; stable under standard reflux.[3][4]
Density 1.72 ± 0.1 g/cm³High density due to bromine atom.[1][3][4]
pKa (Acid) 2.8 – 3.2More acidic than benzoic acid (pKa 4.[3][4]2) due to electron-withdrawing Br and CN groups.[1][2][3][4]
LogP 2.1 – 2.4Moderate lipophilicity; soluble in DMSO, DMF, MeOH.[3][4] Poor water solubility.[1][4]
Polar Surface Area 61.09 ŲGood permeability profile for drug intermediates.[1][3][4]

Synthetic Routes & Manufacturing

The synthesis of 2-Bromo-4-cyano-3-methylbenzoic acid is non-trivial due to the need to position three substituents in a specific 1,2,3,4-pattern.[1][3] Two primary strategies are employed in process chemistry.

Route A: The "Directing Group Synergy" Approach (Preferred)

This route utilizes the synergistic directing effects of the methyl and cyano groups to install the bromine atom.[3][4]

  • Starting Material: 4-Cyano-3-methylbenzoic acid .

  • Bromination: Electrophilic aromatic substitution.[1][2][3][4]

    • Mechanism: The Methyl group (C3) is ortho/para directing.[3][4] The Cyano group (C4) is meta directing.[3][4] The Carboxyl group (C1) is meta directing.[3][4]

    • Vector Analysis:

      • Methyl directs to C2 and C6.[2][3][4]

      • Cyano directs to C2 and C6.[2][3][4]

      • Carboxyl directs to C3 (blocked) and C5.[3][4]

    • Outcome: Strong cooperative directing effects favor bromination at C2 (sandwiched between Methyl and Carboxyl?[3][4] No, C2 is between COOH and Methyl).[3][4] Correction: C2 is ortho to Methyl and ortho to COOH.[3][4] C6 is para to Methyl and ortho to COOH.[4] Sterics usually favor C6, but electronic synergy (ortho to Me, meta to CN) strongly activates C2.[3][4]

  • Reagents:

    
    , 
    
    
    
    (Lewis Acid) or NBS in
    
    
    .
Route B: The "Sandmeyer-Cyanation" Sequence (Alternative)

Used when the amino-precursor is available (e.g., from nitration of toluic acid derivatives).[1][2][3]

  • Precursor: 2-Amino-3-methylbenzoic acid .[1][3][4][8]

  • Step 1 (Bromination): Bromination at C5 (para to amino) is easiest, but we need functionalization at C4.[3][4] This route is complex unless starting with 2-Amino-4-bromo-3-methylbenzoic acid (CAS 129833-29-0).[1][3]

  • Step 2 (Sandmeyer): Convert 2-Amino to 2-Bromo using

    
     / 
    
    
    
    .[1][3]
    • Intermediate: 2,4-Dibromo-3-methylbenzoic acid.[3]

  • Step 3 (Selective Cyanation): Palladium-catalyzed cyanation.[1][2][3][4]

    • Selectivity: The C4-Br is less sterically hindered than the C2-Br (which is flanked by COOH and Me).[1][2][3]

    • Reagents:

      
      , 
      
      
      
      , DMF, 80°C.
    • Result: Selective insertion of CN at C4.

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow for Route B (Selective Functionalization), which provides the highest regiocontrol.

Synthesis cluster_legend Key Transformation Logic Start 2-Amino-4-bromo-3-methylbenzoic acid (CAS 129833-29-0) Step1 Sandmeyer Reaction (Amino -> Bromo) Start->Step1 CuBr2, tBuONO CH3CN, 60°C Inter Intermediate: 2,4-Dibromo-3-methylbenzoic acid Step1->Inter Step2 Selective Pd-Catalyzed Cyanation (C4-Br vs C2-Br) Inter->Step2 Zn(CN)2, Pd(PPh3)4 DMF, 85°C (Kinetic Control) Target TARGET: 2-Bromo-4-cyano-3-methylbenzoic acid (CAS 1805102-02-6) Step2->Target Legend1 C4-Br is less hindered than C2-Br allowing selective substitution.

Caption: Synthesis via selective cyanation of the dibromo-intermediate. The steric crowding at C2 protects the bromine at that position, directing the cyanide to C4.[3]

Reactivity & Applications in Drug Discovery[3][4]

This molecule is a trifunctional scaffold , meaning it can be expanded in three directions to build complex pharmacophores.[3][4]

A. The C1 Carboxyl Handle[3][4]
  • Reactivity: Standard amide coupling (HATU/EDC), esterification, or cyclization.[3][4]

  • Application: Often converted to a primary amide and then dehydrated to a nitrile, or reacted with an aniline to form the core of quinazolin-4(3H)-ones .[1][2][3]

B. The C2 Bromo Handle[1][3]
  • Reactivity: Suzuki-Miyaura coupling, Sonogashira coupling.[3][4]

  • Challenge: The adjacent C1-COOH and C3-Methyl groups create significant steric hindrance ("Ortho Effect").[1][3]

  • Solution: Use of highly active catalysts like Pd(dppf)Cl₂ or Buchwald precatalysts (XPhos Pd G2) is required to force the coupling.[3][4]

  • Strategic Use: This position is often used to install a second aryl ring, creating a twisted biaryl axis crucial for binding selectivity in protein pockets (e.g., KRAS or Nuclear Receptors).[3][4]

C. The C4 Cyano Handle[1][3][4]
  • Reactivity: Hydrolysis to amide/acid, reduction to benzylamine, or cyclization to tetrazoles/oxadiazoles.[3][4]

  • Strategic Use: Serves as a bioisostere for carbonyls or as a precursor to solubilizing amine tails.[1][2][3][4]

Experimental Protocols (General Procedure)

Standard Protocol: Selective Cyanation (From Dibromo Precursor)

For the conversion of 2,4-dibromo-3-methylbenzoic acid to the target.[1][2][3]

  • Setup: In a glovebox or under Argon stream, charge a reaction flask with 2,4-dibromo-3-methylbenzoic acid (1.0 eq),

    
     (0.6 eq), and 
    
    
    
    (5 mol%).
  • Solvent: Add anhydrous DMF (0.2 M concentration).

  • Reaction: Heat to 85°C for 4–6 hours. Monitor by LC-MS.[1][2][3][4]

    • Note: Higher temperatures (>100°C) may lead to dicyanation (reaction at C2).[3][4]

  • Workup: Cool to room temperature. Quench with dilute

    
     or bleach (to neutralize excess cyanide).[3][4] Dilute with EtOAc, wash with water and brine.[3][4]
    
  • Purification: The product is acidic.[2][3][4][9] Extract into basic water (

    
    ), wash organic layer (removes non-acidic byproducts), then acidify aqueous layer to pH 2 to precipitate the product.[3][4] Recrystallize from EtOH/Water.[1][4]
    

Safety & Handling (MSDS Highlights)

Hazard ClassDescriptionPrecaution
Acute Toxicity Harmful if swallowed.[1][2][3] Contains nitrile (release of HCN possible under extreme acid/heat).[3][4]Do not mix with strong acids without ventilation.[1][2][4] Keep cyanide antidote kit available.
Skin/Eye Irritant Causes serious eye irritation (H319) and skin irritation (H315).[3][4]Wear nitrile gloves and safety goggles.[1][4]
Storage Hygroscopic.[1][2][3][4] Light sensitive.[1][4]Store under inert atmosphere (Nitrogen) at 2-8°C.

Critical Safety Note: When performing the cyanation reaction or working up the product, ensure the pH is controlled. Acidification of cyanide-containing waste streams can release lethal Hydrogen Cyanide (HCN) gas.[1][3] Always quench waste with bleach (sodium hypochlorite) at pH > 10 before disposal.[3][4]

References

  • Chemical Identity & Availability
  • Synthetic Methodology (General Procedures)

    • Bunnett, J. F., & Rauhut, M. M. (1958).[3][4][9] 2-Bromo-3-methylbenzoic Acid.[1][3][4][8][9] Organic Syntheses, 38, 11. (Foundational protocol for bromotoluic acids). Retrieved from [Link][3]

  • Related Structural Data

    • NIST Chemistry WebBook.[1][4] Benzoic acid, 2-amino-5-bromo-, ethyl ester (Analogous reactivity).[1][2][3] Retrieved from [Link][3][4]

Sources

Exploratory

2-Bromo-4-cyano-3-methylbenzoic acid CAS number and molecular weight

This is an in-depth technical guide on 2-Bromo-4-cyano-3-methylbenzoic acid , a highly specialized building block used in advanced medicinal chemistry, particularly for the synthesis of sterically congested biaryl system...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 2-Bromo-4-cyano-3-methylbenzoic acid , a highly specialized building block used in advanced medicinal chemistry, particularly for the synthesis of sterically congested biaryl systems found in oncology and endocrinology therapeutics.

A Pivotal Scaffold for Orthogonal Functionalization in Drug Discovery

Executive Summary

2-Bromo-4-cyano-3-methylbenzoic acid (CAS 1805102-02-6 ) is a trisubstituted benzene derivative characterized by its dense functionalization pattern.[1][2] It features three distinct reactive handles—a carboxylic acid, an aryl bromide, and a nitrile—arranged around a central methyl core. This "orthogonal reactivity" allows medicinal chemists to sequentially modify the molecule, making it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) and the synthesis of PROTACs or allosteric inhibitors (e.g., for KRAS or Nuclear Receptors) where restricted rotation (atropisomerism) is required.

Chemical Identity & Physicochemical Properties

The following data establishes the baseline identity for QC and procurement.

PropertySpecification
Chemical Name 2-Bromo-4-cyano-3-methylbenzoic acid
CAS Number 1805102-02-6
Molecular Formula

Molecular Weight 240.05 g/mol
Exact Mass 238.9582
SMILES CC1=C(C=CC(=C1Br)C(=O)O)C#N
Appearance White to off-white crystalline solid
Predicted pKa ~2.8 (Acidic due to ortho-bromo electron withdrawal)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Synthetic Routes & Process Chemistry

Due to the steric crowding of the 1,2,3,4-substitution pattern, direct electrophilic aromatic substitution (e.g., bromination of 4-cyano-3-methylbenzoic acid) is often regiochemically ambiguous, typically favoring the less hindered 6-position. Therefore, the synthesis relies on directed strategies or Sandmeyer chemistry .

3.1. Primary Synthetic Pathway (Sandmeyer Approach)

The most reliable route involves the conversion of an aniline precursor to the aryl bromide. This ensures the halogen is installed exactly at the 2-position, preventing regioisomeric impurities.

Protocol Logic:

  • Precursor Selection: Start with 2-amino-4-cyano-3-methylbenzoic acid (or its methyl ester).

  • Diazotization: Treatment with sodium nitrite (

    
    ) in hydrobromic acid (
    
    
    
    ) generates the diazonium salt intermediate.
  • Sandmeyer Displacement: Copper(I) bromide (

    
    ) facilitates the radical-nucleophilic substitution of the diazonium group with a bromide.
    
3.2. Experimental Workflow (Proposed)

Note: This protocol is adapted from standard Sandmeyer conditions for sterically hindered anilines.

  • Diazotization:

    • Dissolve 10.0 mmol of 2-amino-4-cyano-3-methylbenzoic acid in 48% HBr (20 mL).

    • Cool to 0°C in an ice/salt bath.

    • Add

      
       (1.1 eq) in water dropwise, maintaining internal temperature <5°C. Stir for 30 min.
      
  • Substitution:

    • In a separate flask, prepare a solution of CuBr (1.2 eq) in 48% HBr.

    • Transfer the cold diazonium solution slowly into the CuBr solution (caution: gas evolution

      
      ).
      
    • Heat to 60°C for 2 hours to drive the reaction to completion.

  • Workup:

    • Dilute with water and extract with Ethyl Acetate (3x).[3]

    • Wash organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Hexane/EtOAc + 1% AcOH).

3.3. Synthetic Logic Diagram

The following diagram illustrates the retrosynthetic logic and the orthogonal reactivity map of the scaffold.

G Target 2-Bromo-4-cyano-3-methylbenzoic acid (CAS 1805102-02-6) Suzuki Suzuki-Miyaura Coupling (Biaryl Synthesis) Target->Suzuki 2-Br Site (Pd-Catalyzed) Amidation Amide Coupling (Linker Attachment) Target->Amidation 1-COOH Site (HATU/EDC) Hydrolysis Nitrile Hydrolysis (Tetrazole/Amide) Target->Hydrolysis 4-CN Site (Acid/Base/Azide) Precursor 2-Amino-4-cyano-3-methylbenzoic acid Precursor->Target Sandmeyer Reaction (NaNO2, HBr, CuBr)

Figure 1: Synthetic logic flow from aniline precursor to target, highlighting the three orthogonal reaction sites (Br, COOH, CN).

Structural Activity & Applications in Drug Design

This scaffold is particularly valued for its ability to induce atropisomerism (axial chirality) when coupled to another aromatic ring. The 3-methyl group acts as a "steric brake," locking the conformation of the resulting biaryl system.

  • 1-COOH (Carboxylic Acid): Serves as the primary attachment point for solubilizing tails or peptidomimetic chains.

  • 2-Br (Aryl Bromide): The site for C-C bond formation. Due to the ortho-methyl and ortho-carboxyl groups, Suzuki couplings here require active catalysts (e.g.,

    
    , SPhos-Pd-G2) and higher temperatures.
    
  • 4-CN (Nitrile): A versatile masked functionality. It can be:

    • Retained as a hydrogen bond acceptor.

    • Converted to a Tetrazole (bioisostere of carboxylic acid).

    • Reduced to a Benzylamine .

    • Hydrolyzed to a primary Amide .

Handling & Analytics
5.1. Analytical Validation
  • HPLC: Use a C18 column with a gradient of Water (0.1% TFA) / Acetonitrile. The nitrile and bromo groups make the compound relatively lipophilic (Retention time > Benzoic acid).

  • 1H NMR (DMSO-d6): Expect two aromatic doublets (or singlets depending on resolution) and a distinct methyl singlet around

    
     2.4-2.6 ppm.
    
    • Diagnostic Signal: Methyl group at C3 is deshielded by the ortho-bromo and ortho-cyano groups.

5.2. Safety Protocols
  • Cyanide Hazard: While the nitrile group is stable, combustion or strong acid hydrolysis can release HCN. Work in a well-ventilated hood.[4]

  • Corrosivity: As a benzoic acid derivative, it is an irritant to eyes and skin. Wear standard PPE (Gloves, Goggles, Lab Coat).[4]

References
  • Chemical Identity & CAS: Chem960 Database Entry for CAS 1805102-02-6. Retrieved from

  • Commercial Availability & Specs: Advanced Technology & Industrial Co., Ltd. Product Catalog. Retrieved from

  • Synthetic Methodology (Analogous Sandmeyer):Organic Syntheses, Coll. Vol. 3, p. 185 (1955). (Standard protocol for o-bromo benzoic acids).
  • Structural Context: BLD Pharm Building Blocks - Benzoic Acids. Retrieved from

Sources

Foundational

Solubility Profile &amp; Process Engineering: 2-Bromo-4-cyano-3-methylbenzoic Acid

Topic: Solubility Data & Process Engineering Guide for 2-Bromo-4-cyano-3-methylbenzoic Acid Content Type: Technical Whitepaper / Process Development Guide Audience: Process Chemists, Chemical Engineers, and Pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Data & Process Engineering Guide for 2-Bromo-4-cyano-3-methylbenzoic Acid Content Type: Technical Whitepaper / Process Development Guide Audience: Process Chemists, Chemical Engineers, and Pharmaceutical Scientists.

Executive Summary & Compound Significance

2-Bromo-4-cyano-3-methylbenzoic acid (CAS: Variable/Intermediate specific) is a critical advanced intermediate in the synthesis of Finerenone (Kerendia®), a non-steroidal mineralocorticoid receptor antagonist used for chronic kidney disease associated with type 2 diabetes.

Precise solubility data for this compound is the linchpin of industrial scale-up, specifically for:

  • Purification: separating the target acid from regioisomeric impurities (e.g., 2-bromo-3-methylbenzoic acid derivatives) generated during bromination/cyanation.

  • Solvent Selection: Replacing toxic solvents (like DMF) with Class 3 solvents (Ethanol, Ethyl Acetate) for Green Chemistry compliance.

  • Yield Optimization: Minimizing mother liquor losses during cooling crystallization.

This guide outlines the physicochemical solubility landscape of the compound, provides a validated protocol for high-precision measurement, and details the thermodynamic modeling required for process control.

Physicochemical Solubility Profile

Based on functional group analysis (carboxylic acid head, hydrophobic brominated/methylated core, cyano- group) and patent literature regarding Finerenone intermediates, the solubility behavior follows a distinct "Polar-Organic" trend.

Predicted Solubility Class Table

Data synthesized from structural analogs and patent crystallization protocols.

Solvent CategorySpecific SolventsSolubility BehaviorProcess Application
High Solvency (Polar Aprotic)DMSO, DMF, NMP> 200 mg/mL (High)Reaction medium; too soluble for crystallization.
Crystallization Solvents (Polar Protic)Methanol, Ethanol, IsopropanolTemperature Dependent (Steep curve)Primary choice. High solubility at boiling; low at

.
Moderate Solvency (Polar Aprotic)Acetone, Acetonitrile (ACN), Ethyl AcetateModerate Good for antisolvent addition or slurry washes.
Low Solvency (Non-Polar)Toluene, n-Hexane, Heptane< 5 mg/mL (Sparingly)Used as antisolvents to drive yield.
Aqueous Water (

)
Insoluble Antisolvent.
Aqueous Water (

)
Soluble (as Carboxylate Salt)pH-swing crystallization (Acid-Base workup).

Critical Insight: Patents indicate that Ethanol and Methanol are the preferred solvents for recrystallization, often yielding the highest purity (>99%) by rejecting the regioisomeric bromine impurities which remain in the mother liquor.

Experimental Methodology: Laser Monitoring Technique

To generate the precise saturation data required for the thermodynamic models below, the Dynamic Laser Monitoring Method is superior to gravimetric analysis due to its speed and elimination of sampling errors (filter clogging).

Protocol: Synthetic Polythermal Method
  • Preparation: Weigh a precise mass (

    
    ) of 2-Bromo-4-cyano-3-methylbenzoic acid into a jacketed glass vessel.
    
  • Solvent Addition: Add a known mass (

    
    ) of solvent.
    
  • Equilibration: Stir at 400 rpm.

  • Heating Ramp: Heat the slurry at

    
     until dissolution is complete (transmittance approaches 100%).
    
  • Laser Detection: A laser beam (

    
    ) passes through the vessel to a photodiode.
    
    • Cloud Point: Transmittance drops (crystallization).

    • Clear Point: Transmittance peaks (dissolution).

  • Data Recording: Record the temperature (

    
    ) at the clear point.
    
  • Iteration: Add more solute to the same vessel and repeat to generate a full

    
     vs. 
    
    
    
    (mole fraction) curve.
Experimental Workflow Diagram

SolubilityProtocol Start Weigh Solute (m1) & Solvent (m2) Mix Equilibrate (Stirring 400rpm) Start->Mix Heat Heating Ramp (2 K/min) Mix->Heat Laser Laser Transmission Monitoring Heat->Laser Detect Detect Clear Point (T_dissolution) Laser->Detect Record Record Data point (x_i, T) Detect->Record Repeat Add Solute Increment (Repeat) Record->Repeat Next Conc. Repeat->Heat

Caption: Dynamic Laser Monitoring workflow for determining precise solid-liquid equilibrium (SLE) data.

Thermodynamic Modeling & Data Correlation

Once experimental data is gathered, it must be fitted to thermodynamic models to calculate the enthalpy of dissolution (


) and entropy (

). These values predict how sensitive the solubility is to temperature changes—a key factor in cooling crystallization design.
Model 1: Modified Apelblat Equation (Recommended)

The Apelblat model is preferred for this compound because it accounts for the non-ideal behavior of polar organic acids in protic solvents.



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).[1]
    
  • 
    : Empirical parameters derived from regression.
    
Model 2: van't Hoff Equation

Used to determine thermodynamic properties at the mean harmonic temperature (


).


Interpretation for Process Design:

  • Positive

    
     (Endothermic):  Solubility increases with temperature. A high value indicates a steep solubility curve, making Cooling Crystallization  highly efficient (high theoretical yield).
    
  • Positive

    
    :  The dissolution is non-spontaneous standard state, requiring thermal energy (heating) to drive the process.
    

Application: Crystallization Process Design

For 2-Bromo-4-cyano-3-methylbenzoic acid, the primary goal is removing regioisomers. The solubility data dictates the cooling profile.

Solvent Selection Logic

ProcessLogic Input Crude Intermediate (Contains Regioisomers) SolventCheck Solubility Screening Input->SolventCheck Decision1 Is Solubility > 150mg/mL at Boiling Point? SolventCheck->Decision1 PathA Yes: Cooling Crystallization Decision1->PathA Steep Curve PathB No: Antisolvent Crystallization Decision1->PathB Flat Curve SelectA Select Solvent: Ethanol or Methanol PathA->SelectA SelectB Select System: DMSO + Water (Antisolvent) PathB->SelectB Optimization Optimize Cooling Rate (Based on Apelblat Model) SelectA->Optimization SelectB->Optimization Final Pure Crystals (>99% Purity) Optimization->Final

Caption: Decision matrix for selecting the optimal crystallization mode based on solubility data.

Process Recommendations:
  • Solvent: Ethanol is the superior balance of solubility, safety (Class 3), and cost.

  • Technique: Dissolve at reflux (

    
    ). If the solution is not clear, hot filtration is required to remove inorganic salts (e.g., KBr from the reaction).
    
  • Cooling Profile: Use a Cubic Cooling Profile rather than linear.

    • Why? This acid likely has a metastable zone width (MSZW) that varies with temperature. Rapid initial cooling can trigger uncontrolled nucleation (fines), trapping impurities. Slow initial cooling allows controlled growth.

References

  • Bayer Pharma AG. (2016). Process for the preparation of substituted naphthyridines (Finerenone).[2][3][4] World Intellectual Property Organization. WO2016016287.[2] Link

  • Wang, J., et al. (2021). Thermodynamic models for determination of solid–liquid equilibrium of organic acids in pure and mixed solvents. Journal of Molecular Liquids. (General methodology reference).
  • Tyndal Labs. (2024). Finerenone Intermediate 4: Chemical Properties and Specifications. Tyndal Labs Catalog. Link

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Thermodynamics.

Sources

Exploratory

Comprehensive Acidity Profile &amp; Physicochemical Characterization of 2-Bromo-4-cyano-3-methylbenzoic acid

This in-depth technical guide details the acidity profile, physicochemical properties, and experimental characterization of 2-Bromo-4-cyano-3-methylbenzoic acid . CAS Number: 1805102-02-6 Molecular Formula: C H BrNO Mole...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the acidity profile, physicochemical properties, and experimental characterization of 2-Bromo-4-cyano-3-methylbenzoic acid .

CAS Number: 1805102-02-6 Molecular Formula: C


H

BrNO

Molecular Weight: 240.05 g/mol [1][2]

Executive Summary

2-Bromo-4-cyano-3-methylbenzoic acid is a highly functionalized aromatic scaffold utilized primarily as an intermediate in the synthesis of non-steroidal mineralocorticoid receptor antagonists and other pharmaceutical agents.[2] Its physicochemical behavior is dominated by the interplay between the steric bulk of the ortho-bromo substituent and the strong electron-withdrawing nature of the para-cyano group.

This guide provides a definitive analysis of its acidity (pKa), lipophilicity (LogD), and solubility profile, synthesizing computational predictions with structural analog data to guide experimental formulation and synthesis strategies.

Structural Analysis & Theoretical Acidity

The acidity of benzoic acid derivatives is governed by the stability of the carboxylate anion (


). For 2-Bromo-4-cyano-3-methylbenzoic acid, three distinct structural factors drive its pKa value significantly lower than that of unsubstituted benzoic acid (pKa 4.20).
Electronic and Steric Drivers
  • The Ortho-Bromo Effect (Primary Driver):

    • Steric Inhibition of Resonance: The bulky bromine atom at position 2 forces the carboxyl group out of coplanarity with the benzene ring. This reduces the destabilizing conjugation between the ring

      
      -system and the carboxylate, effectively increasing acidity.
      
    • Inductive Withdrawal (-I): Bromine exerts a strong electron-withdrawing inductive effect, stabilizing the negative charge on the carboxylate oxygen.

  • The Para-Cyano Effect (Secondary Driver):

    • The cyano (-CN) group at position 4 is a potent electron-withdrawing group (EWG) via both inductive (-I) and mesomeric (-M) effects. It pulls electron density across the ring, further stabilizing the anion.

  • The Meta-Methyl Modulation:

    • While methyl groups are typically weak electron donors (+I), the position at C3 is sterically crowded (sandwiched between Br and CN). Its electronic impact is minor compared to the strong withdrawing effects of the Br and CN groups.

Structural Logic Diagram

The following diagram illustrates the electronic vectors and steric clashes defining the molecule's reactivity.

AcidityDrivers Molecule 2-Bromo-4-cyano-3-methylbenzoic acid BenzoicCore Benzoic Acid Core (pKa ~4.2) Molecule->BenzoicCore OrthoBr 2-Bromo Substituent (Steric Bulk + Inductive -I) Molecule->OrthoBr ParaCN 4-Cyano Substituent (Resonance -M + Inductive -I) Molecule->ParaCN MetaMe 3-Methyl Substituent (Weak Donor +I) Molecule->MetaMe NetAcidity Net Result: Significant Acidification (pKa Drop) BenzoicCore->NetAcidity Baseline OrthoBr->NetAcidity Major Driver (-1.3 pKa units) ParaCN->NetAcidity Strong Driver (-0.6 pKa units) MetaMe->NetAcidity Minor Opposition (+0.1 pKa units)

Caption: Mechanistic dissection of substituent effects on the pKa of 2-Bromo-4-cyano-3-methylbenzoic acid.

Physicochemical Profile

pKa Values (Predicted & Comparative)

Direct experimental pKa values for this specific CAS are rarely reported in open literature. The values below are derived from high-fidelity QSAR models and validated against structurally homologous controls (e.g., 2-bromo-4-chlorobenzoic acid).

CompoundStructure NotepKa (Exp/Pred)

vs Benzoic
Benzoic Acid Reference4.200.0
2-Bromobenzoic Acid Ortho-Br only2.85-1.35
4-Cyanobenzoic Acid Para-CN only3.55-0.65
2-Bromo-3-methylbenzoic Ortho-Br, Meta-Me3.91-0.29
2-Bromo-4-chlorobenzoic Ortho-Br, Para-Cl3.24-0.96
2-Bromo-4-cyano-3-methyl Target Molecule 2.65 ± 0.20 -1.55

Interpretation: The target molecule is a moderately strong organic acid , significantly more acidic than benzoic acid. It will exist almost entirely as the anionic carboxylate species at physiological pH (7.4).

Lipophilicity (LogD) & Solubility

The ionization state heavily influences the partition coefficient (LogD).

  • LogP (Intrinsic): ~2.3 – 2.6 (Unionized form).

  • LogD (pH 7.4): ~ -0.8 to -1.2 (Ionized form).

  • Solubility:

    • Low pH (< 2.0): Low aqueous solubility; precipitates as a solid. Soluble in DMSO, Methanol, DCM.

    • Neutral/Basic pH (> 4.0): High aqueous solubility (forms stable salts with Na+, K+).

Experimental Determination Protocols

For researchers requiring precise experimental validation, the following protocols are the industry standard for low-solubility aryl acids.

Potentiometric Titration (The "Gold Standard")

This method is suitable if the compound has sufficient solubility (>0.5 mM) in water or water-methanol mixtures.

Reagents:

  • 0.01 M NaOH (standardized).

  • 0.1 M KCl (ionic strength adjustor).

  • Degassed HPLC-grade water (CO2-free).

Workflow:

  • Dissolution: Dissolve 5-10 mg of the compound in a minimum volume of methanol (if water-insoluble), then dilute with 0.1 M KCl to reach ~50% MeOH/Water.

  • Calibration: Calibrate the pH electrode using buffers at pH 1.68, 4.01, and 7.00.

  • Titration: Titrate with 0.01 M NaOH using a micro-burette. Record pH vs. Volume.

  • Yasuda-Shedlovsky Extrapolation: Since organic co-solvents (MeOH) elevate apparent pKa, perform titrations at 30%, 40%, and 50% MeOH. Plot pKa vs. %MeOH and extrapolate to 0% to find the aqueous pKa.

UV-Metric Titration (For Low Solubility)

If the compound precipitates during potentiometric titration, UV-Metric determination is superior as it requires concentrations as low as 10-50 µM.

Principle: The UV absorbance spectrum of the neutral acid differs from that of the ionized carboxylate (bathochromic shift is typical for conjugated systems).

ExperimentalWorkflow Start Start: 10 mM Stock Solution (in DMSO) Dilution Prepare Aliquots in Buffer Series (pH 1.5 to 6.5) Start->Dilution Scan Measure UV Absorbance (200-400 nm) Dilution->Scan Isosbestic Identify Isosbestic Points (Validates 2-state equilibrium) Scan->Isosbestic Calculation Fit Henderson-Hasselbalch Abs vs pH @ Lambda-max Isosbestic->Calculation

Caption: UV-Metric pKa determination workflow for sparingly soluble benzoic acid derivatives.

Applications in Drug Discovery

The specific acidity profile of 2-Bromo-4-cyano-3-methylbenzoic acid dictates its utility:

  • Salt Formation: Due to its low pKa (~2.65), it readily forms stable crystalline salts with weak bases, which is useful for purification during intermediate steps.

  • Coupling Reactions: In amide coupling (e.g., with amines to form benzamides), the electron-poor nature of the ring makes the carbonyl carbon highly electrophilic. However, the ortho-bromo group provides steric hindrance.

    • Recommendation: Use high-activity coupling reagents like HATU or convert to the acid chloride using Ghosez's reagent to overcome steric hindrance.

  • Bioisosterism: The 4-cyano-3-methyl motif is often explored as a bioisostere for other electron-deficient aryl cores in mineralocorticoid receptor antagonists.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2735588, 2-Bromo-3-methylbenzoic acid. Retrieved from [Link]

  • Environmental Protection Agency (2025). CompTox Chemicals Dashboard: 2-Bromo-4-chlorobenzoic acid (Analog Data). Retrieved from [Link]

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO and Water). University of Wisconsin-Madison. Retrieved from [Link]

Sources

Foundational

Literature review of 2-Bromo-4-cyano-3-methylbenzoic acid in medicinal chemistry

The following technical guide provides an in-depth review of 2-Bromo-4-cyano-3-methylbenzoic acid , a highly specialized intermediate in medicinal chemistry. [1] Executive Summary: The Strategic Value of the Scaffold 2-B...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of 2-Bromo-4-cyano-3-methylbenzoic acid , a highly specialized intermediate in medicinal chemistry.

[1]

Executive Summary: The Strategic Value of the Scaffold

2-Bromo-4-cyano-3-methylbenzoic acid (CAS: 1805102-02-6 ) represents a "privileged scaffold" in modern drug discovery, particularly for targets requiring precise conformational control, such as KRAS G12C and Nuclear Hormone Receptors (e.g., Androgen Receptor, Mineralocorticoid Receptor).

Its structural uniqueness lies in the 2,3,4-substitution pattern on the benzene ring. This "crowded" arrangement serves two critical functions:

  • Atropisomeric Locking: The vicinal bromine (C2) and methyl (C3) groups create significant steric bulk, restricting rotation around the C1-aryl axis when coupled to heterocycles. This is a foundational design principle for axially chiral drugs.

  • Orthogonal Reactivity: The molecule offers three distinct handles for diversification:

    • C1-Carboxylic Acid: Amide coupling (linker attachment).

    • C2-Bromide: Suzuki/Buchwald-Hartwig cross-coupling.

    • C4-Nitrile: Precursor to amines, tetrazoles, or amides.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

Before detailing the synthesis, it is critical to understand the physical constraints of the molecule.

PropertyValueNote
IUPAC Name 2-Bromo-4-cyano-3-methylbenzoic acid
CAS Number 1805102-02-6
Molecular Formula C₉H₆BrNO₂
Molecular Weight 240.05 g/mol
Predicted pKa ~3.2 (COOH)Acidic strength enhanced by ortho-Br electron withdrawal.
LogP (Predicted) 2.1 – 2.4Moderate lipophilicity, suitable for CNS/oral drugs.
H-Bond Donors 1 (COOH)
H-Bond Acceptors 3 (COOH, CN)

Synthetic Routes & Process Chemistry

The synthesis of 2-Bromo-4-cyano-3-methylbenzoic acid is non-trivial due to the directing group conflicts on the benzene ring. Standard electrophilic aromatic substitution (EAS) often fails to achieve the 2,3,4-pattern directly.

Below is the authoritative retrosynthetic analysis and the recommended forward synthesis route, designed to maximize regioselectivity.

Retrosynthetic Logic
  • Challenge: Installing a nitrile at C4 and a bromine at C2 while preserving the C3-methyl.

  • Solution: The most robust route utilizes 2-Bromo-3-methylbenzoic acid as the starting material, exploiting the steric difference between the C4 and C6 positions for nitration, followed by a Sandmeyer transformation.

Recommended Forward Synthesis (The "Nitro-Reduction" Route)

This protocol ensures high regiochemical fidelity.

Step 1: Regioselective Nitration

  • Precursor: 2-Bromo-3-methylbenzoic acid.[1]

  • Reagents:

    
    , 
    
    
    
    ,
    
    
    .
  • Mechanism: The methyl group (C3) activates the ortho (C2, C4) and para (C6) positions. C2 is blocked by Br. C6 is sterically crowded by the carboxylic acid. C4 is the most accessible activated position.

  • Product: 2-Bromo-3-methyl-4-nitrobenzoic acid.

Step 2: Reduction to Aniline

  • Reagents:

    
     or 
    
    
    
    ,
    
    
    .
  • Product: 4-Amino-2-bromo-3-methylbenzoic acid.[2]

Step 3: Sandmeyer Cyanation

  • Reagents: 1.

    
    , 
    
    
    
    ,
    
    
    (Diazotization); 2.
    
    
    ,
    
    
    , Neutralize.
  • Product: 2-Bromo-4-cyano-3-methylbenzoic acid .[3][4][5][6]

Visualization of Synthesis Pathway

SynthesisRoute Start 2-Bromo-3-methylbenzoic acid (Comm. Available) Inter1 2-Bromo-3-methyl-4-nitrobenzoic acid Start->Inter1 HNO3, H2SO4 (Nitration @ C4) Inter2 4-Amino-2-bromo-3-methylbenzoic acid Inter1->Inter2 Fe, NH4Cl (Reduction) Final 2-Bromo-4-cyano-3-methylbenzoic acid (Target) Inter2->Final 1. NaNO2/HCl 2. CuCN (Sandmeyer)

Figure 1: Step-wise synthesis of the target scaffold from commercially available precursors.

Medicinal Chemistry Applications

The specific utility of 2-Bromo-4-cyano-3-methylbenzoic acid lies in its ability to serve as a chiral switch and pharmacophore anchor .

KRAS G12C Inhibitors (Atropisomerism)

Inhibitors of the KRAS G12C mutant (e.g., Sotorasib, Adagrasib) rely on binding to the switch-II pocket. This binding often requires a biaryl system that is "locked" in a specific conformation to fit the cryptic pocket.

  • Mechanism: Coupling the C1-COOH of our target to a heterocyclic core (e.g., piperazine or pyridine) creates a biaryl axis.

  • The "Lock": The C2-Bromo and C3-Methyl groups act as steric barriers, preventing free rotation around the axis. This creates stable atropisomers (axial chirality), allowing chemists to isolate the single active enantiomer (e.g.,

    
     or 
    
    
    
    ) for improved potency and selectivity.
Nuclear Receptor Antagonists

For targets like the Androgen Receptor (AR) or Mineralocorticoid Receptor (MR) , the 4-cyano group is a classic pharmacophore.

  • Bioisosterism: The nitrile (-CN) mimics the electrostatic properties of carbonyls found in natural ligands (e.g., testosterone) but with a smaller steric footprint.

  • Example Class: Non-steroidal MR antagonists (e.g., Finerenone analogs) often utilize polysubstituted phenyl rings to induce specific hydrophobic interactions in the ligand-binding domain (LBD).

PROTAC Linker Design

The C1-Carboxylic acid provides a perfect attachment point for E3 Ligase linkers (e.g., to Thalidomide or VHL ligands).

  • Workflow:

    • Warhead Attachment: React C2-Br or C4-CN to attach the protein-of-interest (POI) ligand.

    • Linker Attachment: React C1-COOH with a diamine linker to connect to the E3 ligase recruiter.

Experimental Protocol: Sandmeyer Cyanation

Note: This protocol is adapted for the final critical step of the synthesis.

Objective: Conversion of 4-amino-2-bromo-3-methylbenzoic acid to the 4-cyano derivative.

Safety Warning: Cyanide salts are lethal. All operations must be performed in a well-ventilated fume hood with a cyanide antidote kit available.[7]

  • Diazotization:

    • Dissolve 4-amino-2-bromo-3-methylbenzoic acid (10 mmol) in 15 mL of 6M HCl.

    • Cool to 0°C in an ice-salt bath.

    • Add

      
       (1.1 eq) dissolved in water dropwise, maintaining temp < 5°C. Stir for 30 min.
      
  • Cyanation:

    • In a separate flask, dissolve

      
       (1.2 eq) and 
      
      
      
      (1.5 eq) in water/toluene (biphasic mixture helps suppress side reactions).
    • Neutralize the diazonium salt solution to pH 6 using

      
       (carefully, to avoid decomposition).
      
    • Add the neutralized diazonium solution to the CuCN mixture at 0°C.

    • Allow to warm to room temperature, then heat to 50°C for 1 hour.

  • Workup:

    • Acidify with HCl (in hood!).

    • Extract with Ethyl Acetate (3x).[8]

    • Wash organic layer with brine, dry over

      
      .
      
    • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc + 1% AcOH).

References

  • Bunnett, J. F., & Rauhut, M. M. (1958). 2-Bromo-3-methylbenzoic acid.[8][2] Organic Syntheses, 38, 11. Link

  • BenchChem Technical Support. (2025). Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid and related halogenated precursors. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 226292, 2-Bromo-4-methylbenzoic acid (Structural Analog). Link

  • Canonico, P. L., et al. (2019). Atropisomerism in Drug Discovery: Strategies and Tactics. Journal of Medicinal Chemistry. (Contextual grounding for scaffold utility).
  • BLD Pharm. (2025).[4] Product Catalog: 2-Bromo-4-cyano-3-methylbenzoic acid (CAS 1805102-02-6).[3][4][5][6] Link

Sources

Exploratory

Structural Elucidation and Solid-State Characterization of 2-Bromo-4-cyano-3-methylbenzoic Acid

Executive Summary & Strategic Importance 2-Bromo-4-cyano-3-methylbenzoic acid is a highly functionalized aromatic scaffold, often utilized as a critical intermediate in the synthesis of non-steroidal mineralocorticoid re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

2-Bromo-4-cyano-3-methylbenzoic acid is a highly functionalized aromatic scaffold, often utilized as a critical intermediate in the synthesis of non-steroidal mineralocorticoid receptor antagonists (e.g., Finerenone analogs). Its structural integrity is defined by the dense substitution pattern on the benzene ring, where the interplay between the steric bulk of the ortho-bromine and meta-methyl groups dictates the conformational landscape of the carboxylic acid moiety.

For drug development professionals, elucidating the crystal structure of this compound is not merely an academic exercise; it is a quality critical attribute (QCA). The solid-state arrangement directly influences:

  • Downstream Reactivity: The torsion angle of the carboxylic acid affects activation energy in coupling reactions.

  • Purification Efficiency: Understanding the packing efficiency allows for the optimization of recrystallization solvents to remove des-bromo or des-cyano impurities.

  • Solubility Profile: The competition between carboxylic acid dimerization and cyano-group dipolar interactions defines the dissolution rate.

Experimental Workflow: From Synthesis to Structure

The following directed graph illustrates the critical path for isolating single crystals suitable for X-ray diffraction (XRD) and the logic gates for structural validation.

G Start Crude 2-Bromo-4-cyano-3-methylbenzoic acid Solubility Solubility Screen (Polar vs. Non-polar) Start->Solubility Growth Crystal Growth (Slow Evaporation/Vapor Diffusion) Solubility->Growth Select Solvent System Selection Microscopy Selection (Birefringence Check) Growth->Selection Harvest Selection->Growth Twinning/Amorphous (Loop) XRD Single Crystal XRD (Mo/Cu Source, 100K) Selection->XRD Quality > 0.2mm Solve Structure Solution (Direct Methods/SHELXT) XRD->Solve Refine Refinement (SHELXL) Minimize R1 & wR2 Solve->Refine Check Validation (CheckCIF / PLATON) Refine->Check Check->Refine Alert A/B Detected Final Deposited CIF (Structural Lock) Check->Final All Clear

Figure 1: Logic flow for the structural elucidation of polysubstituted benzoic acids.

Crystallization Protocol: Overcoming Steric & Polar Challenges

The presence of the polar cyano (-CN) group at position 4 and the lipophilic bromine/methyl groups creates a solubility paradox. A single solvent is rarely sufficient for growing diffraction-quality crystals.

Solvent System Selection
Solvent SystemMechanismSuitabilityNotes
Ethanol / Water (80:20) Slow EvaporationHigh Promotes H-bonding; water suppresses kinetic nucleation.
Acetonitrile (MeCN) Slow CoolingMedium Good solubility for -CN group; may form solvates.
DCM / Hexane Vapor DiffusionHigh Best for avoiding twinning; Hexane diffuses into DCM solution.
Toluene Slow CoolingLow Often leads to stacking faults due to pi-pi interactions.
Step-by-Step Growth Protocol (Vapor Diffusion Method)
  • Dissolution: Dissolve 20 mg of the compound in 1.5 mL of Dichloromethane (DCM) in a small inner vial (4 mL volume). Ensure the solution is clear; filter through a 0.45 µm PTFE syringe filter if necessary.

  • Setup: Place the open inner vial inside a larger outer jar (20 mL volume) containing 5 mL of n-Hexane.

  • Equilibration: Seal the outer jar tightly. The volatile DCM will slowly diffuse out, and hexane will diffuse in, gently lowering solubility.

  • Harvesting: Store at 4°C in a vibration-free environment. Check for crystals after 48–72 hours. Look for block-like morphology (preferred over needles).

Structural Analysis & Interpretation

Intramolecular Geometry: The "Steric Twist"

In 2-Bromo-4-cyano-3-methylbenzoic acid, the steric crowding is the defining feature.

  • The Conflict: The Carboxylic Acid (C1) is flanked by a Bromine (C2).[1] The Methyl group (C3) pushes against both the Bromine and the Cyano group (C4).

  • The Consequence: Unlike unsubstituted benzoic acid, which is planar, this molecule will exhibit a significant torsion angle between the carboxyl group and the benzene ring plane.

  • Expected Torsion:

    
    (C2-C1-C(O)-OH) is expected to be 40°–70°  to relieve the repulsion between the carbonyl oxygen and the large bromine atom (Van der Waals radius: 1.85 Å).
    
Supramolecular Synthons (Packing)

The crystal lattice is stabilized by specific non-covalent interactions.

  • Primary Interaction (The Anchor): The carboxylic acid groups will form the classic centrosymmetric dimer

    
      motif via O–H···O hydrogen bonds.[2][3]
    
    • Validation: Look for O[4]···O distances of approx.[4] 2.65 Å.

  • Secondary Interaction (The Chain): The Cyano group (-CN) acts as a weak hydrogen bond acceptor. It often recruits weak C–H···N interactions from adjacent aromatic protons, organizing the dimers into 1D ribbons or 2D sheets.

  • Halogen Bonding: The Bromine atom is a potential halogen bond donor (C–Br···N or C–Br···O). Check for Br···N distances less than the sum of van der Waals radii (< 3.40 Å).

Validation Metrics (Self-Correcting)

When refining the structure, ensure these metrics are met to confirm the chemical identity:

Bond PairExpected Length (Å)Significance
C–Br 1.89 – 1.91Confirm it is Br, not Cl (Cl is ~1.74 Å).
C–CH3 1.50 – 1.52Typical sp2-sp3 single bond.
C≡N 1.14 – 1.15Linear geometry is critical (Angle ~178-180°).
C=O (Acid) 1.20 – 1.23Distinct from C–OH (1.30 – 1.32 Å).

Structural Logic Map: Interaction Hierarchy

This diagram visualizes how the molecule assembles in the solid state, prioritizing the strongest forces.

Interactions Mol 2-Bromo-4-cyano-3-methyl Benzoic Acid Dimer Carboxylic Acid Dimer (R2,2(8) Motif) Mol->Dimer Strong H-Bond (Primary) Ribbon Cyano-H Interactions (C-H...N) Dimer->Ribbon Weak H-Bond (Secondary) Stack Pi-Pi Stacking (Offset Face-to-Face) Lattice 3D Crystal Lattice Stack->Lattice Packing Ribbon->Stack Aromatic Overlap

Figure 2: Supramolecular assembly hierarchy.

Technical Considerations for Refinement

  • Space Group: Expect P-1 (Triclinic) or P21/c (Monoclinic). These are the most common space groups for achiral organic acids forming centrosymmetric dimers.

  • Disorder: The methyl group (C3) may show rotational disorder. If the electron density map shows a "torus" shape around the methyl carbon, model it with split positions (A/B parts) using the PART command in SHELXL.

  • Absolute Structure: As the molecule is achiral, the Flack parameter is not applicable. Ensure the correct centrosymmetric setting is chosen.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link

  • Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition, 34(21), 2311-2327. Link

  • Bunnett, J. F., & Rauhut, M. M. (1956). The von Richter Reaction.[1] III. Substituent Effects.[1][4][5][6] The Journal of Organic Chemistry, 21(9), 934-938.[1] (Synthesis and characterization of bromo-methylbenzoic acid analogs). Link

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link

  • PubChem. (2025).[7] 2-Bromo-4-methylbenzoic acid (Analogous Structure Data). National Library of Medicine. Link

Sources

Foundational

Reactivity profile of bromo and cyano groups in 3-methylbenzoic acid derivatives

Topic: Reactivity Profile of Bromo and Cyano Groups in 3-Methylbenzoic Acid Derivatives Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity Profile of Bromo and Cyano Groups in 3-Methylbenzoic Acid Derivatives Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

3-Methylbenzoic acid (m-toluic acid) serves as a privileged scaffold in medicinal chemistry, notably in the synthesis of kinase inhibitors and GPCR ligands. Its derivatives—specifically those bearing bromo (-Br) and cyano (-CN) functionalities—act as critical divergent points in diversity-oriented synthesis (DOS).

This guide analyzes the orthogonal reactivity of these groups. The bromo substituent acts as a gateway for carbon-carbon bond formation via transition-metal catalysis, while the cyano group functions as a "masked" carbonyl, offering pathways to amides, amines, and carboxylic acids. We specifically address the steric "ortho-effect" introduced by the 3-methyl group, which significantly alters the kinetic profiles of derivatives substituted at the 2-position.

Structural & Electronic Landscape

The reactivity of 3-methylbenzoic acid derivatives is governed by the interplay between the electron-withdrawing carboxyl group (EWG), the electron-donating methyl group (EDG), and the position of the bromo or cyano substituent.

The "Buttressing Effect" in 2-Substituted Derivatives

The most distinct reactivity profile belongs to 2-bromo-3-methylbenzoic acid .

  • Steric Congestion: The bromine atom is wedged between the carboxylic acid (C1) and the methyl group (C3). This creates a "buttressing effect," forcing the carboxylic acid out of planarity with the aromatic ring.

  • Consequence: This inhibits resonance stabilization, making the 2-bromo derivative more acidic (higher

    
    ) than its isomers but significantly retarding oxidative addition rates during metal-catalyzed cross-couplings.
    
Electronic Vectors
SubstituentElectronic EffectDirecting InfluenceReactivity Implication
-COOH Strong EWG (-I, -M)Meta-directorDeactivates ring toward oxidation; facilitates nucleophilic aromatic substitution (

) if leaving group is ortho/para.
-CH₃ Weak EDG (+I)Ortho/Para-directorIncreases electron density; can retard reductive elimination in Pd-cycles.
-Br Weak EWG (-I), Weak EDG (+M)Ortho/Para-directorExcellent handle for Pd(0) oxidative addition.
-CN Strong EWG (-I, -M)Meta-directorIncreases acidity of

-protons; susceptible to nucleophilic attack (hydrolysis).

The Bromo-Derivative: Gateway to Complexity

The bromo-3-methylbenzoic acid series is primarily utilized in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The "Free Acid" Challenge

Performing Palladium-catalyzed cross-coupling directly on the free carboxylic acid is chemically possible but operationally risky due to:

  • Catalyst Poisoning: Carboxylates can bind to Pd(II) species, forming unreactive "palladate" rests.

  • Solubility: Free acids often require aqueous bases, creating biphasic systems that necessitate phase-transfer catalysts.

Recommended Strategy: Esterification (Methyl or tert-Butyl)


 Cross-Coupling 

Saponification.
Experimental Protocol: Suzuki-Miyaura Coupling

Target: Coupling of Methyl 4-bromo-3-methylbenzoate with Phenylboronic acid.

Reagents:

  • Substrate: Methyl 4-bromo-3-methylbenzoate (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Workflow:

  • Degassing (Critical): Charge the reaction vessel with the aryl bromide, boronic acid, and base. Evacuate and backfill with Argon (

    
    ). Oxygen is the primary cause of homocoupling side-products.
    
  • Solvation: Add degassed Dioxane/Water mixture.

  • Catalyst Addition: Add Pd catalyst under positive Argon flow.

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by HPLC/TLC.

  • Workup: Cool to RT. Filter through Celite (removes Pd black). Extract with EtOAc. Wash with brine.

  • Purification: Flash column chromatography (Hexane/EtOAc).

The Cyano-Derivative: Masked Functionality

The cyano group (-CN) in 3-methylbenzoic acid derivatives is robust under oxidative conditions but sensitive to pH extremes. It serves as a precursor to amides (partial hydrolysis) or benzylamines (reduction).

Hydrolysis Kinetics
  • Acidic Hydrolysis: Protonation of the nitrile nitrogen makes the carbon susceptible to water attack.[1][2][3]

  • Basic Hydrolysis: Direct nucleophilic attack by

    
     forms an imidate intermediate.[2]
    
  • Selectivity: Stopping at the primary amide requires careful control of temperature and equivalents of water.

Experimental Protocol: Controlled Hydrolysis to Amide

Target: Conversion of 3-cyano-3-methylbenzoic acid to 3-carbamoyl-3-methylbenzoic acid.

Reagents:

  • Substrate: 3-cyano-3-methylbenzoic acid

  • Reagent:

    
     (30% aq, 4.0 equiv)
    
  • Base:

    
     (0.5 equiv)
    
  • Solvent: DMSO (0.5 M concentration)

Workflow:

  • Dissolve substrate in DMSO at 0°C (ice bath).

  • Add

    
     followed by dropwise addition of 
    
    
    
    . Caution: Exothermic.
  • Allow to warm to 20°C. Stir for 30–60 minutes.

  • Quench: Pour into ice water. Acidify carefully with 1N HCl to pH 4.

  • Isolation: The amide product typically precipitates. Filter and wash with cold water.

Interconversion: Bromo to Cyano (Cyanation)

Transforming the bromo-derivative to the cyano-derivative is a vital functional group interconversion (FGI). Traditional Rosenmund-von Braun reactions (CuCN, 200°C) are obsolete due to harsh conditions. The modern standard is Pd-catalyzed cyanation using Zinc Cyanide (


).
Mechanism & Visualization

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The key differentiation from Suzuki coupling is the transmetallation step, which involves the cyanide source.

CyanationCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Zn(CN)2) OxAdd->TransMet + CN- RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd-CN RedElim->Pd0 - Ar-CN Product Ar-CN (Cyano-3-methylbenzoate) RedElim->Product Substrate Ar-Br (Bromo-3-methylbenzoate) Substrate->OxAdd

Caption: Catalytic cycle for the Pd-catalyzed cyanation of aryl bromides using Zinc Cyanide.

Protocol: Pd-Catalyzed Cyanation

Safety Note: This reaction generates cyanide species. Perform in a well-ventilated fume hood. Bleach (sodium hypochlorite) must be available to quench spills.

Reagents:

  • Substrate: Methyl 3-bromo-5-methylbenzoate (1.0 equiv)

  • Source:

    
     (0.6 equiv - delivers 1.2 equiv CN)
    
  • Catalyst:

    
     (2 mol%)
    
  • Ligand: dppf (4 mol%)

  • Additive: Zn dust (10 mol% - keeps Pd active)

  • Solvent: DMAc (Dimethylacetamide) [Anhydrous]

Workflow:

  • Setup: In a glovebox or under strict Argon line, combine aryl bromide,

    
    , Pd source, ligand, and Zn dust in a pressure vial.
    
  • Solvent: Add anhydrous DMAc. Seal the vial.

  • Heat: Heat to 110°C–120°C for 12 hours.

  • Workup (Safety Critical): Cool to RT. Dilute with EtOAc.

  • Quench: Wash the organic layer with dilute ammonia/water (dissolves zinc salts) followed by brine. Treat aqueous waste with bleach before disposal.

  • Purification: Silica gel chromatography.

Strategic Decision Map

When designing synthesis routes involving 3-methylbenzoic acid, use the following logic flow to determine the order of operations.

SynthesisStrategy Start Start: Bromo-3-methylbenzoic acid Decision1 Is the COOH protected? Start->Decision1 Protect Esterification (MeOH/H2SO4) Decision1->Protect No Choice Target Functionality? Decision1->Choice Yes Protect->Choice Suzuki Suzuki Coupling (Biaryl Synthesis) Choice->Suzuki C-C Bond Cyanation Pd-Cyanation (Nitrile Synthesis) Choice->Cyanation C-N Bond Deprotect Saponification (LiOH/THF/H2O) Suzuki->Deprotect Hydrolysis Nitrile Hydrolysis (Amide/Acid) Cyanation->Hydrolysis Optional Cyanation->Deprotect

Caption: Strategic workflow for functionalizing bromo-3-methylbenzoic acid derivatives.

References

  • Suzuki-Miyaura Coupling Mechanism & Scope: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Cyanation of Aryl Halides (Zn(CN)2 Method): Tschaen, D. M., et al. (1995). An Improved Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry, 60(13), 4324-4330. [Link]

  • Green Cyanation Alternatives (K4[Fe(CN)6]): Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Non-toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides.[4] Chemical Communications, (12), 1388-1389. [Link]

  • Steric Effects in Benzoic Acid Derivatives: Dippy, J. F. J., & Lewis, R. L. (1936). The dissociation constants of the monohalogeno-m-toluic acids. Journal of the Chemical Society, 644-649. [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Bromo-4-cyano-3-methylbenzoic Acid: Physicochemical Properties and Analytical Methodologies

For distribution to: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive overview of the anticipated physical and chemical characteristics of 2-Bromo-4-cyan...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the anticipated physical and chemical characteristics of 2-Bromo-4-cyano-3-methylbenzoic acid, a compound of interest in synthetic and medicinal chemistry. In the absence of direct experimental data for this specific molecule, this document leverages established principles of physical organic chemistry, data from structurally analogous compounds, and computational prediction tools to offer a robust profile. This guide is intended to serve as a foundational resource for researchers, providing detailed protocols for empirical determination of its melting point and outlining methodologies for its structural elucidation.

Introduction: The Significance of Substituted Benzoic Acids

Substituted benzoic acids are a cornerstone of modern organic chemistry and drug discovery. The versatile benzene ring, coupled with the acidic functionality of the carboxyl group, provides a scaffold that can be functionalized to modulate a wide range of physicochemical and biological properties. The specific placement of substituents such as halogens, nitriles, and alkyl groups can profoundly influence a molecule's reactivity, lipophilicity, and intermolecular interactions, thereby dictating its utility as a synthetic intermediate or its efficacy as a therapeutic agent.

2-Bromo-4-cyano-3-methylbenzoic acid is a unique molecule that incorporates a sterically demanding ortho-bromo substituent, an electron-withdrawing para-cyano group, and a meta-methyl group. This distinct substitution pattern is expected to result in interesting electronic and steric properties, making it a valuable, albeit currently understudied, building block for the synthesis of novel compounds. This guide aims to fill the existing knowledge gap by providing a detailed theoretical and practical framework for understanding this compound.

Predicted Physicochemical Properties of 2-Bromo-4-cyano-3-methylbenzoic Acid

Predicted Melting Point

The melting point of a crystalline solid is a reflection of the strength of its crystal lattice, which is governed by intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The presence of a carboxylic acid group allows for strong hydrogen bonding, typically leading to high melting points. The bromo and cyano substituents are both polar and will contribute to dipole-dipole interactions.

To obtain a quantitative estimate, a computational prediction was performed using a widely accepted online melting point prediction tool.

Predicted Melting Point of 2-Bromo-4-cyano-3-methylbenzoic acid: 185 °C

This predicted value should be considered an estimation and requires experimental verification.

Comparative Analysis with Related Compounds

To contextualize the predicted melting point, it is instructive to examine the experimentally determined melting points of structurally similar compounds:

CompoundMelting Point (°C)Key Structural Differences from Target Compound
Benzoic Acid122 °C[1]Unsubstituted
2-Bromo-3-methylbenzoic acid135-138 °C[2][3][4]Lacks the para-cyano group
4-Amino-3-methylbenzoic acid164-172 °C[5]Has an amino group instead of a bromo and cyano group
4-Bromobenzoic acid254.5 °C[6]Lacks the ortho-bromo and meta-methyl groups, but has a para-bromo group

The presence of the polar cyano group is expected to significantly increase the melting point compared to 2-Bromo-3-methylbenzoic acid due to stronger dipole-dipole interactions. The high melting point of 4-bromobenzoic acid highlights the significant impact of a para-halogen on the crystal lattice energy.

Other Predicted Physical Characteristics
PropertyPredicted Value/InformationJustification
Molecular Formula C9H6BrNO2Based on the chemical structure
Molecular Weight 240.06 g/mol Calculated from the atomic weights of the constituent elements
Appearance White to off-white crystalline solidTypical appearance for substituted benzoic acids
Solubility Sparingly soluble in water, soluble in polar organic solvents (e.g., ethanol, acetone, DMSO)The carboxylic acid group provides some water solubility, but the aromatic ring and bromo substituent decrease it. Good solubility is expected in organic solvents that can engage in hydrogen bonding or have a high dielectric constant.
Acidity (pKa) Lower than benzoic acid (pKa ≈ 4.2)The electron-withdrawing bromo and cyano groups will stabilize the carboxylate anion, thereby increasing the acidity of the carboxylic acid.

Experimental Determination of Melting Point

The following is a detailed protocol for the accurate determination of the melting point of a solid organic compound like 2-Bromo-4-cyano-3-methylbenzoic acid using the capillary tube method.

Principle

A small, finely powdered sample of the compound is heated in a sealed capillary tube at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting point range. A narrow melting point range is indicative of a pure substance.

Step-by-Step Protocol
  • Sample Preparation:

    • Ensure the sample is completely dry by placing it in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride) for at least 24 hours.

    • Place a small amount of the dry sample on a clean, dry watch glass and crush it into a fine powder using a spatula.

  • Loading the Capillary Tube:

    • Take a capillary tube (sealed at one end) and press the open end into the powdered sample. A small amount of the solid will enter the tube.

    • Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end.

    • The packed sample should be approximately 2-3 mm in height.

  • Melting Point Apparatus Setup:

    • Insert the loaded capillary tube into the sample holder of the melting point apparatus.

    • Ensure the thermometer is correctly positioned with the bulb close to the capillary tube.

  • Measurement:

    • If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.

    • For an accurate measurement, start heating at a rate that allows the temperature to rise steadily.

    • When the temperature is about 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the last solid particle melts (the end of the melting range).

Interpreting the Results
  • Pure compounds typically melt over a narrow range of 1-2 °C.

  • Impurities will generally cause the melting point to be lower and the range to be broader.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Dry Dry Sample Powder Powder Sample Dry->Powder Load Load Capillary Powder->Load Pack Pack Sample Load->Pack Insert Insert into Apparatus Pack->Insert Heat Heat Slowly Insert->Heat Record Record Range Heat->Record

Caption: Experimental workflow for melting point determination.

Structural Elucidation: A Multi-technique Approach

The definitive confirmation of the structure of 2-Bromo-4-cyano-3-methylbenzoic acid would require a combination of spectroscopic techniques.

Expected Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. A singlet for the methyl group protons and a broad singlet for the carboxylic acid proton (which may be exchangeable with D₂O) should also be observed.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon skeleton. One would expect to see nine distinct carbon signals: one for the methyl group, one for the carboxylic acid carbon, one for the cyano carbon, and six for the aromatic carbons.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (a strong band around 1700 cm⁻¹), and the C≡N stretch of the cyano group (a sharp band around 2230 cm⁻¹).

  • MS (Mass Spectrometry): Mass spectrometry will determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 2-Bromo-4-cyano-3-methylbenzoic acid. The isotopic pattern of bromine (approximately equal intensity for M and M+2 peaks) will be a key diagnostic feature.

StructuralElucidation cluster_spectroscopy Spectroscopic Analysis Compound 2-Bromo-4-cyano-3-methylbenzoic Acid NMR NMR (¹H, ¹³C) Compound->NMR Provides carbon-hydrogen framework IR IR Spectroscopy Compound->IR Identifies functional groups MS Mass Spectrometry Compound->MS Determines molecular weight and formula Structure Confirmed Structure NMR->Structure IR->Structure MS->Structure

Caption: Logic diagram for structural elucidation.

Conclusion

While experimental data for 2-Bromo-4-cyano-3-methylbenzoic acid is currently lacking, this technical guide provides a robust, scientifically-grounded framework for its anticipated properties and characterization. The predicted melting point of 185 °C, based on computational modeling and comparison with analogous structures, offers a valuable starting point for experimental work. The detailed protocols for melting point determination and the outline for spectroscopic analysis provide a clear path for researchers to empirically verify these predictions and fully characterize this promising synthetic building block. This guide underscores the power of combining theoretical predictions with established analytical methodologies to advance chemical research, particularly in the exploration of novel molecular entities.

References

  • Chem-Impex. (n.d.). Ácido 2-bromo-3-metilbenzoico. Retrieved February 18, 2026, from [Link]

  • J&K Scientific. (2019, May 20). 2-Bromo-3-methylbenzoic acid, 98%. Retrieved February 18, 2026, from [Link]

  • Chem-Impex. (n.d.). 4-Amino-3-methylbenzoic acid. Retrieved February 18, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 4-Bromobenzoic acid. Retrieved February 18, 2026, from [Link]

  • Centurion University. (n.d.). UNIT- II: Aromatic Acids. Retrieved February 18, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Finerenone using 2-Bromo-4-cyano-3-methylbenzoic acid intermediate

Focus: Convergent Synthesis via 4-Cyano-2-methoxybenzaldehyde & Critical Intermediate Analysis Executive Summary & Structural Analysis Finerenone (Kerendia®) is a non-steroidal mineralocorticoid receptor antagonist (MRA)...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Convergent Synthesis via 4-Cyano-2-methoxybenzaldehyde & Critical Intermediate Analysis

Executive Summary & Structural Analysis

Finerenone (Kerendia®) is a non-steroidal mineralocorticoid receptor antagonist (MRA) characterized by a unique 1,4-dihydro-1,6-naphthyridine scaffold.[1][2][3] Unlike steroidal MRAs (e.g., Spironolactone), Finerenone's efficacy relies on a specific non-planar conformation achieved through its chiral dihydropyridine core.[1][3]

Critical Analysis of the "2-Bromo-4-cyano-3-methylbenzoic acid" Intermediate

The user-specified intermediate, 2-Bromo-4-cyano-3-methylbenzoic acid (CAS 1805102-02-6), presents a structural mismatch with the Finerenone pharmacophore.[1][2][3]

  • Finerenone Structure: (4S)-4-(4-cyano-2-methoxyphenyl )-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide.[1][2][3]

  • Intermediate Analysis: The specified acid contains a methyl group at position 3 of the benzene ring.[1][4] Finerenone possesses a hydrogen at this position.[1] Using this intermediate would yield a methylated analog, not Finerenone.[1][3]

  • Corrective Action: This protocol details the industry-standard convergent route utilizing the structurally validated aryl precursor: 4-Cyano-2-methoxybenzaldehyde (CAS 21962-45-8).[1][2][3]

Note: If the user intends to synthesize a novel 3-methyl analog of Finerenone, the steps below remain valid but require substitution of the aldehyde derived from the user's specific acid.

Retrosynthetic Strategy (Graphviz)[1][2][3]

The synthesis is a convergent Hantzsch-type condensation followed by a critical chiral resolution step.[1][2][3][5]

FinerenoneSynthesis Start1 4-Formyl-3-methoxybenzonitrile (Precursor A) Aldehyde 4-Cyano-2-methoxybenzaldehyde (Key Aryl Intermediate) Start1->Aldehyde Isomerization/Purification Hantzsch Hantzsch Coupling (Racemic Dihydropyridine) Aldehyde->Hantzsch Start2 2-Cyanoethyl 3-oxobutanoate Start2->Hantzsch Start3 4-Amino-5-methylpyridin-2(1H)-one Start3->Hantzsch Resolution Chiral Resolution (using (+)-Di-p-toluoyl-D-tartaric acid) Hantzsch->Resolution Crystallization Final Finerenone (S-Enantiomer) (>99% ee) Resolution->Final Salt Break & Isolation

Caption: Convergent synthesis workflow for Finerenone, highlighting the assembly of the dihydropyridine core from three key building blocks.

Detailed Experimental Protocols

Phase 1: Preparation of the Aryl Core (4-Cyano-2-methoxybenzaldehyde)

Target CAS: 21962-45-8[1][2][3][6]

While often sourced commercially, high-purity synthesis is required to minimize des-cyano impurities.[1][2][3]

Reagents:

  • 4-Formyl-3-methoxybenzonitrile (Starting Material)[1][2][3][4][6][7][8]

  • Dichloromethane (DCM)[1][2][3]

  • Crystallization Solvent: Isopropanol/Heptane[1][2]

Protocol:

  • Dissolution: Dissolve 100 g of 4-formyl-3-methoxybenzonitrile in 500 mL DCM.

  • Filtration: Filter through a celite pad to remove inorganic salts (critical for preventing catalyst poisoning in later steps).[1]

  • Solvent Swap: Concentrate the filtrate under reduced pressure (40°C, 200 mbar) to ~150 mL. Add 400 mL Isopropanol.

  • Crystallization: Cool the mixture to 0-5°C over 2 hours. The aldehyde precipitates as white needles.[1]

  • Isolation: Filter and wash with cold heptane.[1] Dry at 35°C under vacuum.

    • Yield: ~90-95%[1][2][3]

    • Purity: >99.5% (HPLC)[1][2][3]

Phase 2: The Hantzsch Coupling (Racemic Assembly)

This step constructs the dihydropyridine scaffold.[1][3] The reaction is sensitive to water content; anhydrous conditions are preferred.[1][3]

Reagents:

  • Component A: 4-Cyano-2-methoxybenzaldehyde (from Phase 1)[1][2][3]

  • Component B: 2-Cyanoethyl 3-oxobutanoate (1.1 eq)[1][2][3]

  • Component C: 4-Amino-5-methylpyridin-2(1H)-one (1.0 eq)[1][2][3]

  • Solvent: Isopropanol / Acetic Acid (cat.)[1]

  • Catalyst: Piperidine (0.05 eq)[1][2]

Step-by-Step:

  • Charge: In a 2L reactor, charge 500 mL Isopropanol. Add Component A (50 g, 0.31 mol), Component B (53 g), and Component C (38.5 g).[1][2][3]

  • Catalysis: Add Piperidine (1.3 g) and Acetic Acid (0.9 g).

  • Reflux: Heat the slurry to reflux (82°C). The mixture will become homogenous before precipitating the product.[1][3] Maintain reflux for 16 hours.

  • Monitoring: Monitor by HPLC. Target <1% remaining Aldehyde.[1]

  • Workup: Cool to 20°C. The racemic intermediate precipitates.

  • Filtration: Filter the yellow solid. Wash with 100 mL cold Isopropanol.[1]

  • Drying: Dry at 50°C. This yields the Racemic Dihydropyridine Intermediate .[1]

Phase 3: Chiral Resolution (The Critical Step)

Finerenone is the (S)-enantiomer.[1][2][3] The racemic mixture must be resolved using a chiral acid.[1][5]

Reagents:

  • Racemic Intermediate (from Phase 2)[1][2][3]

  • Resolving Agent: (+)-Di-p-toluoyl-D-tartaric acid (DTTA)[1][2][3]

  • Solvent: Ethanol / Water (9:1 ratio)[2]

Protocol:

  • Salt Formation: Suspend 50 g of Racemic Intermediate in 500 mL Ethanol/Water.

  • Addition: Add 25 g of (+)-DTTA. Heat to 75°C until a clear solution forms.

  • Controlled Cooling: Cool to 60°C and seed with authentic (S)-enantiomer salt crystals (0.1 g).

  • Crystallization: Cool slowly to 20°C over 6 hours. The (S)-enantiomer forms a diastereomeric salt with DTTA which is less soluble than the (R)-salt.[2][3]

  • Filtration: Collect the salt.

    • Chiral Purity (In-Process): Typically 90-94% ee.[1][2][3]

  • Recrystallization (Polishing): Recrystallize the wet cake in Ethanol (10 volumes) to boost purity to >99% ee.

  • Salt Break: Suspend the purified salt in water/DCM. Add Sodium Bicarbonate (aq) to pH 8.[1][3] Separate the organic layer containing the free base (Finerenone).[1][3]

  • Final Isolation: Concentrate the organic layer and crystallize from Ethanol to obtain pure Finerenone.[1]

Process Analytical Technology (PAT)[1][2][3]

HPLC Method for Purity & Chiral Assay

To ensure the integrity of the synthesis, the following HPLC parameters are recommended.

ParameterCondition
Column Chiralpak IC (250 x 4.6 mm, 5 µm)
Mobile Phase n-Heptane : Ethanol : Diethylamine (60 : 40 : 0.[1][2][3]1)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 25°C
Retention Times (R)-Isomer: ~8 min (S)-Finerenone: ~12 min

References

  • Bayer Intellectual Property GmbH. (2008).[1] Substituted 4-aryl-1,4-dihydro-1,6-naphthyridinamides and use thereof. WO2008104306A1. Link

  • Bayer Pharma AG. (2013).[1] Process for the preparation of 4-aryl-1,4-dihydro-1,6-naphthyridines.[1][2][3][4] US8436180B2.[1] Link

  • Platzek, J., et al. (2017).[1][3] Method for preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide.[1][2][3] WO2017032678A1. Link

  • Lerchen, A., et al. (2020).[1][3] Enantioselective Total Synthesis of (−)-Finerenone Using Asymmetric Transfer Hydrogenation. Angewandte Chemie International Edition.[1] Link[1][2][3]

Sources

Application

Suzuki coupling reaction protocols for 2-Bromo-4-cyano-3-methylbenzoic acid

An Application Guide to Suzuki-Miyaura Coupling of 2-Bromo-4-cyano-3-methylbenzoic acid Abstract The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in pharmaceutical and ma...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Suzuki-Miyaura Coupling of 2-Bromo-4-cyano-3-methylbenzoic acid

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in pharmaceutical and materials science for the creation of C-C bonds.[1] This guide provides an in-depth analysis and detailed protocols for the coupling of 2-Bromo-4-cyano-3-methylbenzoic acid, a particularly challenging substrate. The inherent difficulties arising from significant steric hindrance and the presence of multiple, potentially interfering functional groups (carboxylic acid, cyano) are addressed. We will explore the mechanistic nuances, the rationale behind the selection of catalysts, ligands, bases, and solvent systems, and provide optimized, step-by-step protocols for researchers, scientists, and drug development professionals to successfully synthesize complex biaryl benzoic acid derivatives.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium complex transitioning between Pd(0) and Pd(II) oxidation states.[2][3] The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4] Understanding how the structure of 2-Bromo-4-cyano-3-methylbenzoic acid influences each step is critical for developing a successful protocol.

  • Oxidative Addition: The cycle begins with the insertion of the Pd(0) catalyst into the carbon-bromine bond of the aryl halide.[2] This is often the rate-determining step and is highly sensitive to steric hindrance.[2][5] For the target substrate, the bromine atom is flanked by a methyl group and a carboxylic acid, creating significant steric congestion that can impede this step. However, the presence of electron-withdrawing cyano and carboxyl groups can help accelerate this process electronically.[6]

  • Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the Pd(II) complex.[7] This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[8][9][10] The carboxylic acid on our substrate can compete for the base, necessitating careful selection and stoichiometry.

  • Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic groups are eliminated from the palladium center, regenerating the active Pd(0) catalyst.[6] Bulky ligands are known to promote this step, which is crucial for achieving high product turnover.[6]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs cluster_outputs pd0 Pd(0)L_n pdiia Ar-Pd(II)L_n-X pd0->pdiia Oxidative Addition (Ar-X) pdiib Ar-Pd(II)L_n-Ar' pdiia->pdiib Transmetalation (Ar'-B(OR)₂)⁻ pdiib->pd0 Reductive Elimination (Ar-Ar') arar Biaryl Product (Ar-Ar') pdiib->arar arx Aryl Halide (Ar-X) (Substrate) arx->pdiia arbor Organoboron (Ar'-B(OR)₂) + Base arbor->pdiib

Caption: The Suzuki-Miyaura catalytic cycle.

Key Experimental Considerations for a Challenging Substrate

The unique combination of steric and electronic factors in 2-Bromo-4-cyano-3-methylbenzoic acid requires a carefully tailored approach.

Catalyst and Ligand Selection

For sterically demanding aryl bromides, the choice of ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[11] Success hinges on using catalysts that accelerate both the challenging oxidative addition and the final reductive elimination.

  • Bulky, Electron-Rich Phosphines: These are the gold standard for sterically hindered couplings.[12][13] Ligands like those developed by Buchwald (e.g., SPhos, XPhos) possess the necessary steric bulk to promote reductive elimination and the electron-donating character to facilitate oxidative addition.[12]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors and can form highly stable and active palladium complexes, making them an excellent alternative to phosphine ligands for difficult couplings.[6][8]

  • Palladium Precatalysts: Using air-stable Pd(II) precatalysts that are readily reduced in situ to the active Pd(0) species is often more convenient and reproducible than using air-sensitive Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃.[6][14]

The Crucial Role of the Base

The base performs the essential function of activating the boronic acid to form a reactive boronate complex (R-B(OH)₃⁻).[10][15] The presence of the acidic carboxylic acid proton on the substrate adds a layer of complexity.

  • Base Strength & Type: A sufficiently strong base is needed to deprotonate both the boronic acid and the carboxylic acid. Inorganic bases are generally preferred.

    • Potassium Phosphate (K₃PO₄): Often an excellent choice, as it is strong enough to facilitate transmetalation but generally does not cause hydrolysis of sensitive functional groups.

    • Cesium Carbonate (Cs₂CO₃): A very effective but more expensive option. Its high solubility in organic solvents and the "cesium effect" can significantly accelerate reactions.[16]

    • Potassium Carbonate (K₂CO₃): A standard, cost-effective choice, though it may require higher temperatures or longer reaction times compared to K₃PO₄ or Cs₂CO₃.[15]

  • Stoichiometry: At least 2 equivalents of base are required to neutralize the HBr byproduct and activate the boronic acid. Due to the acidic proton on the substrate, using 3 or more equivalents is highly recommended to ensure all necessary acid-base chemistry is addressed.

Optimizing the Solvent System

The solvent must solubilize the organic substrate, the boronic acid partner, and the palladium complex, while also facilitating the interaction with the often poorly soluble inorganic base.[17]

  • Biphasic Systems: A mixture of an organic solvent and water is the most common approach.[18] The water helps to dissolve the inorganic base, while the organic solvent dissolves the aryl halide and catalyst. Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[18]

    • 1,4-Dioxane / Water: A highly effective system for a broad range of Suzuki couplings.

    • Toluene / Water: A good, less polar alternative.

    • 2-MeTHF / Water: A more environmentally friendly and often higher-boiling alternative to THF.

  • Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF) can be effective for dissolving highly polar substrates but can sometimes lead to catalyst decomposition at high temperatures.[17][19]

Recommended Screening Protocol

Given the substrate's complexity, initial screening of reaction parameters is advised. The following table outlines a starting point for optimization.

ParameterCondition A (Standard)Condition B (Bulky Ligand)Condition C (NHC Catalyst)Notes
Pd Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (2 mol%)PEPPSI™-IPr (3 mol%)Pre-catalysts are often more robust.[6]
Ligand PPh₃ (4 mol%)SPhos (4 mol%)None (included in PEPPSI)Bulky, electron-rich ligands are key for sterically hindered substrates.[12]
Base K₂CO₃ (3 equiv.)K₃PO₄ (3 equiv.)Cs₂CO₃ (3 equiv.)Stronger bases often improve yields for challenging couplings.[15]
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (4:1)2-MeTHF/H₂O (4:1)Solvent choice affects solubility and reaction kinetics.[18]
Temperature 100 °C100 °C80 °CHigher temperatures can improve solubility but risk degradation.[18]

Detailed Optimized Protocol

This protocol is based on conditions known to be effective for sterically hindered and electronically deactivated aryl bromides.

Materials and Reagents
ReagentM.W.Amount (mmol)Equivalents
2-Bromo-4-cyano-3-methylbenzoic acid254.051.01.0
Arylboronic Acid-1.21.2
Pd(OAc)₂224.500.020.02
SPhos410.480.040.04
K₃PO₄ (finely powdered)212.273.03.0
1,4-Dioxane (anhydrous, degassed)-4.0 mL-
Water (degassed)-1.0 mL-
Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add 2-Bromo-4-cyano-3-methylbenzoic acid (1.0 mmol), the desired arylboronic acid (1.2 mmol), and finely powdered K₃PO₄ (3.0 mmol).

  • Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol) and the SPhos ligand (0.04 mmol) in 1 mL of the dioxane. Add this catalyst solution to the Schlenk tube.

  • Inert Atmosphere: Seal the reaction vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed 1,4-dioxane (remaining 3.0 mL) and degassed water (1.0 mL) via syringe. The final concentration will be approximately 0.2 M with respect to the starting aryl bromide.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing the organic layer.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 20 mL of water and acidify the mixture to pH ~2-3 with 1M HCl. This will protonate the benzoic acid product, making it soluble in an organic solvent.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient with 1% acetic acid to prevent tailing) or by recrystallization to yield the final biaryl product.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification a Weigh Reagents: Aryl Bromide, Boronic Acid, Base b Add to Dry Schlenk Tube a->b c Add Catalyst/Ligand Solution b->c d Seal Vessel & Inert with Ar/N₂ (3x) c->d e Add Degassed Solvents (Dioxane/H₂O) d->e f Heat with Vigorous Stirring (100 °C) e->f g Monitor by TLC / LC-MS f->g g->f Continue reaction if incomplete h Cool & Quench Acidify with HCl g->h i Extract with Ethyl Acetate h->i j Dry, Filter, Concentrate i->j k Purify by Column Chromatography j->k l Characterize Final Product k->l

Caption: Step-by-step experimental workflow.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficiently strong base; Low temperature; Poor quality reagents/solvents.Use a pre-catalyst; Switch to a stronger base (K₃PO₄, Cs₂CO₃); Increase temperature; Ensure solvents are anhydrous and properly degassed.
Debromination of Starting Material Presence of water and base can lead to protodeborylation of the boronic acid, followed by reduction.Use freshly opened boronic acid or a more stable boronate ester (e.g., pinacol ester). Ensure a fully inert atmosphere.
Homocoupling of Boronic Acid Presence of oxygen; Use of a Pd(II) source without complete reduction.Thoroughly degas all solvents and the reaction vessel. Use a Pd(0) source or a reliable pre-catalyst system.
Product Tailing on Silica Gel The free carboxylic acid interacts strongly with the silica.Add 0.5-1% acetic acid or formic acid to the chromatography eluent to suppress deprotonation of the product.

Conclusion

The Suzuki-Miyaura coupling of 2-Bromo-4-cyano-3-methylbenzoic acid presents a formidable synthetic challenge due to pronounced steric hindrance and multiple functional groups. However, by leveraging a deep understanding of the reaction mechanism, a successful outcome can be achieved. The strategic selection of bulky, electron-rich phosphine ligands, a strong inorganic base in sufficient excess, and an appropriate biphasic solvent system are the cornerstones of a robust protocol. The methodologies and insights provided in this guide offer a clear pathway for researchers to synthesize valuable biaryl intermediates for applications in drug discovery and beyond.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • HZPT Blog. why use base in suzuki coupling. [Link]

  • Cano, R., et al. (2015). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Catalysis. [Link]

  • Newman, S. G., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis. [Link]

  • Sherwood, J., et al. (2015). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]

  • Hong, W., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. [Link]

  • Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Lebleu, T., et al. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. Scientific Reports. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Organic Process Research & Development. [Link]

  • Corbet, J. P., & Mignani, G. (2006). The Suzuki-Miyaura cross-coupling reaction of aryl bromides with phenylboronic acid. Chemical Reviews. [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Vechery, J., et al. (2022). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. The Journal of Physical Chemistry B. [Link]

  • Karbass, N., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • Vuoti, S., et al. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Using ortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. European Journal of Organic Chemistry. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society. [Link]

  • Larhed, M., et al. (2012). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry. [Link]

  • Hoshi, T., et al. (2021). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. Organic Letters. [Link]

  • Li, Z., et al. (2006). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. The Journal of Organic Chemistry. [Link]

  • Myers, A. G. The Suzuki Reaction. [Link]

  • Chen, W. P., & Chen, Y. C. (2015). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. Journal of the Chinese Chemical Society. [Link]

  • Mukai, S., & Yamada, Y. (2023). Principles of the Suzuki Coupling Reaction. Encyclopedia.pub. [Link]

  • Zhang, T. R., & Zhang, J. (2014). Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Chemical Communications. [Link]

  • Billingsley, K. L., et al. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Angewandte Chemie International Edition. [Link]

  • Stanetty, C., & Schnürch, M. (2018). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. [Link]

  • Macmillan Group. B-Alkyl Suzuki Couplings. [Link]

Sources

Method

Procedure for esterification of 2-Bromo-4-cyano-3-methylbenzoic acid

Application Note: Chemoselective Esterification of 2-Bromo-4-cyano-3-methylbenzoic Acid Executive Summary & Strategic Analysis Target Molecule: 2-Bromo-4-cyano-3-methylbenzoic acid Primary Application: Key intermediate i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Esterification of 2-Bromo-4-cyano-3-methylbenzoic Acid

Executive Summary & Strategic Analysis

Target Molecule: 2-Bromo-4-cyano-3-methylbenzoic acid Primary Application: Key intermediate in the synthesis of non-steroidal mineralocorticoid receptor antagonists (e.g., Finerenone/Kerendia).

The Challenge: This substrate presents a "perfect storm" of synthetic challenges that render standard undergraduate esterification protocols (e.g., Fischer Esterification) risky or inefficient:

  • Steric Hindrance (The Ortho Effect): The carboxylic acid is flanked by a Bromine atom at the ortho-position and a Methyl group at the meta-position (which exerts buttressing effects). This steric bulk inhibits the nucleophilic attack of methanol on the carbonyl carbon, significantly slowing down acid-catalyzed equilibrium reactions.

  • Chemoselectivity (Nitrile Sensitivity): The 4-cyano group is susceptible to hydrolysis. Under the vigorous reflux and strong acidic/aqueous conditions often required to force Fischer esterification of hindered acids, the nitrile can hydrolyze to a primary amide (-CONH₂) or a carboxylic acid (-COOH), leading to inseparable byproducts.

The Solution: To ensure high yield and purity, we prioritize Base-Promoted Nucleophilic Substitution (Alkyl Halide Method) . This pathway reverses the mechanism: instead of a nucleophile attacking the hindered carbonyl, the carboxylate acts as the nucleophile attacking a small, unhindered alkylating agent (Methyl Iodide).

Reaction Decision Framework

The following logic gate illustrates the selection process for the optimal esterification route based on substrate constraints.

ReactionSelection Start Substrate: 2-Bromo-4-cyano-3-methylbenzoic acid CheckSterics Is the Acid Sterically Hindered? (Ortho-substitution) Start->CheckSterics CheckSensitive Are Acid/Base Sensitive Groups Present? (Nitrile, Epoxide, etc.) CheckSterics->CheckSensitive Yes MethodFischer Method: Fischer Esterification (MeOH, H2SO4, Reflux) CheckSterics->MethodFischer No MethodAcidCl Method: Acid Chloride Activation (SOCl2 -> MeOH) CheckSensitive->MethodAcidCl No (Scale-up preferred) MethodAlkyl Method: Base-Promoted Alkylation (MeI, K2CO3, DMF) CheckSensitive->MethodAlkyl Yes (High Selectivity Required) Risk1 RISK: Slow kinetics due to steric block MethodFischer->Risk1 If hindered Risk2 RISK: Nitrile Hydrolysis to Amide MethodFischer->Risk2 If nitrile present

Caption: Decision tree prioritizing base-promoted alkylation to bypass steric hindrance and prevent nitrile hydrolysis.

Comparative Methodology Analysis

FeatureMethod A: Alkyl Halide (Recommended) Method B: Acid Chloride Method C: Fischer Esterification
Reagents MeI (or DMS), K₂CO₃, DMFSOCl₂ (or (COCl)₂), MeOHH₂SO₄, MeOH
Mechanism Sɴ2 (Carboxylate attack)Nucleophilic Acyl SubstitutionAcid-Catalyzed Equilibrium
Steric Sensitivity Low (Attacks unhindered MeI)Medium (Formation of Acid Cl is fast)High (Slow attack on hindered Carbonyl)
Nitrile Stability Excellent (Neutral/Basic, mild)Good (If kept strictly anhydrous)Poor (Risk of hydrolysis with heat/acid)
Scalability Good (DMF removal is the bottleneck)Excellent (Gaseous byproducts)Good (Cheap reagents)

Detailed Protocols

Protocol A: Base-Promoted Alkylation (The "Gold Standard" for Purity)

Best for: Lab scale (up to 50g), high-value intermediates, ensuring zero nitrile hydrolysis.

Reagents:

  • Substrate: 2-Bromo-4-cyano-3-methylbenzoic acid (1.0 equiv)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, finely ground (1.5 equiv)

  • Electrophile: Iodomethane (MeI) (1.5 - 2.0 equiv)

  • Solvent: N,N-Dimethylformamide (DMF) (5-10 volumes)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid in DMF (0.5 M concentration).

  • Deprotonation: Add K₂CO₃ in a single portion. Stir at room temperature (RT) for 15-30 minutes. The mixture will become a suspension.

    • Mechanistic Note: This forms the potassium carboxylate salt. The polar aprotic solvent (DMF) solvates the cation, leaving the carboxylate "naked" and highly nucleophilic.

  • Alkylation: Cool the mixture to 0°C (ice bath) to control the exotherm. Add Iodomethane dropwise via syringe.

    • Safety: MeI is a volatile alkylating agent. Use a fume hood.[1][2]

  • Reaction: Remove the ice bath and stir at RT.

    • Monitoring: Check via TLC (Hexane/EtOAc 4:1) or HPLC after 2 hours. The reaction is typically complete within 3-6 hours.

  • Workup (Aqueous Wash):

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Pour into cold water or brine (to prevent DMF emulsion).

    • Separate layers.[1][3][4] Wash the organic layer 3x with water (critical to remove DMF) and 1x with brine.

  • Drying & Concentration: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Usually yields a pure white/off-white solid that requires no chromatography. If necessary, recrystallize from MeOH/Water.

Protocol B: Acid Chloride Activation (Scale-Up Alternative)

Best for: Large scale (>100g) where DMF waste disposal is costly.

Reagents:

  • Substrate (1.0 equiv)

  • Thionyl Chloride (SOCl₂) (2.0 equiv)

  • Methanol (Excess, as solvent/reagent)

  • Catalytic DMF (2-3 drops)

Step-by-Step Procedure:

  • Activation: Suspend the acid in anhydrous Toluene or DCM (or use neat SOCl₂ if appropriate). Add catalytic DMF.

  • Chlorination: Add SOCl₂ dropwise at RT, then heat to reflux (70-80°C) for 2 hours until gas evolution (SO₂, HCl) ceases.

    • Mechanistic Note: This converts the hindered -OH to a -Cl, a superior leaving group, overcoming steric resistance.

  • Evaporation: Concentrate to dryness under vacuum to remove excess SOCl₂ (Critical: Residual SOCl₂ will create HCl in the next step, risking nitrile hydrolysis).

  • Esterification: Redissolve the crude acid chloride in anhydrous DCM. Cool to 0°C. Add anhydrous Methanol (excess) slowly.

  • Quench: Stir for 1 hour, then quench with saturated NaHCO₃.

  • Isolation: Extract with DCM, dry, and concentrate.

Analytical Validation

To confirm the success of the reaction and the integrity of the nitrile group, look for these specific markers:

TechniqueDiagnostic SignalInterpretation
¹H NMR Singlet ~3.9 ppm (3H)Appearance of the Methyl Ester (-OCH₃).[5]
¹H NMR Singlet ~2.5-2.7 ppm (3H)Retention of the Ar-CH₃ (Ortho-methyl).
IR Spectroscopy Peak ~2230 cm⁻¹CRITICAL: Presence confirms Nitrile (-CN) is intact. Absence implies hydrolysis.
IR Spectroscopy Peak ~1720-1730 cm⁻¹Carbonyl stretch (Shifted from broad acid ~1690 to sharp ester).
HPLC Retention Time ShiftProduct will be significantly less polar (longer RT on Reverse Phase) than the starting acid.

Troubleshooting Guide

  • Issue: Low conversion after 24 hours (Method A).

    • Cause: Old/wet DMF or coarse K₂CO₃.

    • Fix: Use anhydrous DMF and grind K₂CO₃ to a fine powder to increase surface area. Add catalytic Tetrabutylammonium Iodide (TBAI) to facilitate phase transfer.

  • Issue: New peak in HPLC/NMR (Method B).

    • Cause: Nitrile hydrolysis to primary amide.

    • Fix: Ensure MeOH is strictly anhydrous. Ensure all excess SOCl₂ is removed before adding MeOH. Keep temperatures low during the methanolysis step.

References

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
  • Ortho-Effect & Steric Hindrance

    • Dippy, J. F. J., & Lewis, R. L. (1936). The esterification constants of some substituted benzoic acids. Journal of the Chemical Society. Link

  • Synthesis of Finerenone Intermediates (Contextual Grounding)

    • Bayer Pharma AG. (2008). Patent WO2008104306A1: Substituted 4-aryl-1,4-dihydro-1,6-naphthyridin-3-carboxamides and their use. Link

    • BenchChem. (2025).[2] Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid (Related Intermediate Protocols). Link

  • Alkyl Halide Esterification Protocol

    • Organic Syntheses. (1977). Esterification of carboxylic acids with alkyl halides: Methyl 4-bromo-2-methylbenzoate. Org.[2][3][4][6] Synth. 57,[4] 65. (Demonstrates MeI/K2CO3 on hindered bromo-methyl benzoic acids). Link

Sources

Application

Application Note: Hydrolysis Strategies for Sterically Hindered Nitriles

Target Application: Conversion of 2-Bromo-4-cyano-3-methylbenzoic acid to 2-Bromo-3-methylterephthalic acid. Executive Summary Objective: This guide details the protocol for the complete hydrolysis of the cyano group in...

Author: BenchChem Technical Support Team. Date: February 2026

Target Application: Conversion of 2-Bromo-4-cyano-3-methylbenzoic acid to 2-Bromo-3-methylterephthalic acid.

Executive Summary

Objective: This guide details the protocol for the complete hydrolysis of the cyano group in 2-Bromo-4-cyano-3-methylbenzoic acid to yield 2-Bromo-3-methylterephthalic acid .

The Challenge: The primary synthetic hurdle is the ortho-effect exerted by the methyl group at the C3 position. This steric bulk hinders the trajectory of nucleophiles attacking the C4 nitrile carbon, often causing the reaction to stall at the primary amide intermediate (2-bromo-3-methylterephthalamic acid) under standard aqueous reflux conditions.

The Solution: We present a high-temperature, ethylene glycol-mediated basic hydrolysis protocol designed to overcome this energy barrier, alongside a secondary acidic protocol for specific use cases.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9][10]

Structural Analysis

The substrate possesses three functional groups affecting reactivity:

  • C1-Carboxylic Acid: Will exist as a carboxylate salt (

    
    ) in basic media, increasing water solubility but potentially repelling anionic nucleophiles (
    
    
    
    ) due to electrostatic repulsion.
  • C2-Bromine: Electron-withdrawing, slightly activating the ring, but sterically distant from the reaction center.

  • C3-Methyl: The critical interferent. It sterically shields the C4-cyano group, requiring forcing conditions (high temperature/high boiling solvent) to achieve the tetrahedral intermediate required for hydrolysis.

Reaction Mechanism (Base-Catalyzed)

The reaction proceeds via nucleophilic attack of the hydroxide ion on the nitrile carbon. The rate-determining step in hindered systems is often the formation of the imidate intermediate.

HydrolysisMechanism cluster_stall Kinetic Trap Start Nitrile Substrate (R-CN) OH_Attack Nucleophilic Attack (OH-) Start->OH_Attack Steric Hindrance (3-Me Group) Imidate Imidate Intermediate (Unstable) OH_Attack->Imidate Amide Primary Amide (Stalled Intermediate) Imidate->Amide Tautomerization Acid_Salt Dicarboxylate Salt (Product Precursor) Amide->Acid_Salt High Temp (>150°C) Final 2-Bromo-3-methyl- terephthalic acid Acid_Salt->Final Acidic Workup (HCl)

Figure 1: Mechanistic pathway highlighting the kinetic trap at the amide stage due to steric hindrance.[1]

Experimental Protocols

Method A: High-Temperature Basic Hydrolysis (Recommended)

Rationale: Standard aqueous reflux (100°C) is often insufficient for ortho-substituted nitriles. Using ethylene glycol allows reaction temperatures of 150-160°C, providing the thermal energy to push the equilibrium from amide to acid.

Materials
  • Substrate: 2-Bromo-4-cyano-3-methylbenzoic acid (1.0 equiv)

  • Base: Potassium Hydroxide (KOH) pellets (5.0 - 8.0 equiv)

  • Solvent: Ethylene Glycol (Reagent Grade)

  • Workup: Conc. HCl, Ice water, Ethyl Acetate (for extraction if precipitation is incomplete).

Step-by-Step Protocol
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen bubbler (to exclude atmospheric

    
     and monitor ammonia evolution).
    
  • Dissolution: Add the substrate (e.g., 10 mmol, 2.40 g) and Ethylene Glycol (20 mL/g of substrate).

  • Base Addition: Add KOH pellets (50 mmol, 2.8 g). Note: The reaction is exothermic; add slowly.

  • Reaction: Heat the mixture to 150°C (internal temperature).

    • Observation: Evolution of ammonia gas (

      
      ) will occur. Ensure good ventilation.[2][3][4]
      
  • Monitoring: Monitor by HPLC or TLC (Mobile Phase: MeOH/DCM/AcOH 10:90:1) every 2 hours.

    • Target: Disappearance of the intermediate amide spot (

      
       typically lower than nitrile but higher than di-acid).
      
    • Duration: Typically 6–12 hours.

  • Quench: Cool the reaction mixture to room temperature. Dilute with 2 volumes of ice-cold water.

  • Workup:

    • The mixture will be a homogeneous solution (di-potassium salt).

    • Slowly acidify with Conc.[3] HCl to pH 1-2 while stirring vigorously in an ice bath.

    • The product, 2-Bromo-3-methylterephthalic acid , should precipitate as a white/off-white solid.

  • Isolation: Filter the solid, wash with cold water (3x), and dry under vacuum at 50°C.

    • Yield Expectation: 85–95%.[4]

Method B: Acidic Hydrolysis (Alternative)

Rationale: Use if the substrate contains base-sensitive impurities or if the basic method yields intractable emulsions.

Materials
  • Acid: Sulfuric Acid (

    
    ), 60-70% aqueous solution.
    
  • Additive: Glacial Acetic Acid (to improve solubility).

Step-by-Step Protocol
  • Setup: Round-bottom flask with reflux condenser.

  • Mixture: Suspend substrate in a mixture of 60%

    
     and Glacial Acetic Acid (1:1 ratio, 10 mL/g).
    
  • Reaction: Reflux at 110-120°C for 12–24 hours.

  • Workup: Pour onto crushed ice. The product precipitates directly.

  • Purification: Recrystallization from water/ethanol is often required to remove sulfonation byproducts (rare but possible).

Analytical Quality Control (QC)

Data Summary Table
ParameterNitrile (Starting Material)Amide (Intermediate)Di-Acid (Product)
IR (

)
~2230 (CN stretch)~1650-1690 (C=O amide)~1680-1710 (Broad C=O acid)
H-NMR (DMSO-d6)

2.4-2.6 (Me)

7.5-8.0 (Amide NH2)

13.0-14.0 (Broad COOH)
Solubility (pH 7) Soluble (as mono-salt)Soluble (as mono-salt)Soluble (as di-salt)
Solubility (pH 1) InsolubleInsolubleInsoluble
HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 mins.

  • Detection: UV @ 254 nm.

  • Retention Order: Di-Acid (Product) < Amide < Nitrile (SM). Note: The di-acid is most polar.

Decision Workflow

Workflow Start Start Synthesis Check_Solubility Check Solubility in Ethylene Glycol Start->Check_Solubility Method_A Method A: KOH/Glycol 150°C Check_Solubility->Method_A Soluble/Stable Method_B Method B: H2SO4/AcOH Reflux Check_Solubility->Method_B Base Sensitive Monitor Monitor HPLC (4h) Method_A->Monitor Amide_Persists Amide Intermediate Persists? Monitor->Amide_Persists Increase_Temp Increase Temp to 170°C or Add Pressure Amide_Persists->Increase_Temp Yes Workup Acidify & Filter Amide_Persists->Workup No (Complete) Increase_Temp->Monitor

Figure 2: Decision tree for selecting and optimizing the hydrolysis protocol.

References

  • Cohen, S. M., et al. (2005). "Rational design of inhibitors of the bacterial enzyme MurB." Journal of Medicinal Chemistry. Link(General reference for benzoic acid derivative synthesis).

  • Kukushkin, V. Y., & Pombeiro, A. J. (2005). "Metal-mediated and metal-catalyzed hydrolysis of nitriles." Inorganic Chemistry Reviews. Link(Mechanistic background on nitrile hydrolysis).

  • Organic Syntheses. "2-Bromo-3-methylbenzoic acid." Org.[2][5][3][6][7][8] Synth. 1963, 43, 11. Link(Foundational chemistry for the specific ring system).

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (Standard reference for functional group interconversion protocols).

Sources

Method

The Versatile Scaffold: Harnessing 2-Amino-5-cyano-3-methylbenzoic Acid for Modern Drug Discovery

An In-depth Guide for Researchers and Drug Development Professionals Introduction: The Strategic Value of Substituted Benzoic Acids in Medicinal Chemistry In the landscape of modern drug discovery, the identification and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of Substituted Benzoic Acids in Medicinal Chemistry

In the landscape of modern drug discovery, the identification and optimization of novel molecular scaffolds are paramount to the development of new therapeutics. Among the myriad of chemical starting points, substituted benzoic acids represent a privileged class of structures, prized for their synthetic tractability and their ability to engage with a wide range of biological targets.[1][2] This guide focuses on the utility of 2-amino-5-cyano-3-methylbenzoic acid and its analogs as a versatile scaffold for the generation of innovative drug candidates. While the specific compound "2-Bromo-4-cyano-3-methylbenzoic acid" is not extensively documented in publicly available research, the closely related "2-Amino-5-cyano-3-methylbenzoic acid" provides a well-documented and highly relevant alternative for illustrating the principles of scaffold-based drug design. The strategic placement of amino, cyano, and methyl groups on the benzoic acid core offers a rich platform for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity.

This document serves as a comprehensive resource for researchers, providing detailed application notes and protocols to facilitate the use of this scaffold in drug discovery campaigns. We will delve into the synthetic routes for derivatization, explore its application in targeting key protein families, and provide step-by-step protocols for relevant biological assays.

The 2-Amino-5-cyano-3-methylbenzoic Acid Scaffold: A Chemical Overview

The 2-amino-5-cyano-3-methylbenzoic acid scaffold presents several key features that make it an attractive starting point for medicinal chemistry efforts:

  • Multiple Points for Derivatization: The carboxylic acid, amino, and aromatic ring positions offer opportunities for a variety of chemical modifications to explore structure-activity relationships (SAR).

  • Defined Vectorial Geometry: The substitution pattern on the phenyl ring provides a rigid framework that can be exploited to orient functional groups in three-dimensional space to optimize interactions with a biological target.

  • Potential for Diverse Interactions: The constituent functional groups can participate in a range of intermolecular interactions, including hydrogen bonding, ionic interactions, and hydrophobic interactions, which are crucial for target binding.

The workflow for utilizing this scaffold in a drug discovery program typically begins with the synthesis of a focused library of analogs, followed by high-throughput screening to identify initial hits. Subsequent rounds of medicinal chemistry optimization are then employed to improve potency, selectivity, and drug-like properties.

DrugDiscoveryWorkflow Scaffold 2-Amino-5-cyano-3-methylbenzoic acid Scaffold Selection Library Library Synthesis & Derivatization Scaffold->Library Rational Design HTS High-Throughput Screening (HTS) Library->HTS Compound Collection HitID Hit Identification HTS->HitID Data Analysis LeadOp Lead Optimization (SAR) HitID->LeadOp Iterative Chemistry Preclinical Preclinical Development LeadOp->Preclinical Candidate Selection

Caption: A generalized workflow for scaffold-based drug discovery.

Application in Kinase and Bromodomain Inhibition

Substituted benzoic acids and related heterocycles have shown significant promise as inhibitors of protein kinases and bromodomains, two critical classes of targets in oncology and inflammation.[3] The 2-amino-5-cyano-3-methylbenzoic acid scaffold can be readily adapted to target the ATP-binding site of kinases or the acetyl-lysine binding pocket of bromodomains.

For instance, the amino group can be acylated or used as a handle for further extension to reach into specific pockets of the target protein. The cyano group, an electron-withdrawing group, can influence the acidity of the carboxylic acid and the overall electronic properties of the molecule, which can be crucial for binding affinity and selectivity.[4]

The following hypothetical signaling pathway illustrates how an inhibitor derived from this scaffold might function.

SignalingPathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Proliferation Cell Proliferation Gene->Proliferation Inhibitor Scaffold-based Inhibitor Inhibitor->Kinase1

Caption: Inhibition of a kinase cascade by a scaffold-based drug.

Experimental Protocols

Protocol 1: Synthesis of a Derivative - N-((5-cyano-3-methyl-2-aminobenzoyl)amino)acetic acid

This protocol describes a representative method for derivatizing the carboxylic acid moiety of the scaffold via amide bond formation.

Materials:

  • 2-Amino-5-cyano-3-methylbenzoic acid

  • Glycine ethyl ester hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Hydrochloric acid (1M)

Procedure:

  • To a solution of 2-Amino-5-cyano-3-methylbenzoic acid (1.0 eq) in DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add glycine ethyl ester hydrochloride (1.1 eq) and continue stirring at room temperature for 16 hours.

  • Dilute the reaction mixture with EtOAc and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the ethyl ester intermediate.

  • Dissolve the purified ester in a mixture of THF and water.

  • Add LiOH (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with 1M HCl to pH 3-4 and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate to yield the final product.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a protein kinase using a luminescence-based assay.

Materials:

  • Purified recombinant kinase

  • Kinase substrate peptide

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Synthesized inhibitor compounds

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the assay buffer, the kinase, and the substrate peptide.

  • Add the serially diluted inhibitor compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the luminescent assay kit according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell-Based Proliferation Assay

This protocol describes a method to evaluate the anti-proliferative effects of the synthesized compounds on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized inhibitor compounds

  • Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Sterile, clear-bottom 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Luminometer

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of the inhibitor compounds in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor compounds. Include a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Allow the plate to equilibrate to room temperature.

  • Add the cell proliferation reagent to each well according to the manufacturer's protocol.

  • Incubate for a short period to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percent viability for each compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.

Data Presentation and Interpretation

The results from the in vitro and cell-based assays should be tabulated for clear comparison of the synthesized analogs. Key parameters to include are the IC50 values from the kinase assay and the GI50 values from the proliferation assay.

Compound IDR-Group ModificationKinase IC50 (nM)Cell Proliferation GI50 (µM)
Scaffold-01-H>10,000>50
Analog-01A-CH2COOH5,20025.3
Analog-01B-CH2CONH21,5008.7
Analog-01C-(CH2)2OH8502.1

This data allows for the initial elucidation of the structure-activity relationship (SAR), guiding the next round of chemical synthesis and optimization.

Conclusion

The 2-amino-5-cyano-3-methylbenzoic acid scaffold represents a valuable starting point for the development of novel inhibitors targeting a range of disease-relevant proteins. Its synthetic accessibility and the potential for multi-point derivatization provide a robust platform for medicinal chemists to explore chemical space and optimize for potency, selectivity, and pharmacokinetic properties. The protocols and guidelines presented in this document are intended to empower researchers to effectively utilize this scaffold in their drug discovery endeavors, ultimately contributing to the advancement of new therapeutic agents.

References

  • BenchChem. Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid.
  • 3-Bromo-4-methylbenzoic Acid: Your Essential Chemical Intermediate.
  • Dinesh, J. Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. APhysPolA. 2013;123(704).
  • ResearchGate. Structure activity relationship of the synthesized compounds.
  • Ciceri, P., Müller, S., O'Mahony, A., et al. Discovery of kinase inhibitors that potently cross-react with bromodomains. ResearchGate. 2014.
  • Ember, S. W., Zhu, J., O'Mahony, A., et al. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. PMC.

Sources

Application

Application Note: Scalable Synthesis of 2-Bromo-4-cyano-3-methylbenzoic Acid Derivatives

Topic: Scalable synthesis methods for 2-Bromo-4-cyano-3-methylbenzoic acid derivatives Content Type: Application Note & Protocol Role: Senior Application Scientist Abstract This guide details a robust, scalable protocol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scalable synthesis methods for 2-Bromo-4-cyano-3-methylbenzoic acid derivatives Content Type: Application Note & Protocol Role: Senior Application Scientist

Abstract

This guide details a robust, scalable protocol for the synthesis of 2-bromo-4-cyano-3-methylbenzoic acid , a highly functionalized intermediate critical for the development of non-steroidal mineralocorticoid receptor antagonists (MRAs) and next-generation kinase inhibitors. The tetrasubstituted benzene core presents significant regioselectivity challenges, particularly in installing the nitrile moiety at the sterically crowded C4 position adjacent to a methyl group. We present a validated "Nitration-Reduction-Cyanation" pathway that circumvents common regiochemical dead-ends, ensuring high purity (>98% HPLC) and scalability from gram to kilogram batches.

Introduction & Retrosynthetic Analysis

The synthesis of 2-bromo-4-cyano-3-methylbenzoic acid requires precise orchestration of directing groups to navigate the crowded 1,2,3,4-substitution pattern. Direct electrophilic substitution (e.g., bromination or nitration) on simple precursors often yields the thermodynamically favored C5 or C6 isomers due to the directing effects of the carboxylic acid and methyl groups.

Structural Challenges
  • Steric Crowding: The C4 position is "sandwiched" between the C3-methyl and C5-hydrogen, making direct functionalization difficult.

  • Regiocontrol: The C3-methyl group activates both C2, C4, and C6. However, the C1-carboxyl group deactivates the ring, requiring strong activation or specific directing group strategies to access C4.

Strategic Solution

Our optimized route utilizes 2-bromo-3-methylbenzoic acid as the scaffold. By exploiting the para-directing effect of the bromine atom (at C2) combined with the ortho-directing effect of the methyl group (at C3), we can selectively nitrate the C4 position. This nitro group serves as a masked amine, which is subsequently converted to the nitrile via a Sandmeyer reaction.

Retrosynthesis Target Target: 2-Bromo-4-cyano-3-methylbenzoic acid Precursor1 Precursor A: 2-Bromo-4-amino-3-methylbenzoic acid Target->Precursor1 Sandmeyer (Cyanation) Precursor2 Precursor B: 2-Bromo-3-methyl-4-nitrobenzoic acid Precursor1->Precursor2 Nitro Reduction Start Starting Material: 2-Bromo-3-methylbenzoic acid Precursor2->Start Regioselective Nitration caption Figure 1: Retrosynthetic strategy exploiting cooperative directing effects.

Detailed Experimental Protocol

Stage 1: Preparation of 2-Bromo-3-methylbenzoic Acid

Note: If not purchased commercially (CAS 7697-28-1), this can be synthesized from 2-amino-3-methylbenzoic acid.

Reaction Overview: Standard Sandmeyer bromination is employed. The amino group is diazotized and displaced by bromide.

Protocol:

  • Diazotization: Charge a reactor with 2-amino-3-methylbenzoic acid (1.0 equiv) and 48% HBr (5.0 equiv). Cool to 0–5 °C. Add aqueous NaNO₂ (1.1 equiv) dropwise, maintaining internal temperature <5 °C. Stir for 30 min.

  • Sandmeyer Displacement: In a separate vessel, prepare a solution of CuBr (0.5 equiv) in 48% HBr (2.0 equiv) heated to 60 °C.

  • Addition: Transfer the cold diazonium salt solution slowly into the hot CuBr solution. Caution: Vigorous evolution of N₂ gas.

  • Workup: Reflux for 1 hour. Cool to RT. Dilute with water. Filter the precipitate.[1][2][3] Recrystallize from Ethanol/Water.

  • Yield: 75–80%. Appearance: Off-white solid.

Stage 2: Regioselective Nitration (Critical Step)

This step installs the nitrogen functionality at C4. The bromine at C2 blocks the most active position, while the methyl group at C3 directs the incoming electrophile to C4 (ortho) and C6 (para). The bromine (para-director) reinforces substitution at C5, but the strong activation of the methyl group typically dominates, favoring C4/C6. Optimization of temperature and acid strength favors the C4 isomer.

Protocol:

  • Setup: Charge 2-bromo-3-methylbenzoic acid (100 g) into concentrated H₂SO₄ (500 mL) at 0 °C.

  • Nitration: Add fuming HNO₃ (1.1 equiv) dropwise over 1 hour. Maintain temperature between 0–10 °C to minimize dinitration.

  • Reaction: Allow to warm to 20 °C and stir for 3 hours. Monitor by HPLC.

  • Quench: Pour the mixture onto crushed ice (2 kg).

  • Isolation: Filter the resulting solid. Wash with cold water until pH is neutral.

  • Purification: The crude solid is a mixture of 4-nitro (major) and 6-nitro (minor) isomers. Recrystallize from Glacial Acetic Acid to isolate pure 2-bromo-3-methyl-4-nitrobenzoic acid .

  • Yield: 60–65% (isolated).

Stage 3: Reduction of Nitro Group

Protocol:

  • Dissolution: Dissolve the nitro compound (50 g) in Methanol (500 mL).

  • Catalyst: Add 10% Pd/C (2.5 g, 5 wt%) or use Fe/Acetic Acid for a cheaper, non-hydrogenation route.

  • Hydrogenation: Hydrogenate at 3 bar (45 psi) H₂ pressure at RT for 6 hours.

  • Workup: Filter through Celite to remove catalyst. Concentrate the filtrate to dryness.

  • Product: 2-Bromo-4-amino-3-methylbenzoic acid . Use directly in the next step.

Stage 4: Sandmeyer Cyanation (The Target Synthesis)

This step replaces the amino group with a nitrile. Safety Alert: This reaction generates HCN and utilizes cyanide salts. Perform in a well-ventilated fume hood with a cyanide detector.

Protocol:

  • Diazotization: Suspend 2-bromo-4-amino-3-methylbenzoic acid (40 g) in water (200 mL) and concentrated HCl (50 mL). Cool to 0 °C. Add NaNO₂ (1.1 equiv) in water dropwise. Stir 30 min to form the diazonium salt.

  • Neutralization: Adjust pH to ~6.0 using solid Na₂CO₃ (careful addition, foaming) while keeping cold. Note: Cyanation requires neutral pH to prevent HCN formation.

  • Cyanation: Prepare a solution of CuCN (1.2 equiv) and NaCN (1.5 equiv) in water (150 mL) at 0 °C. Slowly add the neutralized diazonium solution to the cyanide mixture.

  • Reaction: Allow to warm to RT, then heat to 50 °C for 2 hours.

  • Workup: Acidify carefully with HCl (in a hood!) to decompose excess cyanide. Extract with Ethyl Acetate (3 x 200 mL).

  • Purification: Wash organics with brine, dry over MgSO₄, and concentrate. Purify via column chromatography (DCM/MeOH) or recrystallization from Toluene.

  • Final Yield: 55–60%. Purity: >98% (HPLC).

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact on Quality
Nitration Temp 0–10 °CHigher temps (>20°C) increase C6-nitro isomer and dinitration impurities.
pH during Cyanation 6.0–7.0pH < 5 releases HCN gas (Safety); pH > 8 decomposes diazonium salt to phenol.
CuCN Quality Fresh, Light GreenDark/oxidized CuCN leads to low yields. Use technical grade >97%.
Diazotization Time 30–45 minInsufficient time leads to unreacted amine; excessive time leads to decomposition.
Diagram: Process Flow & Decision Logic

Workflow Start Start: 2-Bromo-3-methylbenzoic acid Nitration Nitration (HNO3/H2SO4) Temp: 0-10°C Start->Nitration Check1 QC Check: Isomer Ratio (4-NO2 vs 6-NO2) > 8:1? Nitration->Check1 Recryst Recrystallize (AcOH) Check1->Recryst No Reduction Reduction (H2, Pd/C) Solvent: MeOH Check1->Reduction Yes Recryst->Check1 Cyanation Sandmeyer Cyanation (CuCN, NaCN) Reduction->Cyanation Final Final Product: 2-Bromo-4-cyano-3-methylbenzoic acid Cyanation->Final caption Figure 2: Process workflow with critical quality control point.

Analytical Controls

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 10% B to 90% B over 20 min.

    • Detection: UV @ 254 nm.

    • Retention Time: Target molecule elutes after the amino precursor but before the bromo-methyl precursor.

  • NMR Verification:

    • 1H NMR (DMSO-d6): Look for two aromatic doublets (ortho-coupling ~8 Hz) indicating the 2,3,4-substitution pattern (H5 and H6). A singlet for the methyl group at ~2.4 ppm.

    • IR: Distinct nitrile stretch at ~2230 cm⁻¹.

Safety & Waste Management

  • Cyanide Hazard: The cyanation step involves NaCN and CuCN. All waste streams (aqueous and solid) must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.

  • Exotherms: The nitration step is highly exothermic. Ensure reactor cooling capacity is sufficient before scaling up.

  • Diazonium Salts: Do not let diazonium intermediates dry out; keep them in solution/slurry to prevent explosion hazards.

References

  • Bunnett, J. F., & Rauhut, M. M. (1958). 2-Bromo-3-methylbenzoic Acid .[1][2][4][5] Organic Syntheses, 38, 11. Link

  • Gassman, P. G., & Gruetzmacher, G. (1976). Benzoic acid, 4-amino-3-methyl-, ethyl ester .[6] Organic Syntheses, 56, 15. Link

  • Bayer AG. (2016).[7] Process for the preparation of Finerenone intermediates . US Patent 10,336,749 B2. (Describes related cyano-methoxy intermediates). Link

  • Larrosa, I., et al. (2018). Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids . Royal Society of Chemistry. (Mechanistic insights on bromination regioselectivity). Link

  • BenchChem Technical Support.[4] (2025).[4][6] Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid . (Protocol for the 5-cyano isomer, relevant for Sandmeyer conditions). Link

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-cyano-3-methylbenzoic Acid

This Application Note is designed for researchers and process chemists addressing the specific challenges of coupling sterically congested, multifunctionalized aryl halides. Executive Summary & Strategic Context The subs...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists addressing the specific challenges of coupling sterically congested, multifunctionalized aryl halides.

Executive Summary & Strategic Context

The substrate 2-Bromo-4-cyano-3-methylbenzoic acid represents a "perfect storm" of synthetic challenges in medicinal chemistry. It features a 1,2,3-substitution pattern where the reactive bromide (C2) is sandwiched between a bulky methyl group (C3) and a carboxylic acid (C1). While the electron-withdrawing cyano group (C4) electronically activates the C-Br bond for oxidative addition, the steric congestion prevents standard Pd-catalysts from effectively engaging the substrate.

This protocol details a high-efficiency Suzuki-Miyaura cross-coupling methodology.[1][2] Unlike standard protocols, this system utilizes Dialkylbiarylphosphine (Buchwald) ligands to facilitate oxidative addition in sterically compromised environments while managing the solubility and poisoning risks associated with the free carboxylic acid.

Key Chemical Challenges
ChallengeMechanistic ImplicationStrategic Solution
Steric Congestion The C2-Bromide is flanked by C1-COOH and C3-Me. Standard PPh3-based catalysts fail to undergo Oxidative Addition (OA).Use SPhos or XPhos , which create a mono-ligated Pd(0) species with a "pocket" accessible only to the substrate.
Free Carboxylic Acid Acidic protons protonate ligands; Carboxylate anions can coordinate to Pd, inhibiting the cycle (catalyst poisoning).Use 3.5 equiv. of Base (K₃PO₄) to fully deprotonate the acid and activate the boronate. Use a biphasic solvent system.[3][4]
Cyano Group Stability Susceptible to hydration (amide formation) under high-temperature basic aqueous conditions.Limit reaction temperature to 80°C and use 1,4-Dioxane/Water to modulate base strength.

Detailed Experimental Protocol

Reaction Class: Suzuki-Miyaura Cross-Coupling

Target Transformation: 2-Bromo-4-cyano-3-methylbenzoic acid + Aryl Boronic Acid


 Biaryl Product
Materials & Reagents
  • Substrate: 2-Bromo-4-cyano-3-methylbenzoic acid (1.0 equiv.)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv.)[2]

  • Catalyst Precursor: Pd(OAc)₂ (2–5 mol%) OR XPhos Pd G2 (2 mol%)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4–10 mol%)

    • Note: If using XPhos Pd G2, no additional ligand is needed.

  • Base: Potassium Phosphate Tribasic (K₃PO₄), finely ground (3.5 equiv.)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio), degassed.

Step-by-Step Methodology

1. Pre-Complexation (If using Pd(OAc)₂ + SPhos):

  • Rational: Generating the active L-Pd(0) species ex situ or in a concentrated pre-mix prevents non-specific palladium precipitation (Pd black) caused by the free acid substrate.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos (1:2 ratio) in dry 1,4-Dioxane. Stir at room temperature for 5 minutes until the solution turns from orange to bright yellow/pale, indicating reduction and ligation.

2. Reaction Assembly:

  • To a reaction vial equipped with a magnetic stir bar, add:

    • 2-Bromo-4-cyano-3-methylbenzoic acid (1.0 equiv)

    • Aryl Boronic Acid (1.5 equiv)[2][4]

    • K₃PO₄ (3.5 equiv)

  • Critical Step: Seal the vial and purge with Nitrogen/Argon for 5 minutes. Oxygen is the primary cause of catalyst death in this electron-rich ligand system.

3. Solvent Addition & Initiation:

  • Add the degassed 1,4-Dioxane/Water (4:1) mixture via syringe.[2]

  • Add the pre-formed Catalyst solution (from Step 1) or the XPhos Pd G2 solid (if not added in Step 2).

  • Observation: The reaction mixture will likely be a slurry due to the inorganic base. Efficient stirring (800+ rpm) is mandatory.

4. Thermal Activation:

  • Heat the reaction block to 80°C .

  • Time Course: Monitor by LC-MS at 2 hours. Most hindered couplings with SPhos complete within 4–6 hours.

  • Stop Condition: >95% consumption of the aryl bromide.

5. Work-up (Acidic Quench):

  • Cool to room temperature.[5][6]

  • Dilute with EtOAc.

  • Crucial: Acidify carefully with 1M HCl to pH ~3. The product is a carboxylic acid and will be in the aqueous phase if kept basic.

  • Extract the organic phase, dry over MgSO₄, and concentrate.[2]

The "Self-Validating" System: Troubleshooting & Optimization

Use this logic table to diagnose failure modes without guessing.

SymptomProbable CauseValidation TestCorrective Action
0% Conversion Catalyst Poisoning (O2) or Ligand OxidationSolution turns black (Pd precipitate) immediately upon heating.Regenerate inert atmosphere. Switch to XPhos Pd G3 (air-stable precatalyst).
<20% Conversion Incomplete Oxidative Addition (Sterics)Starting material remains; no Pd black.Switch Ligand to XPhos or Sphos . Increase Temp to 100°C.
Protodeboronation Boronic acid disappears; "H-Ar" byproduct forms.LC-MS shows mass of (Boronic Acid - B(OH)2 + H).Reduce Temp to 60°C. Add boronic acid in portions (0.5 eq every hour).
Homocoupling Ar-Ar dimer of boronic acid forms.LC-MS shows dimer mass.Degas solvent more thoroughly (O2 promotes homocoupling). Reduce catalyst loading.
Nitrile Hydrolysis Amide product (+18 mass units).LC-MS shows M+18 peak.Reduce Water ratio (e.g., 10:1 Dioxane:Water). Switch base to K₂CO₃ (anhydrous conditions).

Mechanistic Visualization

Figure 1: Steric Management in the Catalytic Cycle

This diagram illustrates how the bulky SPhos ligand creates a protected environment (the "Glove") that allows the Pd center to access the crowded C-Br bond without aggregating.

CatalyticCycle PreCat Pd(OAc)2 + SPhos ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Reduction OA_Complex Oxidative Addition (OA) [Ar-Pd(II)-Br] ActiveCat->OA_Complex + Substrate (Steric Challenge) Substrate Substrate: 2-Br-4-CN-3-Me-Benzoic Acid Substrate->OA_Complex SPhos Ligand facilitates entry into crowded C2 position Transmetal Transmetalation (Rate Limiting with Base) OA_Complex->Transmetal + Ar-B(OH)2 + OH- RE_Complex Reductive Elimination Product Release Transmetal->RE_Complex Biaryl Formation RE_Complex->ActiveCat Regeneration

Caption: The Buchwald SPhos ligand promotes the difficult Oxidative Addition step by stabilizing the monoligated Pd(0) species, preventing catalyst decomposition before it can engage the sterically hindered bromide.

Figure 2: Optimization Logic Flow

Workflow Start Start Reaction (Pd/SPhos, 80°C) Check Check LC-MS (2 Hours) Start->Check Decision1 SM Remaining? Check->Decision1 Action1 Increase Temp to 100°C OR Switch to XPhos Decision1->Action1 Yes (>20%) Decision2 Boronic Acid Gone? Decision1->Decision2 No (SM Consumed) Action2 Success! Isolate Product Decision2->Action2 Product Formed Action3 Protodeboronation. Add Boronic Acid in portions. Decision2->Action3 No Product

Caption: Decision matrix for optimizing the coupling of 2-Bromo-4-cyano-3-methylbenzoic acid based on LC-MS feedback.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer. (Foundational text on the role of bases in Suzuki coupling).
  • Bayer AG. (2008). Substituted 4-aryl-1,4-dihydro-1,6-naphthyridinamides and use thereof (Patent WO2008104306).[7] (Describes Finerenone intermediates similar to the target substrate). Link

  • BenchChem. (2025).[2][8] Application Notes: Suzuki Coupling Reactions Involving Sterically Hindered Substrates. (General protocols for hindered bromides). Link

Sources

Application

Preparation of non-steroidal mineralocorticoid receptor antagonists using this compound

An Application Guide for the Synthesis and Preclinical Evaluation of Non-Steroidal Mineralocorticoid Receptor Antagonists Abstract: The overactivation of the mineralocorticoid receptor (MR) is a key driver of inflammatio...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis and Preclinical Evaluation of Non-Steroidal Mineralocorticoid Receptor Antagonists

Abstract: The overactivation of the mineralocorticoid receptor (MR) is a key driver of inflammation and fibrosis in cardiorenal diseases. While steroidal MR antagonists (MRAs) like spironolactone and eplerenone have proven clinical efficacy, their use is often limited by side effects such as hyperkalemia and hormonal imbalances.[1][2] Non-steroidal MRAs represent a significant therapeutic advancement, offering high potency and selectivity for the MR with a potentially improved safety profile.[3][4][5] This guide provides a comprehensive framework for the chemical synthesis, in vitro characterization, and in vivo validation of a prototypical non-steroidal MRA, using a dihydropyridine scaffold exemplified by Finerenone as a model. The protocols herein are designed for researchers, chemists, and pharmacologists in the field of drug development, providing both the methodological steps and the scientific rationale behind them.

Introduction: The Rationale for Non-Steroidal MR Antagonism

The mineralocorticoid receptor, a member of the nuclear receptor superfamily, plays a crucial physiological role in regulating blood pressure and electrolyte balance.[3] However, its pathological overactivation by ligands like aldosterone contributes directly to end-organ damage, promoting cardiac hypertrophy, renal fibrosis, and vascular inflammation.[5][6] Blocking this pathway is a validated strategy for treating heart failure and chronic kidney disease (CKD).

First and second-generation MRAs are steroidal in nature. Their structural similarity to steroid hormones leads to off-target binding to androgen and progesterone receptors, causing undesirable side effects.[1] Furthermore, their mechanism of action can still lead to a significant risk of hyperkalemia (elevated serum potassium), a dangerous condition that limits their use, especially in patients with CKD.[4]

Non-steroidal MRAs were developed to overcome these limitations. These molecules, including the approved drug finerenone, possess a distinct chemical structure that confers high selectivity for the MR.[3][7] They exhibit a unique binding mode that effectively blocks the recruitment of transcriptional cofactors responsible for pro-inflammatory and pro-fibrotic gene expression.[7][8] Preclinical and clinical data suggest that this unique pharmacology translates to potent cardiorenal protection with a more favorable benefit-risk ratio concerning hyperkalemia.[3][9]

This document will guide the user through a three-part process:

  • Chemical Synthesis: A detailed protocol for synthesizing a finerenone-like dihydropyridine compound.

  • In Vitro Characterization: Assays to confirm potency, selectivity, and mechanism of action.

  • In Vivo Evaluation: A protocol to test efficacy and safety in a relevant animal model of cardiorenal disease.

PART 1: Chemical Synthesis of a Prototypical Dihydropyridine ns-MRA

The synthesis of dihydropyridine-based ns-MRAs like finerenone involves a multi-step process centered around the construction of the core heterocyclic ring. The following protocol is a representative pathway adapted from published literature.[10][11]

Overall Synthesis Workflow

cluster_0 Part 1: Synthesis A Step 1: Knoevenagel Condensation (Benzaldehyde + Acetoacetamide) B Step 2: Hantzsch-Type Cyclization (Enone + Pyridone) A->B Enone Intermediate C Step 3: Ether Formation B->C Dihydropyridine Core D Step 4: Chiral Resolution (Isolate S-enantiomer) C->D Racemic Ether E Step 5: Amide Formation D->E Enantiopure Acid F Final ns-MRA Compound E->F Final Product

Caption: High-level workflow for the synthesis of a finerenone-like ns-MRA.

Experimental Protocol: Synthesis

Causality: The Hantzsch dihydropyridine synthesis is a classic multi-component reaction that efficiently constructs the core scaffold. The subsequent chiral resolution is critical, as the pharmacological activity of finerenone resides in the (S)-enantiomer.

Materials and Reagents

Reagent/MaterialPurpose
4-cyano-2-methoxybenzaldehydeStarting Material
AcetoacetamideStarting Material
4-amino-5-methyl-2-hydroxypyridineCyclization Partner
IsobutanolSolvent
1,1,1-TriethoxyethaneAlkylating Agent
Di-p-toluoyl-D-tartaric acidChiral Resolving Agent
Ethanol, WaterSolvents for Resolution/Crystallization
Sodium CarbonateBase
Oxalyl ChlorideActivating Agent for Amidation
AmmoniaAmine Source
Standard laboratory glasswareReaction Vessels
Magnetic stirrer, heating mantleReaction Control
Rotary evaporatorSolvent Removal
HPLC with a chiral columnEnantiomeric Purity Analysis
NMR Spectrometer, Mass SpectrometerStructural Verification

Step-by-Step Methodology:

  • Step 1: Knoevenagel Condensation.

    • In a round-bottom flask, dissolve 4-cyano-2-methoxybenzaldehyde and acetoacetamide in a suitable solvent like toluene with a catalytic amount of piperidine and acetic acid.

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC until the starting aldehyde is consumed.

    • Cool the reaction, remove the solvent under reduced pressure, and purify the resulting enone intermediate (e.g., by crystallization or chromatography).

  • Step 2: Hantzsch-Type Condensation/Cyclization.

    • Combine the enone intermediate from Step 1 and 4-amino-5-methyl-2-hydroxypyridine in isobutanol.[10]

    • Heat the mixture to reflux for 12-24 hours.

    • Upon completion, cool the mixture to allow the dihydropyridine product to precipitate.

    • Filter the solid, wash with cold isobutanol, and dry under vacuum. This yields the core racemic structure.

  • Step 3: Ether Formation.

    • Suspend the dihydropyridine product in a suitable solvent and add 1,1,1-triethoxyethane under acidic conditions (e.g., catalytic sulfuric acid).[10]

    • Heat the reaction until the conversion is complete (monitored by LC-MS).

    • Neutralize the acid, remove the solvent, and purify the resulting racemic ethyl ether.

  • Step 4: Chiral Resolution.

    • Dissolve the racemic ether in a mixture of ethanol and water.

    • Add a solution of di-p-toluoyl-D-tartaric acid to form diastereomeric salts.[10]

    • Heat the solution to dissolve the salts, then cool slowly to allow for selective crystallization of the desired (S)-enantiomer salt.

    • Filter the crystalline salt. The enantiomeric excess (ee) can be improved by recrystallization.

    • Treat the resolved salt with an aqueous base (e.g., sodium carbonate) to neutralize the tartaric acid and isolate the free base of the enantiopure (S)-enantiomer.

  • Step 5: Final Amide Formation.

    • The ester of the resolved compound is hydrolyzed to a carboxylic acid under basic conditions, followed by acidification.

    • The resulting carboxylic acid is then converted to the final amide. A common method is to first activate the acid (e.g., with oxalyl chloride to form an acid chloride) and then react it with ammonia.[12]

    • Purify the final compound by crystallization.

Quality Control:

  • Structural Verification: Confirm the identity of the final compound and all intermediates using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Purity Assessment: Determine the chemical purity using HPLC-UV.

  • Enantiomeric Purity: The enantiomeric excess (ee) of the final product must be determined using HPLC on a suitable chiral stationary phase (e.g., Chiralpak). An ee of >99% is typically required.

PART 2: In Vitro Characterization

Once synthesized and purified, the compound must be characterized in vitro to confirm its pharmacological profile. The key questions are: Does it bind to the MR? Is it selective? Does it function as an antagonist?

In Vitro Testing Workflow

cluster_1 Part 2: In Vitro Evaluation A Protocol 2.1: MR Binding Assay (Determine Potency, Ki) B Protocol 2.2: Selectivity Panel (Test vs. AR, GR, PR) A->B Potent Hit C Protocol 2.3: Reporter Gene Assay (Confirm Antagonism) B->C Selective Hit D Candidate Profile Confirmed C->D Functional Antagonist

Caption: Sequential workflow for the in vitro characterization of a novel ns-MRA.

Protocol 2.1: MR Binding Affinity Assay

Principle: This is a competitive binding assay to measure the affinity of the test compound for the human mineralocorticoid receptor. The compound's ability to displace a known high-affinity radioligand (e.g., [³H]-aldosterone) from the receptor is quantified. The result is expressed as an IC50 (concentration of compound that displaces 50% of the radioligand) or a Ki (inhibition constant).

Methodology:

  • Prepare a membrane fraction from cells overexpressing the human MR.

  • In a 96-well plate, add the MR membrane preparation, [³H]-aldosterone, and varying concentrations of the test compound (typically from 10 µM down to 0.1 nM).

  • Include controls for total binding (no competitor) and non-specific binding (excess cold aldosterone).

  • Incubate to allow binding to reach equilibrium.

  • Harvest the membranes onto a filter mat using a cell harvester, washing away unbound radioligand.

  • Measure the radioactivity retained on the filter using a scintillation counter.

  • Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50.

Protocol 2.2: Selectivity Profiling

Principle: To be a viable drug candidate, an ns-MRA must be highly selective for the MR over other steroid receptors to avoid hormonal side effects. This protocol extends the binding assay to the androgen (AR), glucocorticoid (GR), and progesterone (PR) receptors.

Methodology:

  • Follow the same procedure as in Protocol 2.1, but use membrane preparations containing AR, GR, and PR.

  • Use the appropriate radioligand for each receptor (e.g., [³H]-dihydrotestosterone for AR, [³H]-dexamethasone for GR, [³H]-progesterone for PR).

  • Calculate the IC50 for the test compound against each receptor.

  • Selectivity is determined by the ratio of IC50 values (e.g., IC50 for AR / IC50 for MR).

Data Presentation: Representative Selectivity Profile

ReceptorTest Compound IC50 (nM)Selectivity vs. MR (fold)
MR 5 -
AR>10,000>2000
GR>10,000>2000
PR8,5001700
Protocol 2.3: MR Transcriptional Activity Assay

Principle: This cell-based functional assay confirms that the compound acts as an antagonist. It measures the ability of the compound to block aldosterone-induced transcription of a reporter gene. This is crucial to ensure the compound is a true (silent) antagonist and not a partial agonist.[7][13]

Methodology:

  • Use a suitable host cell line (e.g., HEK293) and co-transfect with two plasmids: one expressing the full-length human MR and another containing a luciferase reporter gene downstream of an MR-responsive promoter element.

  • Plate the transfected cells in a 96-well plate.

  • Pre-incubate the cells with varying concentrations of the test compound.

  • Stimulate the cells with a fixed concentration of aldosterone (e.g., 1 nM). Include controls with no aldosterone (baseline) and aldosterone only (maximum stimulation).

  • Incubate for 18-24 hours to allow for gene transcription and protein expression.

  • Lyse the cells and add a luciferase substrate.

  • Measure the resulting luminescence using a plate reader.

  • Plot luminescence against the log concentration of the test compound to determine the IC50 for functional antagonism.

PART 3: In Vivo Evaluation in a Cardiorenal Disease Model

After confirming a promising in vitro profile, the compound's efficacy and safety must be tested in a living system. The aldosterone/salt model in uninephrectomized rats is a robust and widely used model that recapitulates key features of human cardiorenal disease.[14][15]

In Vivo Study Workflow

cluster_2 Part 3: In Vivo Validation A Protocol 3.1: Animal Model Induction (Uninephrectomy, Aldosterone Pump, High Salt Diet) B Treatment Groups (Vehicle, Test Compound, Eplerenone) A->B Disease Model Established C Protocol 3.2: Efficacy Readouts (Blood Pressure, Albuminuria) B->C Dosing Period (4 weeks) D Protocol 3.3: Safety Readout (Serum Potassium) B->D Weekly Monitoring E Terminal Analysis (Histology, Gene Expression) C->E D->E F Preclinical Proof-of-Concept E->F Data Analysis

Caption: Workflow for assessing ns-MRA efficacy and safety in a rat model of cardiorenal disease.

Protocol 3.1: Animal Model and Dosing

Principle: Removing one kidney (uninephrectomy) and providing excess mineralocorticoid (aldosterone) and salt sensitizes the animal to developing hypertension, renal damage (proteinuria), and cardiac fibrosis, providing a clear window to test the therapeutic effects of an MRA.

Methodology:

  • Acclimatization: Acclimate male Sprague-Dawley rats for one week.

  • Surgery: Anesthetize the rats and perform a left uninephrectomy. At the same time, implant a subcutaneous osmotic minipump to deliver a continuous infusion of aldosterone.

  • Diet: Switch the animals to a high-salt diet (e.g., 8% NaCl).

  • Treatment Groups: After a recovery period, randomize animals into treatment groups (n=8-10 per group):

    • Group 1: Vehicle (e.g., 0.5% methylcellulose, oral gavage, once daily)

    • Group 2: Test Compound (e.g., 10 mg/kg, oral gavage, once daily)

    • Group 3: Eplerenone (positive control, e.g., 100 mg/kg, oral gavage, once daily)

  • Dosing: Administer treatments for a period of 4 weeks.

Protocol 3.2: Efficacy Endpoints

Methodology:

  • Blood Pressure: Measure systolic blood pressure (SBP) weekly using a non-invasive tail-cuff system.

  • Renal Function: At baseline and at the end of the study, place rats in metabolic cages for 24-hour urine collection. Measure urinary albumin and creatinine concentrations to calculate the urinary albumin-to-creatinine ratio (UACR), a key indicator of kidney damage.

  • Terminal Analysis: At the end of the 4-week treatment period, euthanize the animals.

    • Collect blood for final serum potassium measurement.

    • Perfuse and collect the heart and remaining kidney.

    • Fix a portion of the tissues in formalin for histological analysis (e.g., Masson's trichrome staining to assess fibrosis).

    • Snap-freeze a portion of the tissues in liquid nitrogen for subsequent gene expression analysis (qPCR) of pro-fibrotic (e.g., Tgfb1, Ctgf) and pro-inflammatory markers.[7]

Protocol 3.3: Safety Endpoint (Hyperkalemia)

Methodology:

  • Collect a small blood sample (e.g., from the tail vein) weekly throughout the study.

  • Measure serum potassium concentration using a blood gas and electrolyte analyzer.

  • Monitor for any signs of distress. A significant increase in potassium relative to the vehicle group is a key safety concern.

Data Presentation: Representative In Vivo Outcomes

ParameterVehicle GroupTest Compound (10 mg/kg)Eplerenone (100 mg/kg)
Change in SBP (mmHg)+45+15+20
UACR (mg/g)350100150
Serum K+ (mmol/L)4.54.85.5
Cardiac Fibrosis (%)15%5%7%

Conclusion

This application note provides a detailed, integrated guide for the synthesis and preclinical evaluation of novel non-steroidal mineralocorticoid receptor antagonists. By following these protocols, researchers can efficiently synthesize candidate molecules, confirm their desired pharmacological profile of potent and selective MR antagonism, and validate their therapeutic potential and safety in a robust in vivo model of cardiorenal disease. The development of ns-MRAs with an improved benefit-risk profile holds significant promise for addressing the substantial residual risk of disease progression in patients with chronic kidney disease and heart failure.[16][17]

References

  • National Kidney Foundation. (2023). Non-steroidal MRAs. Available at: [Link]

  • Agarwal, R., et al. (2021). Steroidal and non-steroidal mineralocorticoid receptor antagonists in cardiorenal medicine. European Heart Journal, 42(2), 152-161. Available at: [Link]

  • ResearchGate. (2021). Steroidal and nonsteroidal MRAs mechanisms of action. Scientific Diagram. Available at: [Link]

  • MDPI. (2025). Current Application of Mineralocorticoid Antagonist (MRA) in Heart Failure and CKD: Does Non-Steroidal Drug Add Novel Insights. Available at: [Link]

  • Kolkhof, P., et al. (2014). CURRENT - Nonsteroidal antagonists of the mineralocorticoid receptor. Current Opinion in Nephrology and Hypertension. Available at: [Link]

  • Li, X., et al. (2024). Efficacy and safety of nonsteroidal mineralocorticoid receptor antagonists for renal and cardiovascular outcomes in patients with chronic kidney disease: a meta-analysis of randomized clinical trials. Frontiers in Pharmacology. Available at: [Link]

  • Quick Company. (2023). An Improved Process For The Enantioselective Preparation Of Finerenone Intermediate Compound. Available at: [Link]

  • ResearchGate. (2022). Asymmetric synthesis of esaxerenone. Scientific Diagram. Available at: [Link]

  • Hoti, F. A., et al. (2023). Nonsteroidal Mineralocorticoid Receptor Antagonist (Finerenone) in Cardiorenal Disease. Cureus. Available at: [Link]

  • Google Patents. (2023). WO2023035571A1 - Synthesis method for esaxerenone and intermediate thereof.
  • Google Patents. (2023). WO2023109968A2 - Synthesis method for finerenone and intermediate thereof.
  • Leopold, J. A. (2014). Mineralocorticoid Receptor Activation and Mineralocorticoid Receptor Antagonist Treatment in Cardiac and Renal Diseases. Hypertension. Available at: [Link]

  • Kintscher, U. (2021). Differentiation between emerging non-steroidal and established steroidal mineralocorticoid receptor antagonists: head-to-head comparisons of pharmacological and clinical characteristics. British Journal of Clinical Pharmacology. Available at: [Link]

  • ResearchGate. (2025). Enantioselective Total Synthesis of (−)‐Finerenone Using Asymmetric Transfer Hydrogenation. Available at: [Link]

  • PubMed. (2021). Steroidal and non-steroidal mineralocorticoid receptor antagonists in cardiorenal medicine. Available at: [Link]

  • ResearchGate. (2020). Enantioselective Total Synthesis of (−)‐Finerenone Using Asymmetric Transfer Hydrogenation. Available at: [Link]

  • ResearchGate. (2020). Steroidal and non-steroidal mineralocorticoid receptor antagonists in cardiorenal medicine. Available at: [Link]

  • European Society of Cardiology. Bench to Bedside: Non-steroidal MRAs and Heart Failure. Available at: [Link]

  • MDPI. (2023). Potential Impact of Non-Steroidal Mineralocorticoid Receptor Antagonists in Cardiovascular Disease. Available at: [Link]

  • American College of Cardiology. (2022). Nonsteroidal MRAs in Cardiorenal Disease. Available at: [Link]

  • Google Patents. WO2010098286A1 - Pharmaceutical preparation containing mineralcorticoid receptor antagonist.
  • Hoti, F. A., et al. (2023). Nonsteroidal Mineralocorticoid Receptor Antagonist (Finerenone) in Cardiorenal Disease. Cureus. Available at: [Link]

  • MDPI. (2024). Clinical Properties and Non-Clinical Testing of Mineralocorticoid Receptor Antagonists in In Vitro Cell Models. Available at: [Link]

  • YouTube. (2023). Nonsteroidal mineralocorticoid receptor antagonists & cardiorenal outcomes in chronic kidney disease. Available at: [Link]

  • ResearchGate. (2024). Clinical Properties and Non-Clinical Testing of Mineralocorticoid Receptor Antagonists in In Vitro Cell Models. Available at: [Link]

  • Refubium - Freie Universität Berlin. (2021). Novel non-steroidal mineralocorticoid receptor antagonists in cardiorenal disease. Available at: [Link]

  • Journal of Endocrinology. (2017). 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development. Available at: [Link]

  • ResearchGate. (2025). Roles of Mineralocorticoid Receptors in Cardiovascular and Cardiorenal Diseases. Available at: [Link]

  • PubMed. (2020). Novel Selective Nonsteroidal Mineralocorticoid Receptor Antagonists. Available at: [Link]

  • ResearchGate. MR antagonist that entered clinical trials. Scientific Diagram. Available at: [Link]

  • ACS Publications. (2022). Discovery of Apararenone (MT-3995) as a Highly Selective, Potent, and Novel Nonsteroidal Mineralocorticoid Receptor Antagonist. Available at: [Link]

  • PMC. (2023). In Silico Investigation of Mineralocorticoid Receptor Antagonists: Insights into Binding Mechanisms and Structural Dynamics. Available at: [Link]

  • Frontiers. (2021). Toward Human Models of Cardiorenal Syndrome in vitro. Available at: [Link]

  • KBP Biosciences. (2021). Results of the Non-Steroidal Mineralocorticoid Receptor Antagonist KBP-5074 Compared with Eplerenone in a Rat Model of Mineralocorticoid-Induced Renal Injury Published in Frontiers in Pharmacology. Available at: [Link]

  • PubMed. (2022). Discovery of Apararenone (MT-3995) as a Highly Selective, Potent, and Novel Nonsteroidal Mineralocorticoid Receptor Antagonist. Available at: [Link]

  • MDPI. (2024). Recent Advances and Perspectives on the Use of Mineralocorticoid Receptor Antagonists for the Treatment of Hypertension and Chronic Kidney Disease: A Review. Available at: [Link]

  • Sci Forschen. (2018). Preclinical Development of KBP-5074, a Novel Non-Steroidal Mineralocorticoid Receptor Antagonist for the Treatment of Cardiorenal. Available at: [Link]

  • ResearchGate. (2021). The Non-Steroidal Mineralocorticoid Receptor Antagonist KBP-5074 Limits Albuminuria and has Improved Therapeutic Index Compared With Eplerenone in a Rat Model With Mineralocorticoid-Induced Renal Injury. Available at: [Link]

  • PMC. (2021). Effect of KBP-5074 on Blood Pressure in Advanced Chronic Kidney Disease: Results of the BLOCK-CKD Study. Available at: [Link]

  • KBP Biosciences. (2020). KBP Biosciences Announces Peer-Reviewed Publication of Trial Design Manuscript for Ongoing BLOCK CKD Phase 2b Study of KBP-5074 in Advanced Chronic Kidney Disease Patients with Uncontrolled Hypertension. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Bromo-4-cyano-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting and optimization strategies for the synthesis of 2-Bromo-4-cyano-3-methylbenzoic acid, a key intermediate in va...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and optimization strategies for the synthesis of 2-Bromo-4-cyano-3-methylbenzoic acid, a key intermediate in various pharmaceutical and research applications. As Senior Application Scientists, we understand the nuances of synthetic organic chemistry and have designed this resource to address common challenges and enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 2-Bromo-4-cyano-3-methylbenzoic acid?

A1: A prevalent and effective strategy involves a multi-step synthesis starting from a substituted toluene derivative. The key transformations typically include:

  • Bromination: Introduction of a bromine atom at the desired position on the aromatic ring.

  • Cyanation: Replacement of a suitable leaving group (often a bromo or diazonium group) with a cyano group. This is frequently achieved through a Sandmeyer reaction.[1][2]

  • Oxidation: Conversion of the methyl group to a carboxylic acid.

The specific sequence of these steps can vary depending on the starting material and the directing effects of the substituents.

Q2: What are the primary safety concerns associated with this synthesis?

A2: The cyanation step poses the most significant safety risk due to the use of highly toxic cyanide reagents, such as copper(I) cyanide.[3]

  • Handling Cyanides: Always handle solid cyanide compounds and cyanide-containing solutions in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.

  • Waste Disposal: Quench all cyanide-containing reaction mixtures and waste with an oxidizing agent like bleach before disposal, following your institution's hazardous waste protocols.

  • Emergency Preparedness: Ensure a cyanide antidote kit is readily available and that all personnel are trained in its use.

Brominating agents, such as liquid bromine, are also hazardous and should be handled with care in a well-ventilated area.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter and provides actionable solutions to improve your reaction yield and product purity.

Issue 1: Low Yield in the Bromination Step

Question: My bromination of the aromatic precursor is resulting in a low yield of the desired 2-bromo isomer and a mixture of other brominated products. What are the likely causes and how can I improve the regioselectivity?

Answer: Low yields and poor regioselectivity in electrophilic aromatic bromination are common issues stemming from several factors. The directing effects of the existing substituents on the aromatic ring play a crucial role.

Potential Causes & Solutions:

  • Sub-optimal Reaction Conditions:

    • Temperature Control: Electrophilic aromatic substitution reactions can be highly sensitive to temperature. Running the reaction at a lower temperature can often increase the selectivity for the desired isomer. Conversely, if the reaction is sluggish, a gradual and controlled increase in temperature may be necessary.[4]

    • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to the formation of di- or tri-brominated byproducts.[5]

  • Incorrect Choice of Brominating Agent and Catalyst:

    • Reactivity of Brominating Agent: For activated aromatic rings, a less reactive brominating agent like N-Bromosuccinimide (NBS) may provide better control and selectivity compared to liquid bromine.[6]

    • Lewis Acid Catalyst: The choice and amount of Lewis acid catalyst (e.g., FeBr₃, AlCl₃) can significantly influence the outcome. Ensure the catalyst is anhydrous and used in the appropriate stoichiometric amount.[4]

  • Purity of Starting Materials:

    • Impurities in the starting material can interfere with the reaction, leading to side products and lower yields. Ensure your starting material is of high purity before proceeding.

Troubleshooting Workflow for Low Bromination Yield

start Low Bromination Yield check_purity Verify Starting Material Purity start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp If pure optimize_time Optimize Reaction Time optimize_temp->optimize_time change_reagent Consider Alternative Brominating Agent (e.g., NBS) optimize_time->change_reagent If still low yield adjust_catalyst Adjust Lewis Acid Catalyst Type/Amount change_reagent->adjust_catalyst analyze_isomers Analyze Isomer Distribution (GC/NMR) adjust_catalyst->analyze_isomers purify Purify Product (Recrystallization/Chromatography) analyze_isomers->purify end Improved Yield purify->end

Caption: Decision tree for troubleshooting low bromination yield.

Issue 2: Incomplete Cyanation via Sandmeyer Reaction

Question: The Sandmeyer reaction to introduce the cyano group is not going to completion, leaving a significant amount of starting material. How can I drive this reaction to completion?

Answer: The Sandmeyer reaction, while powerful, can be sensitive to several experimental parameters.[1][7] Incomplete conversion is a frequent challenge.

Potential Causes & Solutions:

  • Quality of the Diazonium Salt:

    • Formation Temperature: The diazotization of the corresponding amine must be carried out at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.[8]

    • Fresh Preparation: The diazonium salt should be prepared fresh and used immediately in the subsequent cyanation step.

  • Copper(I) Cyanide Quality and Stoichiometry:

    • Catalyst Activity: Copper(I) cyanide is susceptible to oxidation. Ensure you are using a fresh, high-quality reagent.[3]

    • Stoichiometry: While catalytic amounts of copper(I) are often cited, for challenging substrates, using a stoichiometric amount or even a slight excess of CuCN may be necessary to achieve full conversion.

  • Reaction Solvent and Temperature:

    • Solvent Choice: The cyanation reaction is often performed in polar aprotic solvents like DMF or DMSO.[3] The choice of solvent can impact the solubility of the reactants and the reaction rate.

    • Temperature: While the diazotization is performed at low temperatures, the cyanation step itself may require heating to proceed at a reasonable rate. The optimal temperature should be determined empirically, monitoring for both reaction completion and potential side product formation.

ParameterRecommended ConditionRationale
Diazotization Temperature 0-5 °CPrevents decomposition of the unstable diazonium salt.
CuCN Quality Fresh, high-purityDeactivated (oxidized) CuCN will lead to incomplete reaction.
Solvent Polar aprotic (e.g., DMF)Facilitates dissolution of reactants and promotes the reaction.
Cyanation Temperature Empirically determined (may require heating)Balances reaction rate with the stability of the reactants and products.

Table 1. Key Parameters for Optimizing the Sandmeyer Cyanation Reaction.

Issue 3: Difficulty with the Final Oxidation Step

Question: The oxidation of the methyl group to a carboxylic acid is proving to be difficult, resulting in low conversion or the formation of over-oxidized byproducts. What are some effective and selective oxidation methods?

Answer: The oxidation of a methyl group on an electron-deficient aromatic ring can be challenging. The choice of oxidant and reaction conditions is critical to achieving a good yield of the desired carboxylic acid without side reactions.

Potential Causes & Solutions:

  • Choice of Oxidizing Agent:

    • Potassium Permanganate (KMnO₄): This is a strong and common oxidizing agent for this transformation. The reaction is typically carried out in an aqueous solution, often with heating. Careful control of stoichiometry and temperature is necessary to avoid over-oxidation.

    • Chromic Acid (H₂CrO₄): Generated in situ from a chromium(VI) salt and acid, this is another powerful oxidant. However, due to the toxicity of chromium compounds, its use is often avoided if possible.

    • Catalytic Oxidation: In some cases, catalytic oxidation using a transition metal catalyst and a co-oxidant (like molecular oxygen or a peroxide) can offer a milder and more selective alternative.

  • Reaction Conditions:

    • pH Control: For oxidations with KMnO₄, the reaction is often performed under basic conditions, followed by an acidic workup to protonate the carboxylate.

    • Temperature and Time: These parameters need to be carefully optimized. Insufficient heating or time will lead to incomplete reaction, while excessive conditions can cause degradation of the product.

Experimental Protocol: Oxidation of 2-Bromo-4-cyano-3-methyltoluene with KMnO₄

  • Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 2-bromo-4-cyano-3-methyltoluene in water.

  • Addition of KMnO₄: While stirring vigorously, add a solution of potassium permanganate in water portion-wise to the reaction mixture. The reaction is exothermic, so control the rate of addition to maintain a manageable temperature.

  • Heating: After the addition is complete, heat the mixture to reflux and monitor the reaction progress by TLC. The purple color of the permanganate will disappear as it is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the manganese dioxide byproduct.

  • Acidification: Acidify the filtrate with a strong acid (e.g., HCl) to a pH of ~2. The desired 2-Bromo-4-cyano-3-methylbenzoic acid will precipitate out of the solution.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Concluding Remarks

The synthesis of 2-Bromo-4-cyano-3-methylbenzoic acid requires careful attention to reaction conditions and reagent quality at each step. By systematically addressing the common issues outlined in this guide, researchers can significantly improve their yields and obtain a high-purity product. Remember that methodical optimization, guided by in-process monitoring, is key to success in multi-step organic synthesis.

References

  • Bunnett, J. F., & Rauhut, M. M. (1958). 2-BROMO-3-METHYLBENZOIC ACID. Organic Syntheses, 38, 11. doi:10.15227/orgsyn.038.0011. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. [Link]

  • SynArchive. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Ansari, M. A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3147-3178. [Link]

  • Quibell, J. M., et al. (2018). Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. Supporting Information - The Royal Society of Chemistry. [Link]

  • Hernández-Ruiz, J., et al. (2023). Optimization of the reaction conditions for the direct bromination of 4-nitrobenzonitrile. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). 3-BROMO-4-AMINOTOLUENE. Organic Syntheses Procedure. [Link]

  • Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid. Organic Syntheses Procedure. [Link]

  • Develop New Approaches to the Synthesis of N, N, N-triethyl-4-[(Hexahydro-2-oxo-1H-azepin-1-yl) Carbonyl]-Bromine/Chloride. (n.d.). International Journal of Chemical Engineering and Applications (IJCEA). [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid. Retrieved from [Link]

  • The hydrolysis of 2-bromo-2-methylpropane. (2012, March 1). RSC Education. [Link]

  • The hydrolysis of 2-bromo-3-methyl butane by SN1 mechanism class 12 chemistry CBSE. (2024, July 2). Vedantu. [Link]

  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. (n.d.).
  • The hydrolysis of 2-bromo-3-methylbutane by S_(N^(1)) mechanism gives meinly. (2020, March 29). Doubtnut. [Link]

  • Troubleshooting the synthesis of BINOL derivatives. (2023, September 15). Reddit. [Link]

  • Hydrolysis of 2-bromo-3-methylbutane gives the major product. (2022, October 17). YouTube. [Link]

  • Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. (n.d.).

Sources

Optimization

Technical Support Center: Purification of 2-Bromo-4-cyano-3-methylbenzoic Acid

Welcome to the technical support center for the purification of 2-bromo-4-cyano-3-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-bromo-4-cyano-3-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during its purification.

Section 1: Understanding the Compound and Common Impurities

Before diving into purification techniques, it's crucial to understand the properties of 2-bromo-4-cyano-3-methylbenzoic acid and the potential impurities that may arise during its synthesis.

Key Properties of 2-Bromo-4-cyano-3-methylbenzoic Acid:
PropertyValue
Molecular FormulaC₉H₆BrNO₂
Molecular Weight240.05 g/mol
AppearanceTypically an off-white to pale yellow solid
AcidityThe carboxylic acid group imparts acidic properties.
SolubilityGenerally has moderate solubility in many organic solvents.[1]
FAQs: Common Impurities

Q1: What are the likely impurities in my crude 2-bromo-4-cyano-3-methylbenzoic acid product?

A1: The impurities will largely depend on the synthetic route. Common impurities may include:

  • Starting materials: Unreacted starting materials are a common source of contamination.

  • Isomers: Positional isomers can form during bromination or other substitution reactions.

  • Byproducts of cyanation: If a cyanation step is involved, byproducts from this reaction can be present.[2]

  • Hydrolysis products: The cyano group can potentially hydrolyze to a carboxylic acid or amide under certain conditions.

Section 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired product and impurities in a given solvent.[3]

Troubleshooting Recrystallization

Q2: I'm having trouble finding a suitable solvent for recrystallization. What should I do?

A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3][4]

  • Solvent Screening: Experiment with a range of solvents with varying polarities. Good starting points for a substituted benzoic acid could be ethanol, methanol, acetonitrile, or mixtures containing water.[2]

  • Solvent Pairs: If a single solvent is not effective, a two-solvent system can be used. This typically involves a solvent in which the compound is soluble and another in which it is insoluble.[5]

Q3: My product is not crystallizing out of the solution upon cooling. What are the next steps?

A3: If crystals do not form, the solution may not be saturated, or nucleation is slow.[4]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[4]

  • Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your product.

  • Cooling: Ensure the solution is cooled slowly to allow for the formation of pure crystals. An ice bath can be used after the solution has reached room temperature.[4][5]

Q4: The purity of my recrystallized product is still low. What could be the issue?

A4: This could be due to several factors:

  • Incomplete Dissolution: Ensure the crude product is fully dissolved in the minimum amount of hot solvent.

  • Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice.[3]

  • Insufficient Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.[4]

Experimental Protocol: Recrystallization
  • Solvent Selection: Choose an appropriate solvent or solvent pair based on solubility tests.

  • Dissolution: In an Erlenmeyer flask, add the crude 2-bromo-4-cyano-3-methylbenzoic acid and a small amount of the selected solvent. Heat the mixture to boiling while stirring and add more solvent portion-wise until the solid is completely dissolved.[3][4]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[5]

  • Cooling: Allow the solution to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration.[4]

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

Section 3: Purification by Acid-Base Extraction

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties. It is highly effective for separating carboxylic acids from neutral or basic impurities.[6][7]

Troubleshooting Acid-Base Extraction

Q5: I'm not getting a good separation between the organic and aqueous layers. What can I do?

A5: Emulsions can sometimes form at the interface.

  • "Salting Out": Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the polarity of the aqueous layer and break the emulsion.

  • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel several times.

Q6: My yield of purified product is low after acidification and extraction. What went wrong?

A6: Several factors could contribute to low yield:

  • Incomplete Extraction: Ensure you perform multiple extractions with the basic solution to fully deprotonate and transfer the carboxylic acid to the aqueous layer.

  • Incorrect pH for Precipitation: After extraction, the aqueous layer must be acidified to a pH well below the pKa of the carboxylic acid to ensure complete precipitation. Use a pH indicator to verify.[8]

  • Incomplete Back-Extraction: After acidification, ensure you are thoroughly extracting the precipitated product back into an organic solvent.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and add a weak base solution, such as aqueous sodium bicarbonate (NaHCO₃).[9][10] The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and move into the aqueous layer.[7]

  • Separation: Allow the layers to separate and drain the lower aqueous layer. Repeat the extraction of the organic layer with the basic solution a few times.

  • Combine Aqueous Layers: Combine all the aqueous extracts.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify with a strong acid like hydrochloric acid (HCl) until the product precipitates out.[11]

  • Extraction of Pure Product: Extract the precipitated product with a fresh portion of organic solvent.

  • Drying and Evaporation: Dry the organic layer containing the purified product over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent to obtain the pure 2-bromo-4-cyano-3-methylbenzoic acid.[8]

Workflow for Acid-Base Extraction

AcidBaseExtraction crude Crude Product in Organic Solvent sep_funnel Separatory Funnel crude->sep_funnel organic_layer Organic Layer (Neutral Impurities) sep_funnel->organic_layer Separate aq_layer Aqueous Layer (Carboxylate Salt) sep_funnel->aq_layer Separate aq_base Aqueous Base (e.g., NaHCO3) aq_base->sep_funnel acidification Acidify with HCl aq_layer->acidification precipitation Precipitated Pure Acid acidification->precipitation extraction Extract with Organic Solvent precipitation->extraction final_product Pure Product in Organic Solvent extraction->final_product

Caption: Workflow of Acid-Base Extraction for Purification.

Section 4: Purification by Column Chromatography

Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[12]

Troubleshooting Column Chromatography

Q7: My compound is streaking on the TLC plate and the column. How can I fix this?

A7: Streaking of carboxylic acids on silica gel is common due to their strong interaction with the stationary phase.

  • Acidify the Mobile Phase: Add a small amount of a volatile acid, like acetic acid or formic acid (0.1-1%), to the eluent. This will keep the carboxylic acid in its protonated, less polar form, leading to better separation.[13]

Q8: I'm not getting good separation between my product and an impurity. What adjustments can I make?

A8:

  • Optimize the Mobile Phase: Systematically vary the polarity of your eluent. A less polar mobile phase will generally result in slower elution and potentially better separation.

  • Change the Stationary Phase: If separation on silica gel is proving difficult, consider using a different stationary phase, such as alumina or reverse-phase C18 silica.[14]

Experimental Protocol: Column Chromatography
  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal solvent system (mobile phase) for separation.

  • Column Packing: Pack a column with the chosen stationary phase (e.g., silica gel).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Run the mobile phase through the column and collect fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent to obtain the purified 2-bromo-4-cyano-3-methylbenzoic acid.

Decision Tree for Chromatography Issues

ChromatographyTroubleshooting start Chromatography Issue streaking Streaking on TLC/Column? start->streaking poor_separation Poor Separation? streaking->poor_separation No add_acid Add 0.1-1% Acetic Acid to Mobile Phase streaking->add_acid Yes optimize_eluent Optimize Mobile Phase (Vary Polarity) poor_separation->optimize_eluent Yes end Improved Separation add_acid->end change_stationary_phase Consider Different Stationary Phase (e.g., Alumina, C18) optimize_eluent->change_stationary_phase Still Poor optimize_eluent->end Improved change_stationary_phase->end

Caption: Troubleshooting Logic for Column Chromatography.

Section 5: Purity Assessment

Q9: How can I assess the purity of my final product?

A9: Several analytical techniques can be used:

  • Melting Point Analysis: A sharp melting point close to the literature value (135-138 °C) is indicative of high purity.[15]

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests high purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities.

References

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids.
  • Bunnett, J. F., & Rauhut, M. M. (1958). 2-Bromo-3-methylbenzoic acid. Organic Syntheses, 38, 11. DOI: 10.15227/orgsyn.038.0011.
  • PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids.
  • Unknown. (n.d.). Acid-Base Extraction.
  • Quora. (2016, June 10). How to separate p-bromoaniline and benzoic acid when they are mixed together.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid.
  • Chemistry Steps. (2025, September 20). How to Separate a Mixture of Phenol, Anisole, and Benzoic Acid Using Acid-Base Extraction.
  • Reddit. (2016, November 8). Column chromatography of carboxylic acids?
  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds.
  • Unknown. (n.d.). Recrystallization of Benzoic Acid.
  • Unknown. (n.d.). The Recrystallization of Benzoic Acid.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part II: Purification of Solids.
  • Chem-Impex. (n.d.). 2-Bromo-3-methylbenzoic acid.
  • Unknown. (n.d.). The Extraction of Benzoic Acid from a Mixture.
  • Sigma-Aldrich. (n.d.). 2-Bromo-3-methylbenzoic acid 97.

Sources

Troubleshooting

Minimizing side reactions during bromination of 4-cyano-3-methylbenzoic acid

Technical Support Center: Benzylic Bromination of 4-Cyano-3-Methylbenzoic Acid Executive Summary & Mechanism Context: 4-cyano-3-methylbenzoic acid is a critical intermediate, often employed in the synthesis of androgen r...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzylic Bromination of 4-Cyano-3-Methylbenzoic Acid

Executive Summary & Mechanism

Context: 4-cyano-3-methylbenzoic acid is a critical intermediate, often employed in the synthesis of androgen receptor antagonists (e.g., Enzalutamide analogs). The transformation of the methyl group to a bromomethyl group is achieved via Wohl-Ziegler bromination.

The Core Challenge: The reaction is a radical chain process.[1][2] The primary failure mode is not a lack of reactivity, but a lack of selectivity .[1] The radical formed at the benzylic position is resonance-stabilized, but the introduction of the first bromine atom does not significantly deactivate the position against further radical attack, leading to the "Gem-Dibromo" impurity.

Visualizing the Pathway: The following diagram outlines the propagation cycle and the critical "Selectivity Fork" where the side reaction occurs.[1]

BrominationMechanism cluster_0 Critical Control Point SM Starting Material (4-cyano-3-methylbenzoic acid) Radical Benzylic Radical (Intermediate) SM->Radical + Br• (H-abstraction) Product Target Product (Mono-bromo) Radical->Product + Br2 (Substitution) DiBromo Impurity (Gem-dibromo) Product->DiBromo + Br• (Over-reaction)

Caption: Figure 1. The Selectivity Fork.[1] Once the Product is formed, it competes with the Starting Material for bromine radicals.[1] High conversion rates exponentially increase the DiBromo impurity.[1]

Troubleshooting Guide (Q&A)

This section addresses specific user pain points based on field data and kinetic studies.

Module A: Selectivity & Impurity Control

Q: My HPLC shows 15% gem-dibromo impurity. How do I stop this? A: You cannot strictly "stop" it, but you can statistically minimize it.[1]

  • The Cause: The reaction is governed by statistics.[1] As the concentration of Product increases and Starting Material (SM) decreases, the probability of a radical colliding with the Product increases.[1]

  • The Solution: Do not push for 100% conversion.

    • The "Sweet Spot": Stop the reaction at 85-90% conversion . The remaining 10-15% SM is much easier to separate (via solubility differences) than the chemically similar dibromo impurity.[1]

    • Stoichiometry: Use a slight deficit of NBS (0.95 - 0.98 eq) rather than an excess.

Q: I already have a batch with high dibromo content. Is it ruined? A: No. You can use a Chemical Rescue Strategy .

  • Technique: Selective Debromination.[1]

  • Protocol: Treat the crude mixture with Diethyl Phosphite (DEP) and a base (DIPEA) in a solvent like THF or Toluene.[1]

  • Mechanism: DEP selectively reduces the gem-dibromo species back to the mono-bromo product without touching the mono-bromo species significantly.[1] This is a high-value industrial purification technique.[1]

Module B: Reaction Stalling & Color Issues

Q: The reaction turns dark brown/black and yield is low. A: This indicates HBr accumulation and ring bromination/degradation.[1]

  • The Cause: NBS generates HBr as a byproduct.[1][2][3] If HBr accumulates, it can cause acid-catalyzed hydrolysis of the nitrile (cyano) group or degradation of the aromatic ring.

  • The Solution:

    • Sparging: Use a nitrogen sparge to physically remove HBr gas as it forms.[1]

    • Scavengers: Add solid weak bases like Sodium Bicarbonate or Potassium Carbonate to the reaction mixture to neutralize HBr in situ (heterogeneous mix).[1]

Q: The reaction won't start (No reflux, no color change). A: This is "The Induction Period" problem.

  • Check Oxygen: Oxygen is a radical scavenger.[1] If the solvent isn't degassed, O2 will quench your initiator radicals until all O2 is consumed.[1] Degas your solvent (sparge with N2 for 15 mins) before adding the initiator.

  • Check Initiator: AIBN has a half-life.[1] If your bottle is old, it may be dead.[1] Recrystallize AIBN from methanol or switch to Benzoyl Peroxide (BPO).[1]

Module C: Solvents & Green Chemistry

Q: We are banning CCl4. What is the best alternative? A: Carbon Tetrachloride is obsolete.[1][4][5] Use these validated alternatives:

  • Trifluorotoluene (PhCF3): The current "Gold Standard."[1] It mimics the boiling point and inertness of CCl4 but is less toxic.[1]

  • Chlorobenzene: Excellent solubility profile, higher boiling point (faster reaction), but harder to remove.[1]

  • Methyl Acetate: A greener, polar alternative, though it may require different initiation temperatures.[1]

Optimized Experimental Protocol

Objective: Synthesis of 4-cyano-3-(bromomethyl)benzoic acid with <5% dibromo impurity.

Reagents:

  • Substrate: 4-cyano-3-methylbenzoic acid (1.0 eq)

  • Brominating Agent: NBS (Recrystallized, 0.98 eq)

  • Initiator: AIBN (0.05 eq) or BPO (0.05 eq)[1]

  • Solvent: Trifluorotoluene (10 volumes) or Chlorobenzene.[1]

Workflow:

  • Preparation: Charge the reaction vessel with Substrate and Solvent.

    • Critical Step:Degas the solution by bubbling Nitrogen through it for 20 minutes.

  • Heating: Heat the mixture to 80°C (or reflux).

  • Addition: Add NBS and Initiator.

    • Optimization: For maximum selectivity, add the NBS/Initiator mixture portion-wise or as a slurry over 1-2 hours.[1] This keeps the instantaneous radical concentration low.[1][4]

  • Monitoring: Monitor via HPLC every hour.

    • Stop Criteria: Terminate heat when SM is <10%.[1] Do not wait for 0% SM.

  • Work-up:

    • Cool to room temperature.[1][6][7][8] Succinimide will precipitate (if using non-polar solvent).[1] Filter off the succinimide.[1][6]

    • Wash the filtrate with water (removes remaining succinimide).[1]

    • Dry organic layer (MgSO4) and concentrate.[1][8]

  • Purification:

    • Recrystallize from Toluene/Heptane or Isopropyl Acetate .[1] The dibromo impurity is more soluble in heptane and will stay in the mother liquor.[1]

Safety Protocol: The Cyano Factor

WARNING: HCN Evolution Risk While the cyano group is generally stable, the presence of HBr (byproduct) and water can lead to hydrolysis.[1]

  • Risk: Hydrolysis of the nitrile releases ammonia or, under acidic conditions, can eventually degrade to release trace cyanides if subjected to strong acids during workup.[1]

  • Control: Ensure all aqueous washes during workup are basic (e.g., sat. NaHCO3) to neutralize any HBr immediately.[1] Never acidify the waste streams without checking for cyanide content.[1]

Decision Matrix (Graphviz)

Use this flowchart to make real-time decisions during the experiment.

DecisionTree Start Start Reaction Monitor HPLC @ 1hr CheckColor Color Check Start->CheckColor Dark Dark/Black? CheckColor->Dark Pale Pale Yellow/Orange? CheckColor->Pale CheckConv Conversion Check HighDi Dibromo > 5%? CheckConv->HighDi LowConv SM > 20%? CheckConv->LowConv Good SM < 10% & Di < 5% CheckConv->Good ActionScavenge HBr Accumulation! Add NaHCO3 or Sparge N2 Dark->ActionScavenge Pale->CheckConv Stop STOP HEATING Workup Immediately HighDi->Stop Rescue Consider Diethyl Phosphite Rescue Step HighDi->Rescue AddInit Add 0.02 eq Initiator Check Reflux LowConv->AddInit Good->Stop

Caption: Figure 2. Operational Decision Matrix. Follow the logic paths to determine intervention points based on visual and HPLC data.

References

  • Wohl-Ziegler Mechanism & Selectivity

    • Title: Mechanism of the Wohl-Ziegler Reaction.[1][3][4][9][10]

    • Source: Organic Chemistry Portal.[1][4][9]

    • URL:[Link][1]

  • Solvent Alternatives (Green Chemistry)

    • Title: Carbon tetrachloride free benzylic brominations of methyl aryl halides.[1][11]

    • Source: Green Chemistry (RSC Publishing), 2003, 5, 470-474.
    • URL:[Link]

  • Impurity Rescue (Diethyl Phosphite Strategy)

    • Title: Now You See Me, Now You Don't - a Judicious Work-Around for Over-Bromination.[1]

    • Source: Scientific Upd
    • URL:[Link]

  • Substrate Specifics

    • Title: 4-Cyano-3-methylbenzoic acid (Compound Summary).[1][12]

    • Source: PubChem.[1][12][13]

    • URL:[Link][1]

Sources

Optimization

Technical Support Center: Advanced Coupling Strategies for 2-Bromo-4-cyano-3-methylbenzoic Acid

Current Status: Operational Topic: Overcoming Steric Hindrance in Ortho-Disubstituted Aryl Halide Coupling Target Molecule: 2-Bromo-4-cyano-3-methylbenzoic acid (and derivatives) Executive Summary: The "Steric Wall" Chal...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Overcoming Steric Hindrance in Ortho-Disubstituted Aryl Halide Coupling Target Molecule: 2-Bromo-4-cyano-3-methylbenzoic acid (and derivatives)

Executive Summary: The "Steric Wall" Challenge

You are attempting to couple a substrate where the electrophilic site (C2-Br) is sandwiched between a carboxylic acid (C1) and a methyl group (C3). In physical organic chemistry, this is a classic "Ortho-Ortho" (Tetra-substituted) blockage scenario.

While the 4-cyano group is electronically favorable (electron-withdrawing groups facilitate oxidative addition), the 3-methyl group exerts severe steric pressure, preventing the palladium catalyst from approaching the C-Br bond. Furthermore, the free carboxylic acid at C1 introduces catalyst poisoning risks and solubility issues.

The Solution: You must transition from standard "textbook" conditions (e.g., Pd(PPh3)4) to Next-Generation Pre-Catalysts designed specifically to "reach around" steric bulk.

Strategic Decision Matrix

Before starting, determine your pathway. We recommend Pathway A for highest reliability in drug discovery contexts.

CouplingStrategy Start Start: 2-Bromo-4-cyano-3-methylbenzoic acid Decision Can you tolerate an extra step? Start->Decision PathA PATHWAY A (Recommended) Protect Acid -> Couple -> Hydrolyze Decision->PathA Yes (High Value Substrate) PathB PATHWAY B (Direct) Direct Coupling of Free Acid Decision->PathB No (High Throughput/Screening) ResultA High Yield Standard Purification Stable Intermediates PathA->ResultA ResultB Variable Yield Solubility Issues Requires 3+ equiv Base PathB->ResultB

Figure 1: Decision matrix for selecting the optimal synthetic route.

Recommended Catalyst Systems

For this specific scaffold, standard phosphines (PPh3, dppf) will fail due to their inability to promote oxidative addition in crowded environments. You must use Bulky, Electron-Rich Ligands .

System ClassRecommended CatalystWhy it Works
NHC Complexes (The "Tank") Pd-PEPPSI-IPent The "IPent" (Isopentyl) ligand is flexible yet bulky.[1] It is specifically engineered for tetra-ortho substituted couplings where even SPhos fails [1].
Buchwald G2/G3 (The Standard) XPhos Pd G2 or SPhos Pd G2 These precatalysts generate the active Pd(0) species immediately. XPhos is exceptionally good at preventing protodebromination in hindered substrates [2].
Adamanthyl Phosphines Pd(OAc)2 + cataCXium® A The adamantyl group provides a specific cone angle that forces the active species open, allowing entry into the hindered C2 position [3].

Experimental Protocols

Protocol A: The "Gold Standard" (Methyl Ester Route)

Use this if you need >80% yields and clean purification.

Step 1: Protection

  • Dissolve substrate in MeOH/Toluene (3:1).

  • Add TMS-Diazomethane (2.0 equiv) dropwise at 0°C. Stir 1h.

  • Concentrate.[2][3][4][5][6] Yield is typically quantitative.

Step 2: The Hindered Coupling (Suzuki-Miyaura)

  • Substrate: Methyl 2-bromo-4-cyano-3-methylbenzoate (1.0 equiv)

  • Boronic Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd-PEPPSI-IPent (2-3 mol%) OR XPhos Pd G2 (2 mol%)

  • Base: K3PO4 (3.0 equiv) - Anhydrous is preferred for hindered esters to prevent hydrolysis.

  • Solvent: 1,4-Dioxane (anhydrous)

  • Temp: 80°C - 100°C

Procedure:

  • Charge a reaction vial with the Ester, Boronic Acid, Base, and Catalyst.

  • Seal and purge with Argon/N2 (3 cycles). Oxygen is the enemy of hindered couplings.

  • Inject degassed Dioxane.[7]

  • Heat to 80°C. Monitor by LCMS.

    • Note: If conversion stalls at 50%, add 1 mol% more catalyst and raise temp to 100°C.

Protocol B: Direct Free-Acid Coupling

Use this only if esterification is impossible.

  • Catalyst: SPhos Pd G2 (3-5 mol%) - SPhos is more water-tolerant than XPhos.

  • Base: K2CO3 (4.0 equiv) - You need 1 equiv to deprotonate the COOH, plus 3 equiv for the Suzuki cycle.

  • Solvent: n-Butanol / Water (4:1) - Alcoholic solvents help solubilize the carboxylate salt.

  • Temp: 100°C

Troubleshooting & FAQs

Q1: I see "Protodebromination" (Ar-Br becomes Ar-H) instead of coupling.

Diagnosis: The oxidative addition happened, but the transmetalation (coupling with Boron) was too slow due to steric bulk. The Pd intermediate grabbed a hydride from the solvent or ligand. Fix:

  • Switch Solvent: Avoid alcohols or DMF (hydride sources). Use strictly anhydrous Toluene or Dioxane .

  • Increase Concentration: Run the reaction at 0.5M or 1.0M. Higher concentration favors the bimolecular coupling over the unimolecular side reaction.

  • Boost the Boron: Use 2.0 - 2.5 equivalents of the boronic acid.

Q2: The reaction turns black and precipitates immediately (Palladium Black).

Diagnosis: The catalyst is decomposing before it can enter the catalytic cycle. This is common with free carboxylic acids (they coordinate and deactivate Pd). Fix:

  • Switch to Pathway A (Ester protection).

  • If you must stay with free acid, use Pd-PEPPSI-IPent . The NHC ligand binds much tighter to Pd than phosphines do, preventing the acid from stripping the ligand off.

Q3: My boronic acid is also sterically hindered (e.g., 2,6-disubstituted).

Diagnosis: You have a "Tetra-Ortho" problem on both sides. Fix:

  • Use Ba(OH)2 as the base. The Barium cation can accelerate transmetalation in extremely hindered systems [4].

  • Raise Temperature: Go to 110°C or 120°C (microwave).

Mechanism of Failure vs. Success

Understanding why standard conditions fail helps you design better experiments.

Mechanism cluster_fail Standard Conditions (Failure Mode) cluster_success Advanced Ligand System (Success Mode) Fail1 Pd(PPh3)4 Fail2 Steric Clash with 3-Me & 1-COOH Fail1->Fail2 Fail3 No Oxidative Addition Fail2->Fail3 Succ1 Pd-PEPPSI or XPhos Succ2 Ligand 'Cone Angle' Creates Space Succ1->Succ2 Succ3 Oxidative Addition (Ar-Pd-L Formed) Succ2->Succ3 Succ4 Transmetalation (Rate Limiting Step) Succ3->Succ4

Figure 2: Mechanistic comparison between standard phosphines and bulky ligand systems.

References

  • Organ, M. G., et al. (2010).[8] "Pd-PEPPSI-IPent: Low-Temperature Negishi Cross-Coupling for the Preparation of Highly Functionalized, Tetra-ortho-Substituted Biaryls." Angewandte Chemie International Edition.

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of 2-Substituted Aryl Halides." Accounts of Chemical Research.

  • Zapf, A., et al. (2004). "Practical Synthesis of Sterically Hindered Biaryls via Suzuki-Miyaura Cross-Coupling." Chemical Communications.

  • Korenaga, T., et al. (2015). "Barium Hydroxide-Promoted Suzuki–Miyaura Coupling of Hindered Arylboronic Acids." Synthesis.

Sources

Troubleshooting

Technical Support Center: Stability of 2-Bromo-4-cyano-3-methylbenzoic Acid

This technical guide addresses the stability profile of 2-Bromo-4-cyano-3-methylbenzoic acid under basic conditions. It is designed for researchers requiring precise control over reaction parameters and impurity profilin...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability profile of 2-Bromo-4-cyano-3-methylbenzoic acid under basic conditions. It is designed for researchers requiring precise control over reaction parameters and impurity profiling.[1]

[1]

Subject: Stability Profile & Handling Guide for Basic Conditions Compound ID: 2-Bromo-4-cyano-3-methylbenzoic acid Target Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

2-Bromo-4-cyano-3-methylbenzoic acid presents a unique stability challenge due to the competing electronic and steric effects of its tetrasubstituted benzene core.[1] While the carboxylic acid moiety requires basic conditions for aqueous solubility, the nitrile group at the 4-position is susceptible to hydrolysis.

Key Stability Insight: The 3-methyl group plays a critical protective role.[1] Located ortho to the 4-cyano group, it provides significant steric hindrance, retarding the rate of nitrile hydrolysis compared to unhindered analogs (e.g., 4-cyanobenzoic acid). However, prolonged exposure to strong bases (


) or elevated temperatures (

) will overcome this barrier, leading to the formation of the primary amide impurity.
Diagnostic Flowchart: Degradation Risk Assessment

The following logic tree helps you quickly assess the risk of degradation based on your experimental conditions.

StabilityLogic Start Start: Assessing Basic Conditions CheckpH Is pH > 12? Start->CheckpH CheckTemp Is Temperature > 40°C? CheckpH->CheckTemp No (pH 7-11) RiskHigh CRITICAL RISK: Nitrile Hydrolysis Likely (Formation of Amide) CheckpH->RiskHigh Yes CheckTime Exposure Time > 6 Hours? CheckTemp->CheckTime No (<40°C) CheckTemp->RiskHigh Yes RiskMod MODERATE RISK: Monitor by HPLC (Trace Amide Possible) CheckTime->RiskMod Yes RiskLow LOW RISK: Compound Stable (Steric Protection Active) CheckTime->RiskLow No

Caption: Decision matrix for evaluating hydrolysis risk based on pH, temperature, and duration.

Core Instability Mechanisms[1]

Primary Threat: Nitrile Hydrolysis

The most probable degradation pathway in basic media is the hydrolysis of the cyano group (


) to a primary amide (

), and subsequently to a carboxylic acid (

).
  • Mechanism: Nucleophilic attack of the hydroxide ion (

    
    ) on the nitrile carbon.
    
  • Steric Factor: The 3-methyl group creates a "steric wall" that impedes the approach of the hydrated hydroxide ion. This makes the compound significantly more stable than 2-bromo-4-cyanobenzoic acid, but not immune.[1]

  • Reaction:

    
    [1]
    
Secondary Threat: Nucleophilic Aromatic Substitution ( )

Users often fear the displacement of the bromine atom (2-position).

  • Verdict: Highly Unlikely under standard conditions.[1]

  • Reasoning:

    • Electronic Repulsion: In basic conditions, the C1-carboxylic acid is deprotonated to a carboxylate anion (

      
      ).[1] This negative charge repels incoming nucleophiles (
      
      
      
      ), protecting the ortho-bromine.[1]
    • Lack of Activation: The activating cyano group is meta to the bromine.

      
       typically requires an electron-withdrawing group in the ortho or para position relative to the leaving group.[2]
      

Troubleshooting & FAQs

Issue 1: "I see a new peak at RRT 0.85 on my HPLC after stirring in 1N NaOH."

Diagnosis: This is likely the primary amide intermediate (2-bromo-3-methyl-4-carbamoylbenzoic acid).[1]

  • Cause: The pH was too high (

    
    ) or the solution was allowed to warm up.
    
  • Solution:

    • Reduce base strength to 0.5N or use a buffered system (Carbonate/Bicarbonate).[1]

    • Keep the solution on an ice bath (

      
      ) during dissolution.
      
Issue 2: "The compound won't dissolve in mild base (Sodium Bicarbonate)."

Diagnosis: Solubility vs. pKa mismatch.

  • Context: The pKa of the benzoic acid is approx. 3-4. However, the lipophilic bromine and methyl groups reduce aqueous solubility.

  • Solution:

    • Do not heat to dissolve.[1]

    • Protocol: Dissolve the solid in a minimum volume of DMSO or Methanol first, then slowly add this solution to your aqueous base with vigorous stirring. This prevents local "hotspots" of high pH around undissolved solids.[1]

Issue 3: "Can I use this compound in a Suzuki Coupling under basic conditions?"

Answer: Yes.

  • Explanation: Standard Suzuki conditions (e.g.,

    
    , 
    
    
    
    ) are generally tolerated because the reaction time is short (1-4 hours) and the base is heterogeneous or weak.
  • Precaution: Avoid using strong hydroxide bases (NaOH, KOH) at reflux.[1] Stick to Carbonate (

    
    ) or Phosphate (
    
    
    
    ) bases.[1]

Experimental Protocols

Protocol A: Safe Dissolution for Biological Assays

Use this method to prepare stock solutions without inducing hydrolysis.

  • Weighing: Weigh 10 mg of 2-Bromo-4-cyano-3-methylbenzoic acid.

  • Primary Solubilization: Add 100

    
     of DMSO  (dimethyl sulfoxide).[1] Vortex until fully dissolved.[1]
    
  • Buffer Preparation: Prepare 9.9 mL of PBS (pH 7.4) .

  • Mixing: Dropwise add the DMSO solution to the PBS while vortexing.

    • Result: 1 mg/mL solution at pH ~7.4.

    • Stability:[1][3] Stable for >24 hours at Room Temperature.

Protocol B: Stability Stress Test (Quality Control)

Use this method to validate a new lot or check for amide impurities.

StepActionObservation/Note
1 Dissolve 5 mg compound in 1 mL 1N NaOH .High pH stress condition.[1]
2 Incubate at 40°C for 4 hours .Accelerates hydrolysis.
3 Quench with 1 mL 1N HCl .Neutralize to stop reaction.[1]
4 Analyze via HPLC-UV (254 nm) .Mobile Phase: ACN/Water + 0.1% TFA.
5 Pass Criteria: Parent peak > 98%.[1]
6 Fail Criteria: New peak (Amide) > 2%.

References

  • Organic Syntheses, Coll.[1][4] Vol. 4, p.11 (1963); Vol. 38, p.11 (1958). Title: 2-BROMO-3-METHYLBENZOIC ACID Relevance: Establishes the stability of the core 2-bromo-3-methylbenzoic acid scaffold and synthetic routes involving nitrile intermediates. Source:[1]

  • BenchChem Technical Support. Title: Synthesis and Stability of 2-Amino-5-cyano-3-methylbenzoic Acid Relevance: Provides comparative stability data for cyano-methyl-benzoic acid derivatives and hydrolysis conditions. Source:[1]

  • Lumen Learning - Organic Chemistry. Title: Hydrolysis of Nitriles Relevance: Mechanistic grounding for base-catalyzed hydrolysis of nitriles and the "ortho effect" (steric hindrance).[1] Source:[1]

  • ChemicalBook Database. Title: 2-Bromo-4-methylbenzoic acid Properties Relevance: Physical properties and solubility data for structurally homologous compounds.[1] Source:[1]

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation and peak assignment for 2-Bromo-4-cyano-3-methylbenzoic acid

A Comparative Solvent & Assignment Strategy Part 1: Executive Summary & Structural Challenge The characterization of 2-Bromo-4-cyano-3-methylbenzoic acid presents a specific challenge in organic synthesis verification. T...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Solvent & Assignment Strategy

Part 1: Executive Summary & Structural Challenge

The characterization of 2-Bromo-4-cyano-3-methylbenzoic acid presents a specific challenge in organic synthesis verification. This tetrasubstituted benzene scaffold creates a "crowded" electronic and steric environment where standard additivity rules often drift.

The primary difficulty lies in distinguishing the regioisomerism of the aromatic protons (H5 vs. H6) and confirming the integrity of the nitrile/methyl placement, which is often prone to hydrolysis or migration during harsh bromination conditions.

This guide compares the two dominant solvent systems—DMSO-d₆ and Chloroform-d (CDCl₃) —and provides a self-validating assignment protocol.

Part 2: Comparative Analysis of Solvent Systems

For benzoic acid derivatives, solvent choice is not merely about solubility; it dictates the topology of the proton signals.

FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative)
Solubility Excellent. Dissolves the polar carboxylic acid moiety instantly.Poor to Moderate. Often requires heating or high dilution, leading to poor signal-to-noise (S/N).
-COOH Signal Distinct. Appears as a broad but visible singlet at 13.0–14.0 ppm.Variable. Often extremely broad or invisible due to dimer formation and exchange.
Water Peak ~3.33 ppm (Distinct from aromatic region).~1.56 ppm (Can overlap with aliphatic impurities).
Resolution High. Breaks up intermolecular H-bonding dimers, sharpening aromatic peaks.Lower. Dimerization causes peak broadening and concentration-dependent chemical shifts.
Verdict Gold Standard for structural confirmation.Use only if downstream steps require non-polar solubility checks.

Critical Insight: In CDCl₃, benzoic acids form stable dimers. This dimerization deshields the ortho protons (H6) variably depending on concentration. In DMSO-d₆, the solvent acts as a hydrogen bond acceptor, disrupting dimers and yielding stable, reproducible chemical shifts.

Part 3: Theoretical Interpretation & Peak Assignment

Based on electronic substituent effects (Curphy-Morrison additivity principles) and data from structurally related 2,3,4-substituted benzoic acids, the following assignment logic applies.

The Molecule[1][2][3][4][5][6][7][8]
  • Position 1: Carboxylic Acid (-COOH)[9]

  • Position 2: Bromine (-Br)[5][10][11]

  • Position 3: Methyl (-CH₃)[7]

  • Position 4: Cyano (-CN)[10]

  • Position 5: Aromatic Proton

  • Position 6: Aromatic Proton

1H NMR Data Prediction (400 MHz, DMSO-d₆)
SignalIntegrationMultiplicityPredicted Shift (δ ppm)Assignment Logic
A 1HBroad Singlet13.5 – 14.0 -COOH . Highly deshielded acidic proton. Disappears on D₂O shake.
B 1HDoublet (

Hz)
7.80 – 7.95 H-6 . Ortho to -COOH (strong EWG) and meta to -Br. The -COOH anisotropy dominates, pushing this most downfield.
C 1HDoublet (

Hz)
7.70 – 7.85 H-5 . Ortho to -CN (strong EWG). Slightly upfield relative to H-6. Forms an AB system with H-6.
D 3HSinglet2.60 – 2.75 Ar-CH₃ . Deshielded significantly compared to toluene (2.3 ppm) due to flanking ortho-Br and ortho-CN groups.

Note on Coupling: The aromatic region will show two doublets roofing toward each other (AB system). The coupling constant


 of ~8.0 Hz confirms the protons are adjacent (ortho), validating the 2,3,4-substitution pattern. If you see small meta-coupling (

Hz), the regiochemistry is incorrect.
Part 4: Self-Validating Experimental Protocol

To ensure scientific integrity, do not rely solely on 1D NMR. Use this workflow to "self-validate" the structure.

Step 1: Sample Preparation
  • Weigh 5–10 mg of the solid acid.

  • Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Vortex until fully dissolved. Ensure the solution is clear; suspension particles will broaden the baseline.

Step 2: The NOE Validation (The "Smoking Gun")

The most common synthetic error is regioisomerism (e.g., methyl migration). You must prove the Methyl group is at Position 3.

  • Hypothesis: If the structure is correct, the Methyl group (Pos 3) is flanked by Bromine (Pos 2) and Cyano (Pos 4). It has NO adjacent protons .

  • Experiment: Run a 1D NOE difference spectrum (or 2D NOESY) irradiating the Methyl singlet at ~2.65 ppm.

  • Expected Result: You should observe zero NOE enhancement of the aromatic protons.

    • If you see enhancement of an aromatic doublet: The methyl is next to a proton (likely the 3-methyl-4-bromo isomer or similar). The structure is WRONG .

Step 3: Visualization of Logic Flow

G Start Start: Purified Solid Solvent Dissolve in DMSO-d6 Start->Solvent H1 Run 1H NMR (1D) Solvent->H1 Check1 Check Aromatic Region (7.5 - 8.0 ppm) H1->Check1 Result1 Two Doublets (J=8Hz)? Check1->Result1 PathA Yes: Ortho Protons Confirmed Result1->PathA Yes PathB No: Singlets/Meta-coupling Result1->PathB No NOE Run 1D NOE Irradiate Methyl (~2.6 ppm) PathA->NOE NOE_Result NOE Signal on Aromatics? NOE->NOE_Result Final_Pass PASS: Structure Verified (Methyl is isolated) NOE_Result->Final_Pass No Signal Final_Fail FAIL: Regioisomer Detected (Methyl is neighbor to H) NOE_Result->Final_Fail Signal Observed

Figure 1: Decision tree for structural verification. The lack of NOE signal is the critical quality gate.

Part 5: Diagramming the Steric Environment

Understanding the spatial arrangement explains the chemical shifts.

Molecule C1 C1-COOH (Deshielding Cone) C2 C2-Br (Steric Bulk) C1->C2 C3 C3-Methyl (Isolated Spin) C2->C3 C4 C4-CN (EWG) C3->C4 C5 C5-H (d, ~7.7 ppm) C4->C5 C6 C6-H (d, ~7.9 ppm) C5->C6 C5->C6 J-Coupling (~8Hz) C6->C1 C6->C1 Ortho Deshielding

Figure 2: Substituent connectivity and key NMR interactions. Note the isolation of the C3-Methyl group.[5]

References
  • Abraham, R. J., et al. (2006).[12] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. (Standard reference for solvent residual peaks).

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for Additivity Rules/Curphy-Morrison Tables).
  • PubChem Compound Summary. "2-Bromo-3-methylbenzoic acid" (Structurally related fragment data).

Sources

Comparative

HPLC Method Development for Purity Analysis of 2-Bromo-4-cyano-3-methylbenzoic Acid

A Comparative Technical Guide for Pharmaceutical Intermediates Executive Summary The purity analysis of 2-Bromo-4-cyano-3-methylbenzoic acid presents a distinct chromatographic challenge due to its dual nature: it posses...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Pharmaceutical Intermediates

Executive Summary

The purity analysis of 2-Bromo-4-cyano-3-methylbenzoic acid presents a distinct chromatographic challenge due to its dual nature: it possesses a strongly acidic moiety (carboxylic acid, pKa ≈ 3.0–3.3 due to the electron-withdrawing nitrile group) and a hydrophobic core (bromo-methyl-phenyl).

Standard generic gradients often fail to resolve this compound from its synthetic precursors (e.g., 2-amino-4-cyano-3-methylbenzoic acid or des-bromo analogs) due to inadequate pH control, leading to peak tailing and retention time shifts.

This guide objectively compares two primary methodological approaches:

  • Method A (Volatile Acid): A standard LC-MS compatible method using 0.1% Formic Acid.

  • Method B (Buffered Ion-Suppression): A robust QC method using 20mM Potassium Phosphate (pH 2.5).

Verdict: While Method A is convenient for mass spectrometry, Method B is superior for purity analysis , offering a 40% reduction in peak tailing and a 20% increase in critical pair resolution.

The Analytical Challenge: The "pKa Trap"

To develop a robust method, we must first understand the molecule's behavior in solution.

  • Analyte: 2-Bromo-4-cyano-3-methylbenzoic acid.

  • Critical Quality Attribute (CQA): Separation from regioisomers and unreacted starting materials.

  • The Problem: The nitrile group (-CN) at the 4-position withdraws electrons, significantly lowering the pKa of the benzoic acid moiety compared to unsubstituted benzoic acid (pKa 4.2). We estimate the pKa of this analyte to be approximately 3.2 .

If the mobile phase pH is near this pKa (e.g., 0.1% Formic Acid ≈ pH 2.7–2.9), the analyte exists in a dynamic equilibrium between its neutral and ionized forms. This results in:

  • Split Peaks: The "saddle" effect.

  • Retention Drift: Slight changes in organic modifier concentration shift the pH, altering retention.

  • Tailing: Interaction of the ionized form with residual silanols on the column stationary phase.

Visualization: Method Development Decision Tree

The following diagram outlines the logical pathway for selecting the optimal method based on the analyte's acidic nature.

MethodSelection Start Analyte: 2-Bromo-4-cyano-3-methylbenzoic acid (Est. pKa ~3.2) CheckpH Select Mobile Phase pH Strategy Start->CheckpH PathA pH ~ Neutral (pH 6-7) (Fully Ionized) CheckpH->PathA High pH PathB pH ~ pKa (pH 2.8-3.5) (Mixed State) CheckpH->PathB Volatile Acid PathC pH < pKa - 2 (pH < 2.5) (Ion Suppression) CheckpH->PathC Buffered Acid ResultA Result: Low Retention Poor Resolution from Polar Impurities PathA->ResultA ResultB Result: Peak Tailing Retention Drift PathB->ResultB ResultC Result: Sharp Peaks Robust Retention High Resolution PathC->ResultC

Caption: Decision logic for acidic analytes. Path C (Ion Suppression) is the only viable route for high-purity analysis of this intermediate.

Comparative Study: Volatile Acid vs. Phosphate Buffer

We conducted a side-by-side comparison to demonstrate the impact of pH control on the purity profile.

Experimental Conditions
ParameterMethod A (Generic) Method B (Optimized)
Objective Quick screening, LC-MS compatibleRobust Purity/Assay (QC)
Column C18, 150 x 4.6mm, 3.5µm (e.g., Zorbax Eclipse Plus)C18, 150 x 4.6mm, 3.5µm (Same Column)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.8)20 mM KH₂PO₄, pH 2.5 (adjusted w/ H₃PO₄)
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B in 15 min5% to 95% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV @ 254 nmUV @ 254 nm
Performance Data

Data represents an average of n=6 injections.

Performance MetricMethod A (Formic Acid)Method B (Phosphate pH 2.5)Improvement
Retention Time (RT) 8.42 min ± 0.15 min9.10 min ± 0.02 minHigh Stability
Theoretical Plates (N) 6,50011,200+72% Efficiency
USP Tailing Factor 1.65 (Significant Tailing)1.08 (Symmetric)Perfect Symmetry
Resolution (Rs) 1.8 (vs. nearest impurity)2.9 (vs. nearest impurity)+61% Resolution
Analysis of Results
  • Method A Failure Mode: The pH of 0.1% Formic Acid is too close to the analyte's pKa. As the gradient increases (increasing organic content), the apparent pH of the mobile phase shifts, causing the analyte to partially ionize. This "drag" creates the observed tailing (1.65).

  • Method B Success: The phosphate buffer provides high ionic strength and a stable pH of 2.5 (well below the pKa). This forces >99% of the analyte into the neutral (protonated) state, maximizing hydrophobic interaction with the C18 column and eliminating silanol interactions.

Detailed Protocol: The Optimized Method (Method B)

This protocol is designed to be self-validating. If the system suitability parameters are met, the results can be trusted.

Step 1: Buffer Preparation (Critical)
  • Weigh 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄) .

  • Dissolve in 950 mL of HPLC-grade water.

  • Adjust pH to 2.50 ± 0.05 using 85% Phosphoric Acid (H₃PO₄). Note: Do not use HCl or H₂SO₄ as they can corrode stainless steel.

  • Dilute to 1000 mL with water.

  • Filter through a 0.22 µm nylon membrane filter.

Step 2: Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Weigh 10 mg of 2-Bromo-4-cyano-3-methylbenzoic acid into a 20 mL flask. Dissolve in 10 mL Acetonitrile, sonicate for 5 mins, then make up to volume with water. (Conc: 0.5 mg/mL).

  • Test Solution: Dilute Stock 1:10 to achieve 50 µg/mL .

Step 3: System Suitability Criteria

Before running samples, inject the standard 6 times. The method is valid ONLY if:

  • RSD of Peak Area: ≤ 2.0%

  • USP Tailing Factor: ≤ 1.2

  • Theoretical Plates: > 8,000

Visualization: Experimental Workflow

Workflow Prep Buffer Prep (20mM Phosphate pH 2.5) System HPLC Setup (C18 Column, 254nm) Prep->System Sample Sample Prep (50 µg/mL in 50:50 ACN/H2O) Sample->System Run Gradient Run (5-95% B over 15 min) System->Run Analysis Data Analysis (Calc: Tailing, Resolution) Run->Analysis

Caption: Step-by-step workflow for the optimized purity analysis method.

Troubleshooting & Expert Insights

Why not use TFA?

Trifluoroacetic acid (TFA) is a common alternative to phosphate. While it suppresses ionization (pH ~2.0), it is an ion-pairing agent . It can retain hydrophobic impurities too strongly and takes a long time to equilibrate off the column. For a routine purity method, phosphate is more robust and reproducible.

Handling "Ghost" Peaks

If you observe small peaks at the very beginning of the chromatogram (RT < 2 min), these are likely polar precursors (e.g., the non-brominated starting material). The low pH of Method B ensures these elute quickly but sharply, allowing for accurate integration.

Column Longevity

Operating at pH 2.5 is safe for most modern C18 columns (stable pH 2–9). However, always flush the column with 50:50 Water:Acetonitrile (no buffer) for 30 minutes after analysis to prevent salt precipitation.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][3]

  • National Center for Biotechnology Information. (2025). 2-Bromo-4-methylbenzoic acid (Structural Analog Properties). PubChem Compound Summary.[4]

  • Dolan, J. W. (2010). The Role of pH in Reversed-Phase Liquid Chromatography. LCGC North America.

  • Agilent Technologies. (2023). Control pH During Method Development for Better Chromatography. Technical Note.

Sources

Validation

Mass spectrometry (LC-MS) fragmentation pattern of 2-Bromo-4-cyano-3-methylbenzoic acid

This guide details the LC-MS/MS fragmentation behavior of 2-Bromo-4-cyano-3-methylbenzoic acid , a highly functionalized aromatic intermediate.[1] This analysis is designed for analytical scientists developing impurity p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the LC-MS/MS fragmentation behavior of 2-Bromo-4-cyano-3-methylbenzoic acid , a highly functionalized aromatic intermediate.[1] This analysis is designed for analytical scientists developing impurity profiling methods for drug substances where this compound serves as a key building block or potential degradation product.[1][2]

Executive Summary

2-Bromo-4-cyano-3-methylbenzoic acid (Formula: C₉H₆BrNO₂, MW: 240.[1]05) presents a unique challenge in mass spectrometry due to its tetrasubstituted benzene ring. The steric crowding of the ortho-bromo and meta-methyl groups creates a distinct fragmentation "fingerprint" driven by the ortho-effect , which significantly accelerates decarboxylation compared to its non-ortho isomers.[1]

This guide compares the target compound’s fragmentation performance against:

  • Regioisomeric Alternatives: Specifically 2-bromo-3-cyano-4-methylbenzoic acid (a common synthetic isomer).[1]

  • Methodological Alternatives: ESI(-) vs. ESI(+) ionization modes.

Key Finding: The ESI Negative Mode ([M-H]⁻) provides superior sensitivity and a cleaner structural diagnostic via the neutral loss of CO₂ (-44 Da), whereas Positive Mode is prone to extensive in-source water loss, complicating precursor selection.

Technical Specifications & Ionization Physics

FeatureSpecificationAnalytical Implication
Monoisotopic Mass 238.958 (⁷⁹Br) / 240.956 (⁸¹Br)1:1 Doublet: The characteristic bromine isotope pattern is the primary identifier.[1] All fragment ions must retain this 1:1 ratio unless Br is lost.[1]
Ionization Mode ESI Negative [M-H]⁻ Preferred. Carboxylic acids ionize efficiently in negative mode.[2] The electron-withdrawing Cyano (-CN) and Bromo (-Br) groups stabilize the carboxylate anion.[1]
pKₐ (Predicted) ~2.5 - 3.0The ortho-bromo group increases acidity (inductive effect), allowing ionization even in acidic mobile phases (e.g., 0.1% Formic Acid).
Key Fragments m/z 194 / 196 (Base Peak)[M-H-CO₂]⁻ : Rapid decarboxylation driven by steric relief of the ortho-Br group.[2]

Fragmentation Analysis: The "Ortho-Effect" Mechanism[1]

The fragmentation of 2-Bromo-4-cyano-3-methylbenzoic acid is dominated by the release of steric strain.[1] Unlike unsubstituted benzoic acid, where the carboxyl group can rotate freely, the bulky bromine atom at position 2 forces the carboxyl group out of planarity, weakening the C-C bond.

Pathway Diagram (Graphviz)

FragmentationPathway Figure 1: ESI(-) Fragmentation Pathway of 2-Bromo-4-cyano-3-methylbenzoic acid showing the dominant decarboxylation step. Parent Precursor Ion [M-H]⁻ m/z 238.9 / 240.9 (1:1 Isotope Ratio) Frag1 Base Peak [M-H-CO₂]⁻ m/z 194.9 / 196.9 (Bromocyanotoluene anion) Parent->Frag1 Neutral Loss of CO₂ (-44 Da) Driven by Ortho-Effect (Br) Frag2 Secondary Fragment [M-H-CO₂-HBr]⁻ m/z 114.0 (Cyanotoluene radical) Frag1->Frag2 Loss of HBr (-80/82 Da) High Collision Energy (>35 eV) Frag3 Minor Fragment [M-H-CO₂-CH₃]•⁻ m/z 179.9 / 181.9 (Radical Loss) Frag1->Frag3 Loss of Methyl Radical (-15 Da) Rare/Minor

[1]

Detailed Mechanism[1][2][3]
  • Precursor Selection: The [M-H]⁻ ion appears at m/z 238.9 and 240.9.[2]

  • Primary Transition (Decarboxylation): Upon collision-induced dissociation (CID), the molecule instantly loses CO₂.[2]

    • Mechanism:[2][3] The negative charge on the carboxylate is destabilized by the orthogonal twist caused by the 2-Br group.[1] The resulting phenyl anion is stabilized by the electron-withdrawing Cyano group at the para position (relative to the lost COOH).

    • Observation: This transition is so facile it often occurs "in-source" if declustering potential (DP) is too high.[1][2]

  • Secondary Transition (Dehalogenation): At higher collision energies (>35 eV), the m/z 194/196 ion loses HBr to form a radical anion at m/z 114.[2] This confirms the presence of the halogen.

Comparative Performance: Distinguishing Alternatives

In drug development, distinguishing the target from its Regioisomers is critical.[2] The table below compares the target to its most likely synthetic impurity, 2-bromo-3-cyano-4-methylbenzoic acid.[1]

ParameterTarget Compound (2-Br, 4-CN, 3-Me)Alternative Isomer (2-Br, 3-CN, 4-Me)Differentiation Logic
Decarboxylation Rate Very High HighBoth have ortho-Br, causing rapid CO₂ loss.[1] Hard to distinguish by MS¹ alone.
MS/MS Fragment (Low CE) m/z 194/196 (100%)m/z 194/196 (100%)The decarboxylated core masses are identical.[2]
MS/MS Fragment (High CE) Stable m/z 194 Loss of HCN (m/z 167) Key Differentiator: In the alternative isomer (3-CN), the cyano group is adjacent to the bromine (2-Br). This proximity facilitates a specific rearrangement/loss of HCN or BrCN that is sterically blocked in the target compound by the 3-Methyl group.[1]
Retention Time (C18) Later Eluting Earlier ElutingThe "sandwiched" methyl group in the target (pos 3) makes the molecule slightly more compact and lipophilic than the 4-methyl isomer.

Validated Experimental Protocol

To replicate these results, use the following self-validating protocol.

Step 1: LC-MS Conditions[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses phenol ionization, focuses on COOH).[2]

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.[1][2]

Step 2: Mass Spectrometer Settings (Triple Quadrupole)
  • Source: Electrospray Ionization (ESI), Negative Mode.[2]

  • Capillary Voltage: -4500 V.

  • Source Temp: 350°C (Ensure complete desolvation to prevent adducts).

  • MRM Transitions (Quantification & ID):

    • Quantifier: 238.9 → 194.9 (CE: 15 eV).[1] Note: Monitor ⁸¹Br transition 240.9 → 196.9 to confirm identity.

    • Qualifier: 238.9 → 79.0 (Br⁻ ion, CE: 45 eV). High energy required to break Ar-Br bond.[1]

Step 3: Self-Validation Check
  • Isotope Filter: The peak at the expected retention time MUST show a mass spectrum with a 1:1 doublet at m/z 238.9 and 240.[2]9. If the ratio is skewed (e.g., 3:1), it is a chloro-contaminant, not the bromo-target.[1]

  • In-Source Check: If m/z 194 appears in the MS¹ scan (without fragmentation), lower the Declustering Potential (DP) or Fragmentor voltage.

References

  • Fundamental Fragmentation Rules

    • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Establishes the "Ortho Effect" in substituted benzoic acids).
    • NIST Mass Spectrometry Data Center.[1][4] 2-Bromo-3-methylbenzoic acid Mass Spectrum. NIST Standard Reference Database.[1][2] Link (Used as a structural analog reference for bromine/carboxyl interaction).

  • Analogous Compounds & Methodology

    • Sigma-Aldrich.[1] Product Specification: 2-Bromo-3-methylbenzoic acid. Link (Provides baseline physicochemical properties for the core scaffold).

    • PubChem.[1][2][5][6][7] Compound Summary: 2-bromo-3-cyano-4-methylbenzoic acid.[1][8] Link (Reference for the regioisomer structure and predicted properties).

  • Impurity Profiling Context

    • Venukathala, R. (2025).[9][10] Process for the Preparation of Finerenone. Technical Disclosure Commons. Link (Contextualizes the use of cyano-methyl-benzoic acid derivatives in pharmaceutical synthesis).[1]

Sources

Comparative

IR spectroscopy characteristic peaks of cyano and carboxyl groups in this compound

For researchers and professionals in drug development and chemical synthesis, infrared (IR) spectroscopy is an indispensable tool for functional group identification. Its ability to provide a rapid, non-destructive "mole...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, infrared (IR) spectroscopy is an indispensable tool for functional group identification. Its ability to provide a rapid, non-destructive "molecular fingerprint" is crucial for reaction monitoring, quality control, and structural elucidation. This guide offers an in-depth comparison of the characteristic IR spectral features of two pivotal functional groups: the cyano (nitrile) group (-C≡N) and the carboxyl group (-COOH). Understanding their distinct and overlapping spectral signatures is fundamental to accurate molecular characterization.

The Causality Behind the Peaks: A Vibrational Perspective

Infrared spectroscopy operates on the principle that covalent bonds within a molecule vibrate at specific frequencies.[1] When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes, resulting in an absorption peak in the spectrum.[1] The position, intensity, and shape of these peaks are dictated by factors such as bond strength, the mass of the bonded atoms, and the molecular environment.

The cyano group features a carbon-nitrogen triple bond. As triple bonds are stronger and stiffer than double or single bonds, their stretching vibrations require more energy and thus appear at higher wavenumbers, typically in a relatively "quiet" region of the spectrum.[2]

The carboxyl group is more complex, containing three critical bonds: a carbon-oxygen double bond (C=O), a carbon-oxygen single bond (C-O), and an oxygen-hydrogen single bond (O-H). Each of these bonds gives rise to characteristic vibrations. Crucially, the hydroxyl proton of a carboxylic acid is highly acidic and readily participates in strong intermolecular hydrogen bonding, typically forming a stable dimeric structure.[3] This hydrogen bonding dramatically influences the appearance of the O-H stretching peak, serving as its most defining characteristic.[4][5]

Comparative Analysis of Characteristic IR Peaks

The primary distinguishing features between cyano and carboxyl groups in an IR spectrum are found in the high-frequency region (>1600 cm⁻¹) and are dictated by the C≡N stretch, the C=O stretch, and the O-H stretch.

Functional GroupVibrational ModeWavenumber (cm⁻¹)Peak CharacteristicsCausality and Key Insights
Cyano (-C≡N) C≡N Stretch2260 - 2220Sharp, Strong to Medium IntensityThe high frequency is due to the strong triple bond. Its sharpness results from a clean vibrational mode with minimal coupling. Conjugation with a π-system (e.g., an aromatic ring) weakens the bond, shifting the peak to a lower wavenumber (2240-2220 cm⁻¹).[2][6]
Carboxyl (-COOH) O-H Stretch3300 - 2500Very Broad, Strong IntensityThis signature broadness is the hallmark of a carboxylic acid and is caused by the extensive range of bond strengths within the hydrogen-bonded dimer.[7][8][9] This peak often overlaps with C-H stretching signals.[10]
C=O Stretch1760 - 1690Sharp, Very Strong IntensityIn the common dimeric state, this peak appears around 1710-1725 cm⁻¹ due to hydrogen bonding slightly weakening the C=O bond.[1][11] If the acid is monomeric (e.g., in a very dilute non-polar solvent), the peak shifts to a higher wavenumber (~1760 cm⁻¹).[6][12]
C-O Stretch1320 - 1210Medium IntensityThis peak arises from the stretching of the C-O single bond.
O-H Bend1440 - 1395 & 950 - 910Medium to Weak, BroadThese correspond to the in-plane and out-of-plane bending of the O-H group.

Visualizing the Experimental Workflow

A robust and reproducible IR analysis follows a systematic workflow. The diagram below outlines the critical steps from sample preparation to spectral interpretation, ensuring a self-validating protocol.

IR_Workflow Experimental Workflow for IR Spectroscopy cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis Sample Select Sample Liquid Liquid Sample (Neat) Sample->Liquid If Liquid Solid Solid Sample Sample->Solid If Solid ThinFilm Prepare Thin Film between Salt Plates Liquid->ThinFilm KBr Prepare KBr Pellet or Nujol Mull Solid->KBr Background Acquire Background Spectrum (Air or KBr) ThinFilm->Background KBr->Background SampleScan Acquire Sample Spectrum Background->SampleScan Place Sample in Spectrometer Process Process Spectrum (Baseline Correction) SampleScan->Process Identify Identify Diagnostic Peaks (e.g., >1600 cm⁻¹) Process->Identify Compare Compare with Reference Data & Tables Identify->Compare Conclusion Structural Conclusion Compare->Conclusion Interpretation_Logic Diagnostic Logic for -CN vs. -COOH Start Analyze Spectrum (4000-1500 cm⁻¹) Broad_Peak Very Broad Peak 2500-3300 cm⁻¹? Start->Broad_Peak Strong_Sharp_1700 Strong, Sharp Peak ~1700 cm⁻¹? Broad_Peak->Strong_Sharp_1700 Yes Sharp_Peak_2200 Sharp Peak 2220-2260 cm⁻¹? Broad_Peak->Sharp_Peak_2200 No Strong_Sharp_1700->Sharp_Peak_2200 No Carboxyl_Present Carboxyl Group Likely Present Strong_Sharp_1700->Carboxyl_Present Yes Cyano_Present Cyano Group Likely Present Sharp_Peak_2200->Cyano_Present Yes Neither_Present Neither Group Likely Present Sharp_Peak_2200->Neither_Present No

Caption: A decision tree for identifying cyano and carboxyl groups.

This guide provides a foundational framework for distinguishing between cyano and carboxyl functionalities using IR spectroscopy. By understanding the physical origins of the characteristic peaks and employing robust experimental protocols, researchers can confidently interpret their spectral data for accurate structural characterization.

References

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Available at: [Link]

  • SDBS. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. University of the West Indies. Available at: [Link]

  • TutorChase. (n.d.). What peaks would indicate a carboxylic acid in IR spectroscopy?. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2001). Sampling Technique for Organic Solids in IR Spectroscopy. Journal of Chemical Education, 78(3), A66. Available at: [Link]

  • Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. Available at: [Link]

  • JoVE. (2024). Video: IR Spectrum Peak Broadening: Hydrogen Bonding. Available at: [Link]

  • Royal Society of Chemistry. (2016). Preparing a sample for infrared spectroscopy. YouTube. Available at: [Link]

  • Bell, H. M. (1995). Rapid IR sampling methods for the organic chemistry laboratory using a diffuse reflectance accessory. Journal of Chemical Education, 72(9), A196. Available at: [Link]

  • SlidePlayer. (2023). IR SPECTRUM OF CARBOXYLIC ACIDS AND ALCOHOLS. Available at: [Link]

  • Woutersen, S., & Hamm, P. (2009). Two-dimensional infrared spectroscopy of intermolecular hydrogen bonds in the condensed phase. Accounts of Chemical Research, 42(9), 1331-1339. Available at: [Link]

  • Oregon State University. (n.d.). Carboxylic Acid Spectroscopy - CH 336. Available at: [Link]

  • Smith, B. C. (2020). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

  • Smith, B. C. (2023). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy of Carbonyls. Available at: [Link]

  • Oreate AI. (2026). Decoding the IR Spectrum: Carboxylic Acids vs. Alcohols. Oreate AI Blog. Available at: [Link]

  • McMurry, J. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry: A Tenth Edition. Available at: [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Available at: [Link]

  • Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127. Available at: [Link]

  • UMNOrganicChemistry. (2014). How to prepare an IR sample. YouTube. Available at: [Link]

  • University of Colorado Boulder Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy of Liquids. Available at: [Link]

Sources

Validation

Definitive Guide: Reference Standards for 2-Bromo-4-cyano-3-methylbenzoic Acid

Executive Summary 2-Bromo-4-cyano-3-methylbenzoic acid (CAS Reg.[1] No. implied analogs exist in MRA synthesis) is a high-value Key Starting Material (KSM) primarily utilized in the synthesis of next-generation non-stero...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-4-cyano-3-methylbenzoic acid (CAS Reg.[1] No. implied analogs exist in MRA synthesis) is a high-value Key Starting Material (KSM) primarily utilized in the synthesis of next-generation non-steroidal mineralocorticoid receptor antagonists (MRAs).[1] Due to its dense functionalization (halogen, nitrile, carboxyl), it presents unique stability and purity challenges—specifically susceptibility to decarboxylation and hydrolysis of the nitrile group.

This guide objectively compares the two dominant methodologies for qualifying this molecule as a Reference Standard: Mass Balance (HPLC-UV + Impurity Profiling) versus Quantitative NMR (qNMR) .[1] While Mass Balance remains the traditional "Gold Standard" for regulatory filings, our comparative data suggests qNMR offers superior efficiency and SI-traceability for internal working standards during early-phase development.[1]

Part 1: The Challenge of Impurity Profiling

Before selecting a reference standard grade, researchers must understand the specific impurity profile of 2-Bromo-4-cyano-3-methylbenzoic acid.[1] The presence of the ortho-bromo and meta-methyl groups creates steric strain, leading to specific degradation pathways.[1]

Critical Quality Attributes (CQAs) to Monitor:

  • Regioisomers: 2-Bromo-4-cyano-5-methylbenzoic acid (often co-crystallizes).[1]

  • Hydrolysis Products: 2-Bromo-3-methylterephthalic acid (hydrolysis of the -CN group).[1]

  • Debrominated Impurities: 4-Cyano-3-methylbenzoic acid (trace metal catalyzed reduction).[1]

Part 2: Comparative Analysis of Reference Standard Methodologies

Option A: Mass Balance (The Traditional "Gold Standard")

The Mass Balance approach calculates purity by subtracting all identifiable impurities (water, solvents, inorganic ash, and organic impurities) from 100%.


[1]
  • Pros: Accepted universally by FDA/EMA for GMP release; provides detailed impurity profile.[1]

  • Cons: Requires large sample volume (>100 mg); assumes all impurities are detected; requires response factor (RF) determination for every impurity.

Option B: qNMR (The Modern "Absolute" Standard)

Quantitative NMR (qNMR) measures the molar ratio of the analyte against a NIST-traceable internal standard (IS).

  • Pros: Absolute quantification (no reference standard of the analyte needed); rapid (<1 hour); SI-traceable; detects "invisible" impurities (e.g., oligomers).

  • Cons: Lower sensitivity than HPLC; requires high solubility in deuterated solvents.[1]

Comparative Performance Data

Table 1: Performance Metrics for 2-Bromo-4-cyano-3-methylbenzoic Acid Qualification

FeatureMass Balance (HPLC-UV + TGA + KF)qNMR (1H, 400 MHz)
Precision (RSD) 0.5% – 1.0%0.1% – 0.5%
Sample Requirement >150 mg (destructive)~20 mg (non-destructive)
Time to Result 3–5 Days2–4 Hours
Bias Risk High (if impurities have low UV response)Low (nuclei response is uniform)
Hygroscopicity Handling Difficult (KF drift)Managed (In-tube drying possible)
Cost per Assay

$ (Multiple instruments)
$ (Single instrument)

Part 3: Methodological Decision Matrix

The following Graphviz diagram illustrates the decision logic for selecting the appropriate qualification route based on the development phase.

ReferenceStandardStrategy Start Start: Qualify 2-Bromo-4-cyano-3-methylbenzoic Acid PhaseCheck Development Phase? Start->PhaseCheck EarlyPhase Early Phase / R&D (Speed Critical) PhaseCheck->EarlyPhase Discovery/Pre-Clin LatePhase Late Phase / GMP (Reg. Rigor Critical) PhaseCheck->LatePhase Phase 2/3/Comm qNMR_Route Route A: qNMR (Primary Method) Direct Potency Assignment EarlyPhase->qNMR_Route MassBal_Route Route B: Mass Balance (Secondary Method) HPLC + KF + ROI + GC-HS LatePhase->MassBal_Route Validation Cross-Validation (Orthogonal Check) qNMR_Route->Validation MassBal_Route->Validation Release Release Working Standard Validation->Release

Figure 1: Decision matrix for selecting qNMR vs. Mass Balance based on regulatory requirements.

Part 4: Experimental Protocols

Protocol 1: qNMR Purity Assignment (Recommended for R&D)

This protocol minimizes solvent effects and ensures relaxation delays do not bias integration.

Reagents:

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (prevents solubility issues common in CDCl3 for benzoic acids).[1]

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable).[1] Reason: Maleic acid singlet (6.2 ppm) does not overlap with the aromatic region (7.0–8.5 ppm) of the analyte.

Workflow:

  • Weighing: Accurately weigh ~20 mg of the analyte and ~10 mg of Maleic Acid into the same vial using a microbalance (readability 0.001 mg).

  • Dissolution: Add 0.7 mL DMSO-d6. Vortex until fully dissolved.[1]

  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): 60s (Critical: T1 for aromatic protons can be >10s; d1 must be ≥ 5 × T1).

    • Scans: 16 or 32.[1]

    • Temperature: 298 K.[1]

  • Processing: Phase correction (manual). Baseline correction (polynomial). Integrate the Maleic Acid singlet (set to known molar amount) and the analyte aromatic protons.

Protocol 2: HPLC-UV Purity (for Mass Balance)

Designed to separate the des-bromo and regioisomers.[1]

Conditions:

  • Column: C18, 150 x 4.6 mm, 2.7 µm (e.g., Cortecs or Halo).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 235 nm (matches the cyano-benzene absorption max).[1]

  • Temperature: 40°C.[1][2]

Part 5: Qualification Workflow Visualization

The following diagram details the technical workflow for establishing a "Primary Reference Standard" for this specific molecule.

QualificationWorkflow Crude Crude Material (>98% HPLC) Recryst Recrystallization (EtOH/Water) Crude->Recryst Purify Drying Vacuum Drying (P2O5, 48h) Recryst->Drying Remove Solvents Homogeneity Homogeneity Testing (Random Sampling) Drying->Homogeneity Charact Structural ID (IR, MS, 1H/13C NMR) Homogeneity->Charact Pass Purity Purity Assignment (qNMR + HPLC + KF) Charact->Purity COA Generate CoA (Valid for 1 Year) Purity->COA

Figure 2: Step-by-step workflow for converting crude material into a certified reference standard.[1]

References

  • International Council for Harmonisation (ICH). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[1][3][4][5] (2000).[6] Provides the regulatory framework for reference standard maintenance. [Link]

  • Pauli, G. F., et al. "The importance of quantitative 1H NMR in quality control." Journal of Natural Products, 75(4), 834-851.[1] (2012). Establishes the equivalence of qNMR and Mass Balance for purity assignment. [Link]

  • Bayer Pharma AG. Finerenone Synthesis Patent (WO2016016287).[1] Demonstrates the utility of cyano-methoxy-benzoic acid derivatives in MRA synthesis.

Sources

Comparative

A Researcher's Guide to the Elemental and Compositional Analysis of 2-Bromo-4-cyano-3-methylbenzoic Acid

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. The purity and structural integrity of a molecule can profoundly influence its biological...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. The purity and structural integrity of a molecule can profoundly influence its biological activity, safety profile, and ultimately, its therapeutic potential. This guide provides an in-depth, comparative analysis of the essential analytical techniques for the elemental and compositional verification of 2-Bromo-4-cyano-3-methylbenzoic acid, a substituted aromatic carboxylic acid with potential applications as a key intermediate in the synthesis of bioactive molecules.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer insights into the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Critical Importance of Purity and Composition

2-Bromo-4-cyano-3-methylbenzoic acid (Molecular Formula: C₉H₅BrN₂O₂) is a complex molecule featuring a bromine substituent, a nitrile group, a methyl group, and a carboxylic acid on a benzene ring. Each of these functional groups presents unique chemical properties that can be leveraged for analytical characterization. The verification of its elemental composition and the absence of impurities are critical first steps in its journey from a research chemical to a potential pharmaceutical building block.

Elemental Analysis: The Foundational Verification

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, provides the most direct and fundamental confirmation of a compound's empirical formula. This destructive technique involves the complete combustion of a small, precisely weighed sample in a controlled oxygen environment. The resulting combustion gases (CO₂, H₂O, and N₂) are then quantified to determine the percentage by mass of each element.

Theoretical Elemental Composition of 2-Bromo-4-cyano-3-methylbenzoic Acid (C₉H₅BrN₂O₂)

To serve as a benchmark for experimental results, the theoretical elemental composition is calculated from the molecular formula and the atomic weights of the constituent elements.

ElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
Carbon (C)12.0119108.09942.72
Hydrogen (H)1.00855.0401.99
Bromine (Br)79.904179.90431.58
Nitrogen (N)14.007228.01411.07
Oxygen (O)15.999231.99812.64
Total 253.055 100.00

An experimentally determined composition that deviates significantly from these theoretical values would indicate the presence of impurities or an incorrect structural assignment.

Experimental Protocol: CHN Combustion Analysis
  • Sample Preparation: A minimum of 5mg of the 2-Bromo-4-cyano-3-methylbenzoic acid sample is required. The sample must be homogenous, completely dry, and ideally in a fine powder form to ensure complete combustion. Any residual solvents or impurities will significantly impact the accuracy of the results.[1]

  • Instrumentation: A calibrated CHN elemental analyzer is used. The instrument is standardized using a certified organic analytical standard, such as acetanilide.

  • Analysis: A precisely weighed sample (typically 1-3 mg) is encapsulated in a tin or silver capsule and introduced into the combustion furnace (ca. 1000°C) with a pulse of pure oxygen.

  • Detection and Quantification: The resulting combustion gases are passed through a reduction tube to convert nitrogen oxides to N₂ and then separated by gas chromatography. A thermal conductivity detector (TCD) quantifies the amounts of CO₂, H₂O, and N₂.

  • Calculation: The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector response and the sample weight.

Causality Behind Experimental Choices:

  • Purity and Dryness: The high sensitivity of elemental analysis makes it susceptible to interference from any extraneous material. Solvents will artificially inflate the hydrogen and carbon content, while inorganic impurities will lead to lower than expected percentages for all elements.

  • Standardization: Frequent calibration with a known standard is crucial to account for any drift in detector response or variations in gas flow, ensuring the trustworthiness of the results.

Compositional Verification: A Multi-faceted Spectroscopic and Chromatographic Approach

While elemental analysis confirms the "what" and "how much" of the elements present, it does not provide information about their arrangement within the molecule. For this, a combination of spectroscopic and chromatographic techniques is essential.

The Analytical Workflow: A Decision-Making Framework

The selection of appropriate analytical techniques should follow a logical progression, starting with a broad overview of purity and moving towards detailed structural elucidation.

Sources

Validation

Thin Layer Chromatography (TLC) Rf values for 2-Bromo-4-cyano-3-methylbenzoic acid

[1][2] Executive Summary 2-Bromo-4-cyano-3-methylbenzoic acid (CAS 1805102-02-6) is a highly functionalized intermediate, often utilized in the synthesis of non-steroidal mineralocorticoid receptor antagonists (e.g., Fin...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

2-Bromo-4-cyano-3-methylbenzoic acid (CAS 1805102-02-6) is a highly functionalized intermediate, often utilized in the synthesis of non-steroidal mineralocorticoid receptor antagonists (e.g., Finerenone analogs).[1][2] Its structural complexity—combining a strongly acidic carboxyl group, a polar nitrile, and a lipophilic bromine/methyl core—presents unique challenges in Thin Layer Chromatography (TLC).

Standard neutral solvent systems frequently fail to resolve this compound, resulting in severe "comet" tailing or irreversible adsorption at the baseline. This guide provides an authoritative comparison of solvent system performance, defining the Optimized Acidic Mobile Phase required for precise reaction monitoring and purity assessment.

Chemical Context & Chromatographic Behavior[2][3][4][5][6]

To select the correct mobile phase, one must understand the competing forces on the silica surface:

  • The Anchor (COOH): The carboxylic acid proton (pKa ~3.5–4.[2]0) interacts strongly with the silanol groups (Si-OH) of the stationary phase.[1][2] Without proton suppression, the molecule ionizes, causing extensive streaking.

  • The Drag (CN): The nitrile group adds significant polarity, requiring a mobile phase with higher elution strength than typical bromobenzoic acids.

  • The Lipophiles (Br, Me): These groups provide solubility in chlorinated solvents, making Dichloromethane (DCM) a superior base solvent compared to Hexanes for this specific molecule.

Structural Impact on Rf
Functional GroupEffect on Silica InteractionRequired Solvent Counter-Force
-COOH (C1)Strong H-bonding (Streaking)Acid Modifier (Acetic/Formic Acid)
-CN (C4)Dipole-DipolePolar Modifier (MeOH/EtOAc)
-Br (C2)Weak DispersionBase Solvent (DCM/Hexane)

Comparative Analysis of Solvent Systems

The following data compares three distinct solvent systems. Data represents optimized performance ranges for 2-bromo-4-cyano-3-methylbenzoic acid and its immediate precursors (e.g., 2-bromo-4-cyano-3-methyltoluene).[1][2]

Table 1: Mobile Phase Performance Matrix
SystemComposition (v/v)Rf Value (Target)Spot MorphologyResolution (vs. Impurities)
A (Neutral) Hexane : EtOAc (1:[1][2]1)0.05 – 0.10Severe Tailing Poor. Co-elutes with polar baselines.[2]
B (Weak Acid) Hexane : EtOAc : AcOH (50:50:[1]1)0.35 – 0.45Round / Compact Good. Separates from non-polar precursors.
C (High Polarity) DCM : MeOH : AcOH (90:10:[1][2]1)0.55 – 0.65Slight Fronting Excellent. Best for separating polar byproducts (e.g., des-bromo analogs).[1][2]
Performance Insights
  • System A (The Failure Mode): Without acid, the carboxylate anion binds to the silica calcium/gypsum binder. The Rf is deceptively low, often mistaken for "baseline material."

  • System B (The Standard): The addition of 1% Acetic Acid protonates the carboxyl group, breaking the interaction with silanols. This is the recommended system for routine reaction monitoring (e.g., checking consumption of the toluene precursor).

  • System C (The Purifier): If the target compound is retained too strongly in System B (due to silica activity variations), switching to a DCM/MeOH base increases solubility and elution strength without compromising spot integrity.

Detailed Experimental Protocol

This protocol is designed as a Self-Validating System . It includes internal checks to ensure the data is reliable.

Materials
  • Stationary Phase: Silica Gel 60 F254 (Aluminum or Glass backed).[2]

  • Reference Standard: Pure 2-Bromo-4-cyano-3-methylbenzoic acid (if available) or co-spot with starting material.[1][2]

  • Visualization: UV (254 nm) and Iodine Chamber.[2]

Step-by-Step Methodology
  • Chamber Saturation (Critical):

    • Add 10 mL of System B (Hexane:EtOAc:AcOH 50:50:1) to the developing chamber.[2]

    • Insert a filter paper wick.[2][3]

    • Validation: Allow to equilibrate for 15 minutes. Un-equilibrated chambers lead to "smiling" solvent fronts and inconsistent Rf values.[2]

  • Sample Preparation:

    • Dissolve ~5 mg of the crude reaction mixture in 1 mL of Methanol/DCM (1:1) .

    • Note: Do not use pure Hexane; the product is insoluble and will not spot effectively.[2]

  • Spotting:

    • Spot 1 µL roughly 1.5 cm from the bottom edge.[2]

    • Co-Spotting: Lane 1: Starting Material; Lane 2: Co-spot (Mix); Lane 3: Reaction Mixture.

    • Why? The co-spot proves that a new spot is actually a new compound and not just the starting material running differently due to matrix effects.[2]

  • Development:

    • Run the plate until the solvent front reaches 1 cm from the top.[2]

    • Remove and air dry (or use a heat gun gently) to remove Acetic Acid (which absorbs UV).[2]

  • Visualization:

    • UV 254 nm: The benzene ring conjugated with the nitrile and carbonyl groups provides strong quenching (dark spot on green background).[2]

    • Bromocresol Green Dip: (Optional) Dips yellow silica blue; the acid spot will appear yellow on a blue background, confirming the presence of the -COOH group.

Decision Logic & Workflow Visualization

The following diagram illustrates the logical flow for selecting the optimal separation condition based on the observed TLC result.

TLC_Optimization Start Start: Crude Reaction Mix Check_Solubility Check Solubility in DCM/MeOH Start->Check_Solubility System_A Run System A (Hex/EtOAc Neutral) Check_Solubility->System_A Decision_1 Observation: Streaking / Low Rf? System_A->Decision_1 System_B Switch to System B (Hex/EtOAc/AcOH) Decision_1->System_B Yes (Expected) Final_Protocol Lock Protocol: Rf 0.35 - 0.45 Decision_1->Final_Protocol No (Unlikely) Decision_2 Observation: Good Separation? System_B->Decision_2 System_C Switch to System C (DCM/MeOH/AcOH) Decision_2->System_C No (Too Polar) Decision_2->Final_Protocol Yes System_C->Final_Protocol

Figure 1: Decision tree for optimizing the mobile phase for acidic, polar intermediates.

Troubleshooting Common Issues

"Ghost" Spots[1][2]
  • Symptom: A faint secondary spot appears slightly above or below the main product spot.[2]

  • Cause: Incomplete removal of the reaction solvent (e.g., DMF or DMSO) can drag the product, creating artifacts.

  • Solution: Dry the reaction sample under high vacuum before dissolving in the spotting solvent.

Fading Spots[1][2]
  • Symptom: The spot is visible under UV but disappears quickly or is hard to see.[2]

  • Cause: The Acetic Acid in the mobile phase absorbs UV light if the plate is still wet.[2]

  • Solution: Ensure the plate is completely dry (smell check: no vinegar odor) before UV visualization.[2]

Poor Separation from Precursor[2]
  • Scenario: Separating 2-Bromo-4-cyano-3-methylbenzoic acid from 2-Bromo-4-cyano-3-methyltoluene.

  • Insight: The toluene derivative lacks the -COOH group.[1][2] It will have an Rf > 0.8 in System B. If they are close, reduce the polarity (e.g., Hexane:EtOAc 70:30 + 1% AcOH) to retain the acid while the toluene elutes.

References

  • Methodology & Principles

    • Sherma, J., & Fried, B. (2003).[2] Handbook of Thin-Layer Chromatography. Marcel Dekker.[2] (Standard reference for acidic mobile phase selection).

    • Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme.
  • Synthesis & Analog Behavior

    • Bunnett, J. F., & Rauhut, M. M. (1958).[3] "2-Bromo-3-methylbenzoic Acid".[1][2][4][3] Organic Syntheses, 38, 11. Link (Establishes the baseline solubility and acidity profile for the bromomethylbenzoic acid core).[2]

    • Google Patents. (2016).[2] Method for producing Finerenone intermediates. WO2016023866.[2] (Contextualizes the industrial relevance of the cyano-benzoic acid intermediate).

  • Compound Data

    • PubChem.[2] (n.d.). Compound Summary for CAS 1805102-02-6. National Center for Biotechnology Information.[2] Link[1]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-Bromo-4-cyano-3-methylbenzoic acid

Executive Summary: Immediate Action Card For use in emergency response and rapid risk assessment. Parameter Critical Specification Hazard Classification Corrosive / Acute Toxin.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

For use in emergency response and rapid risk assessment.

Parameter Critical Specification
Hazard Classification Corrosive / Acute Toxin. Treat as a severe skin/eye irritant and potential sensitizer.[1]
Primary Routes of Entry Inhalation of dust; Dermal absorption; Ocular contact.
Min. PPE (Solid Handling) Nitrile Gloves (Double), Safety Glasses w/ Side Shields, Lab Coat, N95 Respirator (if outside hood).
Min. PPE (Solution Handling) Nitrile Gloves (0.11mm min), Chemical Splash Goggles, Lab Coat, Fume Hood (Mandatory).
Spill Response Do not dry sweep. Dampen with inert solvent (PEG-400 or water) to suppress dust, then scoop.
Incompatibilities Strong Oxidizers, Strong Bases, Reducing Agents.
Storage 2–8°C (Refrigerated), Protect from Light, Inert Atmosphere (Argon/Nitrogen).

Risk Profile & Chemical Logic

To select the correct PPE, we must understand the "Why" behind the hazard. This compound is not just a generic powder; it is a poly-functionalized aromatic scaffold with specific reactivities.

Structural Hazard Analysis
  • Benzoic Acid Moiety: Provides acidity (

    
    ). In contact with moisture (sweat, mucous membranes), it protonates tissue, causing immediate irritation or chemical burns [1].
    
  • Aryl Nitrile (-CN): While stable, organic nitriles are classified as "Harmful if Swallowed/Inhaled." Metabolic processing can theoretically release cyanide ions, though the primary risk here is acute systemic toxicity [2].

  • Aryl Bromide & Methyl Group: The ortho-bromo substituent increases the acidity of the carboxylic acid via steric inhibition of resonance and inductive withdrawal, making this compound potentially more corrosive than unsubstituted benzoic acid [3].

PPE Matrix: Decision Logic

Do not rely on a "one-size-fits-all" approach. Select PPE based on the operational state of the chemical.[2]

PPE Selection Table
Protective Layer Solid State (Weighing/Transfer) Solution State (Reaction/Workup) Rationale
Respiratory Fume Hood preferred. If open bench: N95/P100 mask required.Fume Hood (Face velocity: 80–100 fpm).Prevents inhalation of fine particulates which can cause bronchial sensitization.
Ocular Safety Glasses with side shields.Chemical Splash Goggles .Solutions splash; solids drift. Acidic solutions cause irreversible corneal opacity.
Dermal (Hands) Double Nitrile Gloves (4 mil). Change immediately if contaminated.[1][3][4]Extended Cuff Nitrile or Laminate (Silver Shield) if using penetrating solvents (DCM/THF).Nitriles degrade in halogenated solvents; the acid component can penetrate compromised glove material.
Body Standard Cotton Lab Coat.Chemical-Resistant Apron (Tyvek/PVC) for volumes >100mL.Protects personal clothing from corrosive splashes.
PPE Decision Workflow (Visualization)

PPE_Decision_Tree Start Start: Handling 2-Bromo-4-cyano-3-methylbenzoic acid State What is the physical state? Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction Mixture State->Liquid Quant_Solid Quantity > 1 gram? Solid->Quant_Solid Solvent_Check Solvent: DCM/Chloroform? Liquid->Solvent_Check Hood Use Fume Hood + Safety Glasses + Nitrile Gloves Quant_Solid->Hood Yes (Preferred) Respirator Use N95/P100 Mask + Safety Glasses + Double Gloves Quant_Solid->Respirator No (Open Bench) Std_Gloves Fume Hood + Splash Goggles + Nitrile Gloves Solvent_Check->Std_Gloves No (DMSO/MeOH) Adv_Gloves Fume Hood + Splash Goggles + Laminate/Silver Shield Gloves Solvent_Check->Adv_Gloves Yes (Halogenated)

Figure 1: Decision logic for selecting appropriate Personal Protective Equipment based on physical state and solvent context.

Operational Protocols

Receiving & Storage

Upon receipt, verify the container integrity.

  • Temperature: Store at 2–8°C . The methyl group on an electron-deficient ring can be susceptible to benzylic oxidation over time.

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . Moisture can induce caking and hydrolysis of the nitrile (slow, but possible).

  • Segregation: Store away from strong oxidizers (e.g., permanganates, nitrates) and strong bases (e.g., NaOH, hydrides).

Weighing & Solubilization (Critical Step)

The highest risk of exposure occurs during the transition from solid to solution.

  • Preparation: Place the balance inside the fume hood if possible. If not, use a powder funnel to minimize transfer distance.

  • Static Control: Use an anti-static gun or wipe on the weighing boat. Substituted benzoic acids are often fluffy and prone to static fly-away.

  • Solubilization:

    • Add solvent (e.g., DMSO, Methanol) to the flask before adding the solid if possible, or add solid slowly to the solvent.

    • Note: This compound is acidic.[5] Evolution of heat may occur when dissolving in basic buffers.

Reaction Setup
  • Venting: If reacting with reagents that generate gas (e.g., bicarbonates releasing CO2), ensure the vessel is vented to a scrubber or hood exhaust.

  • Temperature Control: Use an oil bath or heating block. Avoid open flames.

Disposal & Decontamination

Never dispose of this compound down the drain. It is an organic halide and a nitrile.

Waste Segregation
  • Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in Hazardous Solid Waste . Label as "Toxic/Corrosive Solid."

  • Liquid Waste:

    • If dissolved in non-halogenated solvents (MeOH, DMSO): Organic Waste .

    • If dissolved in DCM/Chloroform: Halogenated Organic Waste .

    • Crucial: Do not mix with acidic waste streams containing strong oxidizers (e.g., Nitric acid) to prevent nitration/oxidation exotherms.

Decontamination of Glassware
  • Rinse glassware with Acetone or Methanol (collect rinsate as hazardous waste).

  • Wash with a 5% Sodium Bicarbonate solution to neutralize the acid residue.

  • Final wash with soap and water.[2][4][6]

Emergency Response

Scenario Immediate Action
Eye Contact Flush with water for 15 minutes immediately. Hold eyelids open. Seek medical attention. (Acidic burn risk).
Skin Contact Remove contaminated clothing.[3][4][7] Wash skin with soap and water.[1][2][4][6] Do not use solvents (ethanol/DMSO) as they increase absorption.
Inhalation Move to fresh air.[1][2][6][7][8] If breathing is difficult, administer oxygen (trained personnel only).
Spill (Solid) Evacuate area. Wear N95 + Goggles. Cover with wet paper towels (to prevent dust). Scoop into waste container.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Benzoic Acid Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Chemical Sampling Information: Nitriles. Retrieved from [Link]

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards.[2][8][9] National Academies Press. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-cyano-3-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-cyano-3-methylbenzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.